Fura-2 pentapotassium
Descripción
Propiedades
Número CAS |
113694-64-7; 3067-14-9 |
|---|---|
Fórmula molecular |
C29H22K5N3O14 |
Peso molecular |
831.994 |
Nombre IUPAC |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
Clave InChI |
HQKWBBCTCLUGSX-UHFFFAOYSA-I |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Solubilidad |
not available |
Origen del producto |
United States |
Foundational & Exploratory
Fura-2 Pentapotassium Salt: An In-depth Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Fura-2 pentapotassium salt is a high-affinity, ratiometric fluorescent indicator used extensively in research to measure intracellular calcium concentrations ([Ca²⁺]i). Its ability to provide quantitative, real-time data on calcium dynamics has made it an indispensable tool in fields ranging from neuroscience and muscle physiology to drug discovery, particularly for screening compounds that modulate G-protein coupled receptors (GPCRs) and calcium channels. This guide provides a comprehensive overview of this compound salt, its properties, experimental applications, and data analysis protocols.
Core Properties and Ratiometric Measurement
Fura-2 is a UV-excitable dye that chelates free Ca²⁺. A key advantage of Fura-2 is its ratiometric nature. Upon binding to calcium, its peak excitation wavelength shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while its fluorescence emission remains constant at around 510 nm. By measuring the ratio of fluorescence intensity at these two excitation wavelengths (340/380), researchers can determine intracellular calcium concentrations with high accuracy. This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, which are common artifacts in fluorescence microscopy.[1][2]
The pentapotassium salt form of Fura-2 is membrane-impermeant, meaning it cannot passively cross cell membranes. Therefore, it must be introduced into the cytoplasm via techniques such as microinjection or scrape loading.[3] For broader applications, the membrane-permeant acetoxymethyl (AM) ester form, Fura-2 AM, is often used. Fura-2 AM can diffuse across the cell membrane and is then cleaved by intracellular esterases, trapping the active Fura-2 dye inside the cell.[4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fura-2 and provide a comparison with other common fluorescent calcium indicators.
Table 1: Properties of this compound Salt
| Property | Value | Reference |
| Molecular Weight | 831.99 g/mol | [5] |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | [6] |
| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | [6] |
| Emission Wavelength | ~510 nm | [3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | [6] |
| Molar Absorptivity (ε) at 363 nm (Ca²⁺-free) | 27,000 M⁻¹cm⁻¹ | [3] |
| Molar Absorptivity (ε) at 335 nm (Ca²⁺-bound) | 35,000 M⁻¹cm⁻¹ | [3] |
| Form | Powder | [5] |
| Solubility | Water, DMSO | [5][6] |
Table 2: Comparison of Common Fluorescent Calcium Indicators
| Indicator | Type | Excitation (Free/Bound) | Emission | Kd for Ca²⁺ | Key Advantages | Key Disadvantages |
| Fura-2 | Ratiometric (Excitation) | ~380 nm / ~340 nm | ~510 nm | ~145 nM | Quantitative ratiometric measurements, well-established. | Requires UV excitation, which can be phototoxic.[7] |
| Indo-1 | Ratiometric (Emission) | ~350 nm | ~475 nm / ~400 nm | ~230 nM | Ratiometric, suitable for flow cytometry.[8] | Requires UV excitation, can be photounstable.[8] |
| Fluo-4 | Single Wavelength | ~490 nm | ~520 nm | ~345 nM | Bright signal, visible light excitation.[8] | Non-ratiometric, susceptible to artifacts from dye loading and photobleaching. |
| Fura-FF | Ratiometric (Excitation) | ~365 nm / ~339 nm | ~514 nm / ~507 nm | ~6 µM | Lower affinity for Ca²⁺, suitable for measuring high Ca²⁺ concentrations. | Requires UV excitation. |
| Mag-Fura-2 | Ratiometric (Excitation) | ~369 nm / ~330 nm | ~511 nm | ~25 µM (for Ca²⁺) | Measures both Mg²⁺ and high concentrations of Ca²⁺.[6] | Dual sensitivity can complicate simultaneous imaging of both ions.[6] |
Experimental Protocols
General Workflow for Intracellular Calcium Imaging
The following diagram outlines the typical workflow for a calcium imaging experiment using Fura-2.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
An In-depth Technical Guide to Fura-2 Pentapotassium Salt for Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator, Fura-2 pentapotassium salt.
Core Principle of Fura-2 Calcium Measurement
Fura-2 is a high-affinity, ratiometric fluorescent indicator for calcium (Ca²⁺) that has become a cornerstone in cellular biology and drug discovery for monitoring intracellular calcium dynamics.[1][2] Unlike its membrane-permeant precursor, Fura-2 AM, the pentapotassium salt form of Fura-2 is membrane-impermeant and is typically introduced into cells via microinjection, scrape loading, or patch pipette.[3][4]
The fundamental principle of Fura-2 lies in its dual-excitation ratiometric properties.[5] When Fura-2 binds to free Ca²⁺, its fluorescence excitation maximum undergoes a significant blue shift.[3] Specifically, in a Ca²⁺-free state, Fura-2 is optimally excited at approximately 380 nm. Upon binding Ca²⁺, the excitation peak shifts to around 340 nm. Critically, the fluorescence emission peak remains relatively constant at approximately 510 nm regardless of whether it is bound to calcium.[1]
This spectral shift allows for the ratiometric measurement of intracellular calcium concentration ([Ca²⁺]i). By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.[6]
The key advantage of this ratiometric approach is that it internally corrects for several potential experimental artifacts that can affect single-wavelength indicators.[7] These include variations in dye concentration due to uneven loading or dye leakage, differences in cell thickness, and photobleaching.[7][8] This results in more accurate and reproducible measurements of intracellular calcium levels.[5]
Quantitative Data
The following tables summarize the key quantitative properties of Fura-2.
| Property | Value | References |
| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | [3][6][9] |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | [3][6][9] |
| Emission Wavelength | ~505-512 nm | [10][11][12] |
| Dissociation Constant (Kd) for Ca²⁺ | ~140-225 nM | [2][10][13][14] |
| Molar Extinction Coefficient (ε) at 335 nm (High Ca²⁺) | 35,000 M⁻¹cm⁻¹ | [3][11] |
| Molar Extinction Coefficient (ε) at 363 nm (No Ca²⁺) | 27,000 M⁻¹cm⁻¹ | [3][11] |
Experimental Protocols
Loading this compound Salt into Cells
As this compound salt is membrane-impermeant, it must be introduced into the cytoplasm directly.[3]
Method 1: Microinjection
-
Prepare a stock solution of this compound salt in an appropriate intracellular buffer (e.g., a potassium-based buffer) at a concentration of 1-10 mM.[7]
-
Back-fill a microinjection needle with the Fura-2 solution.
-
Using a micromanipulator, carefully insert the needle into the target cell and inject a small volume of the dye solution.
-
Allow the dye to equilibrate within the cytoplasm for several minutes before commencing measurements.
Method 2: Scrape Loading
-
Grow cells to confluence on a culture dish.
-
Prepare a solution of this compound salt in a suitable buffer at a concentration of 100-500 µM.
-
Remove the culture medium and briefly rinse the cells with a calcium-free buffer.
-
Add the Fura-2 solution to the cells.
-
Gently scrape the cells from the dish using a rubber policeman or a cell scraper. The transient pores created during scraping allow the dye to enter the cells.
-
Incubate the cell suspension for a short period (e.g., 5-10 minutes) at room temperature.
-
Wash the cells to remove extracellular dye.
In Vitro Calibration of Fura-2
An in vitro calibration is essential to determine the parameters (Rmin, Rmax, Sf2, and Sb2) required for the conversion of fluorescence ratios to absolute calcium concentrations.[15] This is typically performed using a series of calcium buffers with known free calcium concentrations.[16]
-
Prepare Calibration Buffers: Create a set of calibration buffers containing a constant concentration of this compound salt (e.g., 1 µM) and varying free calcium concentrations, typically ranging from calcium-free (containing EGTA) to saturating calcium levels.[15][16]
-
Measure Fluorescence: Using a fluorometer or a fluorescence microscope system, measure the fluorescence intensity of each calibration buffer at the two excitation wavelengths (340 nm and 380 nm) while monitoring emission at 510 nm.
-
Determine Rmin: Measure the 340/380 ratio in the calcium-free buffer. This value represents Rmin.[15]
-
Determine Rmax: Measure the 340/380 ratio in the saturating calcium buffer. This value represents Rmax.[15]
-
Determine Sf2/Sb2: Sf2 is the fluorescence intensity at 380 nm in the calcium-free buffer, and Sb2 is the fluorescence intensity at 380 nm in the saturating calcium buffer. Calculate the ratio Sf2/Sb2.[15]
In Situ Calibration of Fura-2
In some cases, an in situ calibration within the experimental cells is preferred as it accounts for the intracellular environment.[17]
-
Load Cells with Fura-2: Load the cells with this compound salt using one of the methods described above.
-
Determine Rmin: Perfuse the cells with a calcium-free buffer containing a calcium ionophore (e.g., ionomycin (B1663694) or 4-Bromo A23187) and a calcium chelator (e.g., EGTA).[15][17] This will deplete intracellular calcium, and the resulting 340/380 ratio will be Rmin.
-
Determine Rmax: Perfuse the cells with a high calcium buffer containing the same calcium ionophore.[15][17] This will saturate the intracellular Fura-2 with calcium, and the resulting 340/380 ratio will be Rmax.
-
Determine Background Fluorescence: To correct for autofluorescence, quench the Fura-2 signal at the end of the experiment by adding a manganese (Mn²⁺) solution. The remaining fluorescence is the background.[15]
Data Acquisition and Analysis
-
Image Acquisition: Using a fluorescence microscope equipped with a filter wheel or a monochromator to rapidly switch between 340 nm and 380 nm excitation, acquire images of the Fura-2 loaded cells. Collect the emitted fluorescence at 510 nm.
-
Background Subtraction: Subtract the background fluorescence from the 340 nm and 380 nm images.
-
Ratio Calculation: Calculate the ratio image (R) by dividing the background-subtracted 340 nm image by the background-subtracted 380 nm image on a pixel-by-pixel basis.
-
Calcium Concentration Calculation: Use the Grynkiewicz equation to convert the fluorescence ratio (R) to intracellular calcium concentration ([Ca²⁺]i):[10]
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[13]
-
R is the measured 340/380 fluorescence ratio.
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at saturating calcium concentrations.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.[15]
-
Mandatory Visualizations
Caption: Principle of ratiometric calcium measurement with Fura-2.
Caption: Experimental workflow for Fura-2 calcium measurement.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ionoptix.com [ionoptix.com]
- 16. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
Fura-2 Pentapotassium Salt: A Technical Guide to its Spectral Properties and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral and physicochemical properties of Fura-2 pentapotassium salt, a ratiometric fluorescent indicator widely used for the quantification of intracellular calcium. This document outlines detailed experimental protocols for its use and calibration, and visualizes key concepts and pathways to facilitate a deeper understanding of its application in cellular signaling research.
Core Properties of Fura-2
Fura-2 is a high-affinity, UV-excitable fluorescent dye that binds to free intracellular calcium ([Ca²⁺]i).[1] Its pentapotassium salt form is a membrane-impermeant version of the indicator, requiring direct introduction into the cytoplasm. The key advantage of Fura-2 lies in its ratiometric nature; upon binding to Ca²⁺, it exhibits a shift in its excitation spectrum, allowing for the precise determination of [Ca²⁺]i independent of variables such as dye concentration, cell thickness, or photobleaching.[2][3]
Physicochemical and Spectral Data
The quantitative spectral and chemical characteristics of Fura-2 are summarized below. These values are crucial for instrument setup, experimental design, and data analysis.
| Property | Value | References |
| Chemical Formula | C₂₉H₂₂K₅N₃O₁₄ | |
| Molecular Weight | 831.99 g/mol | [4] |
| Excitation Maximum (Ca²⁺-free) | ~363-380 nm | |
| Excitation Maximum (Ca²⁺-bound) | ~335-340 nm | |
| Emission Maximum | ~505-510 nm | [4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | [4] |
| Extinction Coefficient (ε) at 363 nm (Ca²⁺-free) | ~27,000 M⁻¹cm⁻¹ | |
| Extinction Coefficient (ε) at 335 nm (Ca²⁺-bound) | ~35,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φf) (Ca²⁺-free) | ~0.23 | |
| Quantum Yield (Φf) (Ca²⁺-bound) | ~0.49 | |
| Form | Yellow powder | |
| Solubility | Soluble in aqueous buffers (pH > 6) | [2] |
Ratiometric Measurement of Intracellular Calcium
The ratiometric measurement of [Ca²⁺]i using Fura-2 involves exciting the dye at two different wavelengths—one near the isosbestic point (where fluorescence is independent of Ca²⁺ concentration, ~360 nm) and one at the Ca²⁺-sensitive wavelength (~340 nm or ~380 nm). The ratio of the fluorescence intensities emitted at ~510 nm when excited at these two wavelengths is then used to calculate the precise intracellular calcium concentration.
Figure 1: Logical workflow of ratiometric calcium measurement with Fura-2.
Experimental Protocols
As this compound salt is membrane-impermeant, it must be introduced into the cytoplasm of cells through physical means such as microinjection or scrape loading.
Cell Loading Protocols
This method is suitable for single-cell analysis and allows for precise control over the intracellular dye concentration.
Materials:
-
This compound salt
-
Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (tip diameter < 1 µm)
-
Micromanipulator and injection system
-
Inverted fluorescence microscope
Procedure:
-
Prepare Fura-2 Solution: Dissolve this compound salt in the injection buffer to a final concentration of 1-10 mM.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip to allow for visualization on an inverted microscope.
-
Micropipette Loading: Backfill a micropipette with the Fura-2 solution.
-
Microinjection: Under microscopic guidance, use the micromanipulator to position the micropipette and penetrate the cell membrane. Inject a small volume of the Fura-2 solution (typically 1-5% of the cell volume).
-
Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C before imaging to ensure even distribution of the dye within the cytoplasm.
Scrape loading is a method for loading a large number of adherent cells simultaneously.
Materials:
-
This compound salt
-
Loading buffer (e.g., Ca²⁺-free PBS)
-
Cell scraper
-
Petri dish of adherent cells
Procedure:
-
Prepare Fura-2 Solution: Dissolve this compound salt in the loading buffer to a final concentration of 100-500 µM.
-
Cell Preparation: Grow cells to a confluent monolayer in a petri dish.
-
Loading: Wash the cells once with the loading buffer. Remove the buffer and add a small volume of the Fura-2 solution to the dish, just enough to cover the cell monolayer.
-
Scraping: Gently scrape the cells off the dish using a cell scraper. The mechanical stress of scraping transiently permeabilizes the cell membrane, allowing the Fura-2 to enter the cytoplasm.
-
Incubation: Transfer the cell suspension to a tube and incubate at room temperature for 5-10 minutes to allow the cell membranes to reseal.
-
Washing: Pellet the cells by gentle centrifugation and wash twice with fresh loading buffer to remove extracellular Fura-2.
-
Resuspension: Resuspend the cells in the desired experimental buffer and allow them to recover for 30-60 minutes before measurement.
Figure 2: Experimental workflow for measuring [Ca²⁺]i with this compound salt.
In Vitro Calibration and Calcium Concentration Calculation
To accurately determine the intracellular calcium concentration, an in vitro calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
Materials:
-
This compound salt
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorometer or fluorescence microscope with the same settings as the experiment.
Procedure:
-
Prepare Fura-2 Solutions: Prepare two solutions of this compound salt (at the same concentration used in the cellular experiments) in the calcium-free buffer and the calcium-saturating buffer.
-
Measure Rmin: Measure the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm for the Fura-2 solution in the calcium-free buffer. Calculate the ratio Rmin = F₃₄₀(free) / F₃₈₀(free).
-
Measure Rmax: Measure the fluorescence intensity at 510 nm with excitation at 340 nm and 380 nm for the Fura-2 solution in the calcium-saturating buffer. Calculate the ratio Rmax = F₃₄₀(sat) / F₃₈₀(sat).
-
Measure Sf2/Sb2: This is the ratio of fluorescence intensities at 380 nm for the calcium-free and calcium-saturating conditions. Sf2/Sb2 = F₃₈₀(free) / F₃₈₀(sat).
Calcium Concentration Calculation: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).
-
R is the experimentally measured fluorescence ratio (F₃₄₀ / F₃₈₀).
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at calcium saturation.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2.
Application in Signaling Pathway Analysis
Fura-2 is a powerful tool for investigating calcium signaling pathways, such as those initiated by G protein-coupled receptors (GPCRs). For example, the activation of Gq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm, a response that can be precisely measured using Fura-2.
Figure 3: GPCR-mediated calcium signaling pathway via Gq and PLC.
Conclusion
This compound salt remains an invaluable tool for the quantitative analysis of intracellular calcium dynamics. Its ratiometric properties provide a robust and reliable method for measuring [Ca²⁺]i, making it particularly well-suited for investigating the intricate roles of calcium in a wide array of cellular processes and for screening compounds that modulate these pathways in drug development. Careful adherence to the described loading and calibration protocols is essential for obtaining accurate and reproducible data.
References
Fura-2 Pentapotassium Salt vs. Fura-2 AM: An In-depth Technical Guide for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Fura-2 pentapotassium salt and Fura-2 acetoxymethyl ester (AM) for intracellular calcium concentration ([Ca²⁺]i) measurements. This document outlines the core principles, advantages, and limitations of each Fura-2 variant, offering detailed experimental protocols and data presentation to aid in the selection of the appropriate dye for specific research applications.
Core Principles and Mechanisms
Fura-2 is a ratiometric fluorescent indicator of intracellular calcium.[1][2] Its key characteristic is a shift in its excitation spectrum upon binding to Ca²⁺, while the emission wavelength remains constant at approximately 510 nm.[1][3] The excitation maximum shifts from around 380 nm in the Ca²⁺-free form to approximately 340 nm when saturated with Ca²⁺.[1][3] By calculating the ratio of fluorescence intensities at these two excitation wavelengths, a quantitative measure of intracellular calcium can be obtained that is largely independent of dye concentration, cell thickness, and photobleaching.[1][2]
The primary distinction between this compound salt and Fura-2 AM lies in their cell-loading mechanisms, which dictates their respective applications.
-
This compound Salt: This is the membrane-impermeant, active form of the dye.[4] Due to its charged nature, it cannot passively cross the cell membrane.[4] Therefore, its delivery into the cytoplasm requires invasive techniques such as microinjection or infusion through a patch pipette.[5][6]
-
Fura-2 AM: This is a cell-permeant derivative of Fura-2.[7] The addition of acetoxymethyl (AM) ester groups neutralizes the negative charges, rendering the molecule lipophilic and allowing it to passively diffuse across the cell membrane.[7] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant this compound salt, which is then trapped within the cell.[7]
Signaling Pathway of Intracellular Calcium
The measurement of intracellular calcium with Fura-2 allows for the study of various signaling pathways. A common pathway involves the activation of G protein-coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This increase in cytosolic Ca²⁺ is what Fura-2 detects.[8][9][10]
Intracellular Calcium Signaling Cascade
Data Presentation: A Comparative Analysis
The choice between this compound salt and Fura-2 AM depends critically on the experimental requirements. The following tables summarize the key characteristics and practical considerations for each.
Table 1: General Properties and Loading Characteristics
| Feature | This compound Salt | Fura-2 AM |
| Chemical Form | Pentacarboxylate salt | Acetoxymethyl ester |
| Cell Permeability | Impermeant[4] | Permeant[7] |
| Loading Method | Microinjection, Patch pipette[5][6] | Passive diffusion via incubation[7] |
| Invasiveness | High | Low |
| Loading Efficiency | 100% for the targeted cell | Variable, dependent on cell type, time, and temperature |
| Target Cell Specificity | Single-cell precision | Population-level loading |
| Typical Loading Time | Minutes per cell | 30-60 minutes for a population[11] |
| De-esterification Required | No | Yes (requires additional incubation time)[7] |
Table 2: Performance and Experimental Considerations
| Feature | This compound Salt | Fura-2 AM |
| Dye Compartmentalization | Minimal, primarily cytosolic | Potential for sequestration in organelles (e.g., mitochondria, ER)[3][5] |
| Cytotoxicity | Low (due to direct loading) | Potential for cytotoxicity at higher concentrations or from byproducts of AM ester hydrolysis[7] |
| Dye Leakage | Low, trapped within the cell | Can occur, especially at physiological temperatures; can be reduced by inhibitors like probenecid[6] |
| Signal-to-Noise Ratio | Generally high in the loaded cell | Can be variable due to incomplete de-esterification or compartmentalization |
| Suitability for High-Throughput Screening | No | Yes[11] |
| Expertise Required | High (micromanipulation skills) | Low to moderate |
Mandatory Visualizations: Experimental Workflows
Fura-2 AM Loading and Imaging Workflow
This workflow outlines the process of loading a cell population with Fura-2 AM for subsequent calcium imaging experiments.
Fura-2 AM Loading and Imaging Workflow
This compound Salt Loading and Imaging Workflow
This workflow illustrates the more specialized procedure for introducing this compound salt into a single cell.
Fura-2 Salt Loading and Imaging Workflow
Experimental Protocols
Fura-2 AM Loading Protocol for Adherent Cells
This protocol is a general guideline and should be optimized for specific cell types.[12]
Materials:
-
Fura-2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (e.g., 20% w/v solution in DMSO)
-
Physiological saline (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)[1]
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)[11]
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
Procedure:
-
Prepare Fura-2 AM Stock Solution (1-5 mM):
-
Dissolve Fura-2 AM in anhydrous DMSO. For example, add 50 µL of DMSO to a 50 µg vial of Fura-2 AM to make a ~1 mM stock solution.[12]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Prepare Loading Solution (Typical final concentration: 1-5 µM Fura-2 AM):
-
Warm the physiological saline to the desired loading temperature (room temperature or 37°C).
-
For a final concentration of 2 µM Fura-2 AM, dilute the 1 mM stock solution 1:500 in the saline.
-
To aid in dye solubilization, first mix the required volume of Fura-2 AM stock with an equal volume of 20% Pluronic F-127 stock solution before adding to the saline. The final concentration of Pluronic F-127 is typically 0.02-0.04%.[13]
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[3]
-
Vortex the final loading solution immediately before use.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological saline.
-
Add the Fura-2 AM loading solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Optimal time and temperature should be determined empirically for each cell type.[11][14]
-
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh physiological saline to remove extracellular Fura-2 AM.
-
Add fresh saline (with probenecid if used during loading) and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[3]
-
-
Imaging:
-
The cells are now ready for imaging. Mount the coverslip onto the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Calculate the ratio of the fluorescence intensities (340/380) to determine the intracellular calcium concentration.
-
This compound Salt Loading Protocols
Materials:
-
This compound salt
-
Intracellular buffer (e.g., a potassium-based buffer mimicking the cytosol)
-
Micromanipulator and microinjection system
-
Glass micropipettes
Procedure:
-
Prepare Fura-2 Salt Solution:
-
Dissolve this compound salt in the intracellular buffer to a final concentration of 50 µM to 1 mM. The optimal concentration may vary depending on the cell type and imaging system sensitivity.
-
-
Load the Micropipette:
-
Backfill a pulled glass micropipette with the Fura-2 salt solution.
-
-
Microinjection:
-
Mount the micropipette on the micromanipulator.
-
Identify the target cell under the microscope.
-
Carefully insert the micropipette into the cytoplasm of the target cell.
-
Apply a brief pulse of positive pressure to inject a small volume of the Fura-2 solution into the cell. Typically, the injected volume should be a small fraction of the total cell volume (e.g., 1-5%).
-
-
Equilibration:
-
Allow a few minutes for the injected Fura-2 to diffuse and equilibrate throughout the cytosol.
-
-
Imaging:
-
Proceed with ratiometric imaging as described for Fura-2 AM.
-
This method is commonly used in combination with electrophysiological recordings.
Materials:
-
This compound salt
-
Patch pipette internal solution
-
Patch-clamp rig
Procedure:
-
Prepare Internal Solution with Fura-2:
-
Patch-Clamp Recording:
-
Fill a patch pipette with the Fura-2-containing internal solution.
-
Establish a whole-cell patch-clamp configuration on the target cell.
-
-
Dye Infusion:
-
Once the whole-cell configuration is established, the Fura-2 will diffuse from the pipette into the cell.
-
Allow sufficient time (typically 5-15 minutes) for the dye to equilibrate within the cell.[15]
-
-
Imaging:
-
Simultaneously perform electrophysiological recordings and ratiometric calcium imaging.
-
Conclusion
The choice between this compound salt and Fura-2 AM is fundamentally a trade-off between invasiveness and throughput. Fura-2 AM is the preferred method for studying calcium dynamics in cell populations and in high-throughput screening applications due to its simple, non-invasive loading procedure.[7][11] However, researchers must be mindful of potential artifacts such as dye compartmentalization and cytotoxicity, and optimize loading conditions accordingly.[5][7]
This compound salt, while requiring specialized equipment and expertise for single-cell loading, offers unparalleled control over the dye concentration in the target cell and avoids the complications associated with AM ester hydrolysis.[5] This makes it the gold standard for experiments requiring precise quantification in a single cell, often in conjunction with other techniques like electrophysiology.
By carefully considering the experimental goals and the inherent properties of each Fura-2 variant as outlined in this guide, researchers can select the most appropriate tool to accurately and reliably investigate the complex and vital role of intracellular calcium signaling.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is Fura-2 unable to cross cell membranes? | AAT Bioquest [aatbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. Calcium signaling - Wikipedia [en.wikipedia.org]
- 9. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. hellobio.com [hellobio.com]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 16. researchgate.net [researchgate.net]
Fura-2 Ratiometric Calcium Imaging: A Technical Guide to Its Core Advantages
Fura-2 is a fluorescent indicator that has been a cornerstone of intracellular calcium ([Ca²⁺]i) measurement since its development by Roger Tsien and collaborators in 1985.[1] Its enduring popularity in research, drug discovery, and clinical diagnostics stems from its ratiometric properties, which allow for highly accurate and quantitative measurements of cellular calcium dynamics.[1][2] This technical guide explores the fundamental principles of Fura-2, its distinct advantages over other methods, and provides detailed protocols for its application.
The Core Principle: Ratiometric Measurement
The primary advantage of Fura-2 lies in its unique spectral properties upon binding to Ca²⁺. Fura-2 is a dual-excitation indicator. When it binds to calcium, its maximum fluorescence excitation wavelength shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound).[2][3][4][5] The fluorescence emission, however, remains constant at around 510 nm regardless of whether it is in its calcium-bound or free state.[2][3][4][5]
By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the resulting fluorescence intensity at 510 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.[2][4]
Key Advantages of the Ratiometric Approach
The ratiometric nature of Fura-2 provides several critical advantages over single-wavelength indicators like Fluo-4, leading to more robust and reproducible data.[1][3]
-
Independence from Dye Concentration: The ratio measurement effectively cancels out variations in signal intensity caused by uneven dye loading between cells or changes in intracellular dye concentration due to leakage or photobleaching.[1][2][3]
-
Correction for Cell Thickness: The ratio is independent of cell path length or thickness, allowing for accurate comparisons of calcium concentrations in cells of different sizes and morphologies.[1][2][3]
-
Reduced Photobleaching Effects: While photobleaching affects the absolute fluorescence intensity at both excitation wavelengths, its effect on the calculated ratio is minimized, allowing for longer and more stable experiments.[1]
-
Accurate Quantification: The ratiometric approach allows for the conversion of fluorescence ratios into absolute intracellular calcium concentrations through a standard calibration procedure, providing quantitative data rather than just relative changes in fluorescence.[4][5]
Quantitative Data for Fura-2
A summary of the key spectral and binding properties of Fura-2 is essential for experimental design and data interpretation.
| Property | Value | Reference |
| Primary Ion Detected | Calcium (Ca²⁺) | [6] |
| Excitation (Ca²⁺-Bound) | ~335-340 nm | [7][8][9] |
| Excitation (Ca²⁺-Free) | ~363-380 nm | [7][8][9] |
| Emission Maximum | ~505-510 nm | [3][4][10] |
| Isosbestic Point | ~360 nm | [11] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (in vitro) | [9][12] |
| Typical Resting [Ca²⁺]i | ~100 nM | [13] |
| Typical Stimulated [Ca²⁺]i | > 1 µM | [5] |
Note: The in situ Kd can vary depending on factors like temperature, pH, viscosity, and protein binding.[9][14]
Experimental Protocols
Precise and consistent experimental methodology is critical for successful calcium imaging with Fura-2.
The acetoxymethyl (AM) ester form of Fura-2 is used for loading into live cells.[15] The lipophilic AM groups allow the dye to cross the cell membrane, after which intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fura-2 inside the cell.[3][4]
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM powder in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.[16] Aliquot and store at -20°C, protected from light and moisture.[15][17]
-
Prepare Loading Buffer: Dilute the Fura-2 AM stock solution into a buffered physiological medium (e.g., HBSS or HEPES-buffered saline) to a final working concentration of 1-5 µM.[16]
-
Pluronic® F-127: To aid in the dispersion of the nonpolar Fura-2 AM in the aqueous buffer, an equal volume of 20% Pluronic F-127 can be mixed with the DMSO stock solution before dilution.[16]
-
Probenecid (B1678239): To reduce the leakage of the de-esterified dye from the cells, the organic anion transport inhibitor probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.[16]
-
-
Cell Loading: Replace the cell culture medium with the Fura-2 AM loading buffer. Incubate the cells for 30-60 minutes at room temperature or 37°C.[16][17] Optimal time and temperature should be determined empirically for each cell type.[7]
-
Wash and De-esterification: Wash the cells twice with indicator-free buffer (containing probenecid, if used) to remove extracellular dye.[16][18] Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[16]
To convert the F340/F380 ratio into an absolute calcium concentration, an in situ calibration is performed using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd: The dissociation constant of Fura-2 for Ca²⁺.
-
R: The experimentally measured F340/F380 ratio.
-
Rmin: The ratio in the absence of Ca²⁺ (zero calcium).
-
Rmax: The ratio at Ca²⁺ saturation.
-
Sf2/Sb2: The ratio of fluorescence intensities at 380 nm for Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) Fura-2.
Procedure:
-
Determine Rmin: After an experiment, expose the cells to a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5 mM) and a calcium ionophore like ionomycin (B1663694) (e.g., 1 µM) to deplete intracellular calcium. Measure the F340/F380 ratio.[17]
-
Determine Rmax: Subsequently, perfuse the same cells with a high calcium buffer (e.g., 10 mM Ca²⁺) containing the ionophore to saturate the intracellular Fura-2 with calcium. Measure the F340/F380 ratio.[17]
-
Determine Sf2/Sb2: Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax steps. Sf2 is the intensity during Rmin, and Sb2 is the intensity during Rmax.
-
Calculate [Ca²⁺]: Use the determined Rmin, Rmax, Sf2/Sb2, and the known Kd to calculate the absolute calcium concentration from the experimental ratio (R).
Application in Signaling Pathway Analysis
Fura-2 is widely used to dissect cellular signaling pathways where Ca²⁺ acts as a second messenger.[4][7] A common example is the G-protein coupled receptor (GPCR) pathway.
Comparison with Other Calcium Indicators
| Indicator Type | Examples | Advantages | Disadvantages |
| Ratiometric Dyes | Fura-2 , Indo-1 | Quantitative, corrects for loading/thickness artifacts.[1][3] | Requires UV excitation, more complex imaging setup.[5] |
| Single-Wavelength Dyes | Fluo-4, Calbryte 520 | Brighter, simpler workflow, compatible with visible light.[3] | Not ratiometric, susceptible to loading/bleaching artifacts.[3][4] |
| Genetically Encoded (GECIs) | GCaMP6 | Targetable to specific organelles/cells, suitable for long-term studies.[3] | Requires transfection, may have slower kinetics.[3] |
Fura-2 excels in acute assays requiring precise quantification of calcium concentrations in primary cells or cell populations where transfection is not feasible.[3]
Limitations
Despite its significant advantages, Fura-2 has some limitations:
-
UV Excitation: The need for UV light can cause phototoxicity and cellular damage with prolonged exposure.
-
Compartmentalization: The dye can sometimes accumulate in organelles like mitochondria, which can interfere with the measurement of cytosolic calcium.[9][16]
-
Calcium Buffering: At high intracellular concentrations, Fura-2 can act as a calcium buffer itself, potentially dampening true physiological calcium transients.[1][3]
Conclusion
Ratiometric calcium imaging with Fura-2 offers a powerful and reliable method for the quantitative measurement of intracellular calcium. Its ability to correct for common experimental artifacts such as uneven dye loading, variable cell thickness, and photobleaching ensures high data accuracy and reproducibility.[1][3] While newer indicators have been developed, Fura-2 remains an indispensable tool for researchers, scientists, and drug development professionals seeking to precisely dissect the complex role of calcium in cellular physiology and pathology.
References
- 1. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Fura-2 - Wikipedia [en.wikipedia.org]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. biotium.com [biotium.com]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 12. Fura-2 AM | AAT Bioquest [aatbio.com]
- 13. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ionoptix.com [ionoptix.com]
- 16. abpbio.com [abpbio.com]
- 17. moodle2.units.it [moodle2.units.it]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
A Technical Guide to Cellular Loading of Fura-2 Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the cellular uptake mechanisms for Fura-2 (B149405), a ratiometric fluorescent indicator widely used for measuring intracellular calcium. A critical distinction exists between its two common forms: the membrane-impermeant pentapotassium salt and the membrane-permeant acetoxymethyl (AM) ester. Understanding the principles and methodologies for introducing these compounds into living cells is paramount for accurate and reproducible experimental outcomes in calcium signaling research.
Core Concepts: Membrane Permeability of Fura-2 Forms
The fundamental difference in how Fura-2 forms enter cells lies in their chemical properties and interaction with the lipid bilayer of the cell membrane.
-
Fura-2 Pentapotassium Salt: This is the active, calcium-sensitive form of the dye. As a polyanionic salt, it is hydrophilic and charged, rendering it incapable of passively diffusing across the hydrophobic cell membrane.[1][2][3] Its entry requires methods that physically breach the membrane's integrity.
-
Fura-2 Acetoxymethyl (AM) Ester: To overcome the loading challenge, Fura-2 is chemically modified into its AM ester derivative.[4][5] The acetoxymethyl groups mask the negative charges of the carboxylate groups, creating a more lipophilic and uncharged molecule that can freely diffuse across the cell membrane into the cytoplasm.[5][6]
Mechanism of Fura-2 AM Ester Loading and Activation
The use of Fura-2 AM is the most common method for loading a wide variety of cells due to its non-invasive nature. The process involves two key stages: passive diffusion and intracellular enzymatic activation.
-
Passive Diffusion: Fura-2 AM, being membrane-permeant, is typically introduced to cells in a buffered solution. It passively diffuses across the plasma membrane down its concentration gradient.[6]
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[4][5] This hydrolysis releases the active Fura-2 molecule (now in its salt form), formaldehyde, and acetic acid.
-
Intracellular Trapping: The removal of the AM groups unmasks the carboxylate groups, converting Fura-2 back into its charged, membrane-impermeant salt form.[4][5][6] This "traps" the dye within the cytoplasm, allowing it to accumulate to concentrations much higher than the initial incubation concentration.[1]
This entire process effectively delivers the active, calcium-sensitive indicator into the cell's interior where it can bind to free Ca²⁺.
Loading this compound Salt: Invasive Techniques
Since the salt form of Fura-2 is membrane-impermeant, its introduction into cells requires techniques that transiently or permanently disrupt the plasma membrane. These methods are more invasive and technically demanding but are necessary for cell types that do not load well with AM esters or when precise control over the intracellular dye concentration is needed.
Common methods include:
-
Microinjection: The direct pressure-injection of a concentrated Fura-2 salt solution into the cytoplasm using a fine glass micropipette.[1] This method offers precise control over the amount of dye delivered to a single cell.
-
Electroporation: The application of a high-voltage electrical pulse to create transient pores in the cell membrane, allowing the Fura-2 salt in the surrounding medium to enter the cell.
-
Patch Pipette Infusion: In electrophysiology experiments, Fura-2 salt can be included in the internal solution of a patch clamp pipette.[1] Once the whole-cell configuration is achieved, the dye diffuses from the pipette into the cell cytoplasm.
-
Scrape Loading: Mechanically scraping a monolayer of cells to create transient tears in the membrane, permitting the uptake of dye from the medium.[3][7]
Data Presentation: Loading Parameters
The following tables summarize key quantitative parameters for the different Fura-2 loading methodologies.
Table 1: Fura-2 AM Ester Loading Parameters
| Parameter | Typical Value/Range | Notes |
| Stock Solution Conc. | 1-5 mM in anhydrous DMSO | Prepare fresh; aliquot and store at -20°C to avoid freeze-thaw cycles.[1][6][8] |
| Working Conc. | 1-10 µM | Cell-type dependent; optimize to achieve adequate signal-to-noise while minimizing Ca²⁺ buffering.[8][9] |
| Incubation Time | 15-60 minutes | Varies with cell type and temperature.[8] |
| Incubation Temp. | 20-37°C | Lower temperatures (e.g., room temp) can reduce dye compartmentalization into organelles.[8][10] |
| Dispersing Agent | ~0.02% Pluronic® F-127 | A non-ionic detergent used to aid dispersion of the hydrophobic AM ester in aqueous media.[8][11] |
| De-esterification Time | ~30 minutes | Post-loading incubation in dye-free buffer to allow for complete hydrolysis of the AM ester.[6][8] |
| Leakage Inhibitor | 1-2.5 mM Probenecid (B1678239) | An organic anion transport inhibitor to reduce efflux of the trapped dye.[8][11] |
Table 2: this compound Salt Loading Parameters
| Method | Dye Concentration in Solution | Key Considerations |
| Microinjection | 3-30 mM in injection buffer | Injected volume is typically ~1% of cell volume.[1] Requires specialized equipment. |
| Patch Pipette | 50-100 µM in pipette solution | Dye diffuses into the cell upon achieving whole-cell configuration.[1] |
| Electroporation | Varies (µM to low mM range) | Optimization of pulse voltage and duration is critical to balance loading efficiency and cell viability. |
| Scrape Loading | Varies (µM to low mM range) | Best suited for adherent cells; results in a heterogeneous population of loaded cells. |
Experimental Protocols
-
Reagent Preparation:
-
Loading Solution Preparation:
-
For a final concentration of 5 µM Fura-2 AM, mix 5 µL of the 1 mM Fura-2 AM stock with 5 µL of the 20% Pluronic F-127 stock.
-
Vortex this mixture briefly, then dilute it into 1 mL of the physiological buffer. Vortex again for at least 1 minute to ensure dispersion.[4]
-
-
Cell Loading:
-
Remove the culture medium from adherent cells (or pellet suspended cells) and wash gently with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[12] The optimal time and temperature should be determined empirically for each cell type.[12]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells two to three times with fresh, dye-free buffer to remove extracellular Fura-2 AM.[8][12]
-
Add fresh buffer (optionally containing 1-2.5 mM probenecid to prevent leakage) and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the intracellular dye.[6][8]
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.[4]
-
-
Pipette Preparation:
-
Pull a fine-tipped glass micropipette using a pipette puller.
-
Backfill the micropipette with a solution of 3-30 mM this compound salt dissolved in an appropriate intracellular buffer (e.g., KCl-based solution).[1]
-
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or coverslip suitable for microscopy.
-
Mount the dish on the stage of an inverted microscope equipped with micromanipulators.
-
-
Microinjection:
-
Under microscopic guidance, carefully bring the micropipette into contact with the surface of a target cell.
-
Gently penetrate the cell membrane with the pipette tip.
-
Apply a brief pulse of positive pressure using a microinjector to deliver a small volume of the Fura-2 salt solution into the cytoplasm.
-
-
Post-Injection:
-
Carefully withdraw the pipette from the cell.
-
Allow the cell to recover for a few minutes before commencing imaging. The dye is immediately active upon entering the cytoplasm.
-
-
Imaging:
-
Proceed with ratiometric imaging as described for the AM ester method.
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fura-2, pentapotassium salt *CAS 113694-64-7* | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. ionoptix.com [ionoptix.com]
- 7. biotium.com [biotium.com]
- 8. abpbio.com [abpbio.com]
- 9. Intracellular concentrations of fura-2 and fura-2/am in vascular smooth muscle cells following perfusion loading of fura-2/am in arterial segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. biotium.com [biotium.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Fura-2 Pentapotassium Salt: A Technical Guide for Measuring Intracellular Calcium
Fura-2 is a highly sensitive, ratiometric fluorescent indicator widely employed for the quantitative measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in numerous cellular signaling pathways. This guide provides a comprehensive overview of Fura-2 pentapotassium salt, its principles, and detailed protocols for its application in research and drug development.
Principle of Ratiometric Calcium Measurement
Fura-2 is an aminopolycarboxylic acid-based dye that chelates free Ca²⁺. Its key feature is a shift in its excitation spectrum upon binding to calcium, while the emission wavelength remains relatively constant.[1] Specifically, when Fura-2 binds to Ca²⁺, its peak fluorescence excitation shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound).[2][3] The dye consistently emits light around 510 nm regardless of its calcium-bound state.[1]
This spectral shift allows for ratiometric measurement, where the ratio of fluorescence intensity emitted when the dye is excited at 340 nm versus 380 nm is calculated. This ratio (F340/F380) is directly proportional to the intracellular calcium concentration.[4] The primary advantage of this method is that it minimizes issues like uneven dye loading, variations in cell thickness, photobleaching, and dye leakage, which can confound results from single-wavelength indicators.[2][3]
This compound Salt vs. Fura-2 AM
It is crucial to distinguish between the two common forms of Fura-2:
-
This compound Salt: This is the salt form of the indicator. It is inherently membrane-impermeant and cannot passively cross into live cells.[5][6] Therefore, it must be introduced into the cytosol directly via methods such as microinjection, electroporation, or scrape loading.[5][7] This form is ideal for applications where precise control over the intracellular indicator concentration is needed or in membrane-free systems.[7]
-
Fura-2 AM: This is an acetoxymethyl (AM) ester derivative of Fura-2. The AM ester groups render the molecule lipophilic, allowing it to readily diffuse across the cell membrane.[2][8] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable Fura-2 salt form in the cytosol.[2][9] While this is the more common method for loading large populations of cells, it can lead to incomplete de-esterification or compartmentalization of the dye in organelles.
Quantitative Data
The following table summarizes the key quantitative properties of Fura-2.
| Property | Value | Notes |
| Excitation Maximum (Ca²⁺-bound) | 335 - 340 nm[2][5] | Wavelength for exciting the calcium-saturated form of the dye. |
| Excitation Maximum (Ca²⁺-free) | 363 - 380 nm[2][5] | Wavelength for exciting the calcium-free form of the dye. |
| Emission Maximum | ~505 - 512 nm[1][5] | Relatively unchanged with calcium binding. |
| Dissociation Constant (Kd) | ~140 - 145 nM[4][5] | At 22°C, pH 7.2. This high affinity makes it suitable for measuring resting and small changes in [Ca²⁺]i.[10] |
| Molar Extinction Coefficient (ε) | ε (335 nm, high Ca²⁺) = 35,000 M⁻¹cm⁻¹ ε (363 nm, no Ca²⁺) = 27,000 M⁻¹cm⁻¹[8] | After hydrolysis of the AM ester. |
| Molecular Weight | 832 g/mol [5] | For the pentapotassium salt form. |
Visualizing the Fura-2 Mechanism and Workflow
To better understand the principles and application of Fura-2, the following diagrams illustrate the core concepts and experimental flow.
Caption: Fura-2 is excited at 340nm and 380nm, and the ratio of the resulting 510nm emission reflects [Ca²⁺]i.
Caption: Workflow for measuring intracellular calcium using this compound salt.
Experimental Protocol: Microinjection
This protocol provides a generalized method for loading this compound salt into adherent cells via microinjection.
1. Reagent Preparation:
-
Fura-2 Stock Solution: Prepare a 1-10 mM stock solution of this compound salt by dissolving it in a calcium-free intracellular-like buffer (e.g., 120 mM KCl, 10 mM MOPS, pH 7.2). Store aliquots at -20°C, protected from light.
-
Microinjection Buffer: Dilute the Fura-2 stock solution in the same calcium-free buffer to a final concentration of 50-200 µM. This concentration may need optimization depending on the cell type and injection volume.
2. Cell Preparation:
-
Plate cells on glass coverslips or dishes suitable for microscopy.[11]
-
Ensure cells are healthy and sub-confluent to allow for easy access for microinjection.
-
Just before the experiment, replace the culture medium with a suitable imaging buffer (e.g., HEPES-buffered saline) that is free of phenol (B47542) red to reduce background fluorescence.[11]
3. Microinjection Procedure:
-
Mount the coverslip with cells onto the stage of an inverted microscope equipped with micromanipulators.
-
Back-fill a micropipette with the final Fura-2 microinjection buffer.
-
Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane of a target cell and apply a brief pulse of pressure to inject the dye into the cytoplasm.
-
Retract the pipette and move to the next target cell.
4. Post-Injection and Imaging:
-
Allow the injected cells to recover for 5-10 minutes to permit the dye to equilibrate within the cytosol.
-
Excite the cells alternately with light at 340 nm and 380 nm, using a high-speed filter wheel or monochromator.
-
Capture the fluorescence emission at ~510 nm using a sensitive camera (e.g., EMCCD or sCMOS).
-
Record a baseline ratio before applying a stimulus. After stimulation, continue to record the ratio over time to monitor the calcium transient.
Data Analysis: The Grynkiewicz Equation
The F340/F380 ratio can be converted to an absolute calcium concentration using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[5]
-
R is the experimentally measured F340/F380 ratio.
-
Rmin is the ratio in the absence of calcium (zero Ca²⁺).
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of the dye, respectively.
The calibration parameters (Rmin, Rmax, Sf2/Sb2) must be determined empirically using in situ or in vitro calibration methods.
Application in Signaling Pathway Analysis
Fura-2 is a powerful tool for dissecting calcium-mediated signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs).[5][6]
Caption: Fura-2 measures cytosolic Ca²⁺ released from the ER following GPCR activation.
Summary
This compound salt remains a cornerstone for the precise measurement of intracellular calcium. Its ratiometric properties provide robust and quantifiable data, correcting for many potential experimental artifacts. While its membrane-impermeant nature requires invasive loading techniques like microinjection, this also affords the researcher direct control over intracellular dye concentration. By understanding its principles and applying the appropriate protocols, this compound salt is an invaluable tool for scientists investigating the complex roles of calcium in cellular physiology and pharmacology.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Fura-2 AM | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. biotium.com [biotium.com]
- 9. ionoptix.com [ionoptix.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fura-2: Unveiling Intracellular Calcium Dynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Fura-2, a cornerstone fluorescent indicator for the ratiometric measurement of intracellular calcium. We delve into its spectral properties, offer detailed experimental protocols, and present visual workflows to facilitate its successful implementation in research and drug discovery.
Core Principles of Fura-2 for Calcium Imaging
Fura-2 is a high-affinity, ratiometric fluorescent dye widely employed to quantify intracellular calcium concentrations ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, Fura-2 AM, is cell-permeable. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active Fura-2 molecule.[1][2]
The key to Fura-2's utility lies in its dual-excitation spectrum that is dependent on calcium binding. When Fura-2 binds to Ca²⁺, its peak excitation wavelength shifts from approximately 380 nm to 340 nm, while its emission maximum remains constant at around 510 nm.[1][3] This ratiometric capability allows for precise measurements of [Ca²⁺]i that correct for variations in dye concentration, cell thickness, and photobleaching, thus providing more reliable and reproducible data.[1][4]
Quantitative Data: Spectroscopic and Binding Properties of Fura-2
The following table summarizes the key quantitative parameters of Fura-2, providing a quick reference for experimental design and data analysis.
| Parameter | Value | Condition |
| Excitation Maximum (λex) | ~335-340 nm | Ca²⁺-bound |
| ~363-380 nm | Ca²⁺-free | |
| Emission Maximum (λem) | ~505-510 nm | Ca²⁺-bound and Ca²⁺-free |
| Isosbestic Point | ~359 nm | Wavelength where excitation is independent of Ca²⁺ concentration |
| Dissociation Constant (Kd) | ~145 nM | For Ca²⁺ binding |
| Quantum Yield (Φf) | ~0.49 | Ca²⁺-bound |
| ~0.23 | Ca²⁺-free |
Data compiled from multiple sources.[5][6][7][8]
Experimental Protocols
Accurate measurement of intracellular calcium with Fura-2 necessitates meticulous adherence to experimental protocols. Below are detailed methodologies for cell loading and ratiometric imaging.
Preparation of Fura-2 AM Stock Solution
-
Reconstitution: Prepare a stock solution of Fura-2 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 to 5 mM.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[10]
Loading Adherent Cells with Fura-2 AM
-
Cell Plating: Plate cells on glass coverslips or in clear-bottom, black-walled microplates and culture to the desired confluency.[10]
-
Loading Buffer Preparation: Prepare a loading buffer using a buffered physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS), with a pH of 7.2-7.4.[10] For improved dye loading and retention, the following can be added:
-
Dye Loading:
-
Prepare the Fura-2 AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.[10]
-
Remove the culture medium and wash the cells once with the loading buffer (without Fura-2 AM).[10]
-
Add the Fura-2 AM loading solution to the cells and incubate for 15-60 minutes at 20-37°C in the dark.[9][10] The optimal loading conditions should be determined empirically for each cell type.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (without Fura-2 AM).[10]
-
Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular Fura-2 AM.[9][10]
-
Ratiometric Calcium Imaging
-
Microscopy Setup: Use a fluorescence microscope equipped with excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter for 510 nm.[1][11]
-
Image Acquisition: Sequentially excite the cells at 340 nm and 380 nm and capture the corresponding fluorescence emission at 510 nm.[12]
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (Ratio 340/380).[13][14]
-
This ratio is directly proportional to the intracellular calcium concentration.[1]
-
To convert the ratio to absolute calcium concentrations, a calibration can be performed using calcium standards.
-
Visualizing the Process: Diagrams and Workflows
To further clarify the principles and procedures, the following diagrams illustrate the Fura-2 signaling pathway and a typical experimental workflow.
Caption: Fura-2 mechanism of action for intracellular calcium detection.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. ionoptix.com [ionoptix.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Fura-2 AM | AAT Bioquest [aatbio.com]
- 7. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. abpbio.com [abpbio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
Fura-2 Pentapotassium Salt: A Technical Guide to Its Chemical Structure and Application in Calcium Imaging
Fura-2 pentapotassium salt is a high-affinity, ratiometric fluorescent indicator widely utilized by researchers, scientists, and drug development professionals for the precise measurement of intracellular calcium concentrations. Its unique spectral properties upon binding to Ca2+ make it an invaluable tool for studying cellular signaling pathways where calcium acts as a crucial second messenger. This guide provides an in-depth overview of its chemical structure, mechanism of action, experimental applications, and relevant signaling pathways.
Chemical and Physical Properties
Fura-2 is an aminopolycarboxylic acid-based chelator. The pentapotassium salt form is the water-soluble, cell-impermeant version of the dye. Its core structure consists of a benzofuran (B130515) fluorophore linked to two BAPTA-like chelating groups, which are responsible for its high affinity and selectivity for calcium ions.
| Property | Data | Reference |
| CAS Number | 113694-64-7 | [1][2][3] |
| Molecular Formula | C29H22K5N3O14 | [2][4][5][6] |
| Molecular Weight | 831.99 g/mol | [2][3][5][7] |
| Appearance | Off-white to light yellow solid | [8] |
| Solubility | Soluble in water and DMSO | [7][8] |
| Cell Permeability | Membrane impermeant | [1][8][9] |
Spectral Properties and Mechanism of Action
Fura-2 is a ratiometric dye, meaning the concentration of Ca2+ is determined by the ratio of fluorescence intensities at two different excitation wavelengths.[10][11] When Fura-2 binds to calcium, it undergoes a conformational change that alters its absorption spectrum, causing a shift in the optimal excitation wavelength from approximately 380 nm (Ca2+-free) to 340 nm (Ca2+-bound).[10][11][12] The fluorescence emission maximum remains relatively constant at around 510 nm regardless of calcium binding.[10][13] This ratiometric measurement corrects for confounding variables such as uneven dye loading, cell thickness, and photobleaching, leading to more accurate and reliable quantification of intracellular calcium levels.[10][14]
| State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Dissociation Constant (Kd) for Ca2+ |
| Calcium-Free | ~363-380 nm | ~510-512 nm | N/A |
| Calcium-Bound | ~335-340 nm | ~505-510 nm | ~145 nM |
| Isosbestic Point | ~360 nm | N/A | N/A |
Note: Spectral values and Kd can vary slightly depending on the experimental conditions such as pH, temperature, ionic strength, and magnesium concentration.[15][16][17]
Experimental Protocols
As this compound salt is cell-impermeant, it must be introduced into the cytosol via invasive techniques. The cell-permeant acetoxymethyl (AM) ester version, Fura-2 AM, is often used for loading cells, as it can passively diffuse across the cell membrane.[12] Once inside, cytosolic esterases cleave the AM groups, trapping the active, charged Fura-2 dye within the cell.[12][13]
General Protocol for Fura-2 AM Loading and Calcium Measurement:
-
Cell Preparation: Plate cells on coverslips suitable for fluorescence microscopy. Ensure cells are healthy and adherent.
-
Loading Solution Preparation: Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM). A dispersing agent like Pluronic F-127 is often included to aid in solubilizing the dye.[13]
-
Cell Loading: Replace the cell culture medium with the Fura-2 AM loading solution and incubate for a period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). The optimal dye concentration and loading time should be determined empirically for each cell type to ensure adequate signal without causing cellular toxicity.[12][13]
-
De-esterification: After loading, wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution) to remove extracellular dye. Incubate the cells for an additional period (e.g., 30 minutes) to allow for the complete hydrolysis of the AM ester groups by intracellular esterases.[12]
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and a detector to capture emission at ~510 nm.[12][18]
-
Data Acquisition: Record the fluorescence intensity at 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm. A baseline is typically recorded before applying a stimulus.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380). This ratio is directly proportional to the intracellular calcium concentration.[11][13] The ratio values can be converted to absolute calcium concentrations using a calibration curve.[13]
Applications in Research and Drug Development
Fura-2 is a cornerstone tool in cellular biology and pharmacology for monitoring intracellular calcium dynamics. Its ability to provide quantitative, real-time measurements is critical in various research areas.
-
G-Protein Coupled Receptors (GPCRs): A primary application is in drug discovery for screening compounds that activate or inhibit GPCRs which signal through the release of intracellular calcium.[1][8]
-
Neuroscience: Fura-2 is used to study calcium transients in neurons related to synaptic transmission, plasticity, and excitotoxicity.[12]
-
Muscle Physiology: It helps in examining the role of calcium in muscle contraction and relaxation cycles.[12]
-
Cell Signaling: Fura-2 is broadly used to dissect any signaling pathway where Ca2+ acts as a second messenger, including processes like fertilization, apoptosis, and gene expression.[12]
Example Signaling Pathway: GPCR-Mediated Calcium Release
A classic signaling pathway studied using Fura-2 involves the activation of a Gq-coupled GPCR. This pathway illustrates how an extracellular signal is transduced into an intracellular calcium transient.
-
Ligand Binding: An agonist binds to and activates a Gq-coupled receptor on the cell surface.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
PLC Activation: The activated Gq α-subunit stimulates the enzyme Phospholipase C (PLC).
-
IP3 Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[13]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[13]
-
[Ca2+]i Increase: The opening of IP3 receptors allows stored Ca2+ to flow from the ER into the cytosol, rapidly increasing the intracellular calcium concentration, which is then detected by Fura-2.[13]
References
- 1. biotium.com [biotium.com]
- 2. Fura 2 forfluorescence, =90 HPLC 113694-64-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Fura 2 pentapotassium salt | C29H22K5N3O14 | CID 6098363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ≥80% purity, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound salt | CAS 113694-64-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Fura-2, pentapotassium salt - CAS-Number 113694-64-7 - Order from Chemodex [chemodex.com]
- 8. adipogen.com [adipogen.com]
- 9. Fura-2, pentapotassium salt *CAS 113694-64-7* | AAT Bioquest [aatbio.com]
- 10. Fura-2 - Wikipedia [en.wikipedia.org]
- 11. Fura-2 AM | AAT Bioquest [aatbio.com]
- 12. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Biotium Fura-2, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 18. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Fura-2 Pentapotassium Salt: A Technical Guide to Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the use of Fura-2 pentapotassium salt, a ratiometric fluorescent indicator for the precise measurement of intracellular calcium concentrations. This document outlines its solubility characteristics, proper storage conditions, detailed experimental protocols, and its application in studying calcium signaling pathways, particularly in the context of G protein-coupled receptor (GPCR) activation.
Core Properties of this compound Salt
Fura-2 is a highly sensitive and widely used fluorescent dye for quantifying intracellular calcium. The pentapotassium salt form of Fura-2 is a cell-impermeant version, making it suitable for direct introduction into cells via methods such as microinjection or electroporation. Its key feature is its ratiometric nature; upon binding to Ca²⁺, the dye exhibits a shift in its excitation spectrum, allowing for accurate and quantitative measurements of calcium concentration that are largely independent of dye concentration, cell thickness, and photobleaching.[1][2]
Spectral Properties
Upon binding with free Ca²⁺, Fura-2 displays a significant shift in its fluorescence excitation maximum. In a calcium-free environment, the excitation maximum is approximately 363-380 nm.[1] When saturated with calcium, this maximum shifts to around 335-340 nm.[1] The fluorescence emission maximum remains relatively constant at approximately 510 nm in both states.[1][3] This dual-excitation property is the basis for ratiometric measurement of intracellular calcium.
Solubility
The solubility of this compound salt is a critical factor for preparing stock solutions and experimental buffers. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Concentration | Notes |
| Water | Soluble | Can be reconstituted in aqueous buffers with a pH >6.[4] |
| DMSO | Soluble | Can be dissolved in high-quality anhydrous DMSO.[1][4] |
| 1M NaOH | 10 mg/mL | Ultrasonic and warming may be required to fully dissolve the salt.[3] |
Storage Conditions
Proper storage is essential to maintain the integrity and performance of this compound salt. Both the solid form and stock solutions are sensitive to light and moisture.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | At least 2 years | Store desiccated and protected from light.[4][5] |
| Aqueous Stock Solution | 2-6°C | Up to 3 months | Protect from light. DO NOT FREEZE .[4] |
| DMSO Stock Solution | -20°C | 1 month | Sealed storage, away from moisture and light.[3] |
| DMSO Stock Solution | -80°C | 6 months | Sealed storage, away from moisture and light.[3] |
Experimental Protocols
Accurate measurement of intracellular calcium using this compound salt requires careful attention to cell loading, calibration, and data acquisition.
Cell Loading
As this compound salt is membrane-impermeant, it must be introduced directly into the cytoplasm.
-
Microinjection: This technique involves using a fine glass micropipette to inject a solution of Fura-2 directly into individual cells. This method provides precise control over the intracellular dye concentration but is technically demanding and not suitable for high-throughput applications.
-
Scrape Loading: This method involves gently scraping a layer of adherent cells in the presence of Fura-2. The mechanical disruption temporarily permeabilizes the cell membrane, allowing the dye to enter the cytoplasm.
-
Electroporation: Applying a controlled electrical pulse to a cell suspension can create transient pores in the cell membrane, facilitating the entry of Fura-2.
While less common for the pentapotassium salt, the cell-permeant acetoxymethyl (AM) ester form of Fura-2 (Fura-2 AM) is often used for loading large populations of cells. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active Fura-2 molecule in the cytoplasm.[1]
In Situ Calibration of Intracellular Fura-2
To convert the measured fluorescence ratio into an absolute intracellular calcium concentration, an in situ calibration is necessary. This is typically achieved using a calcium ionophore, such as ionomycin (B1663694) or 4-Bromo A23187, to equilibrate the intracellular and extracellular Ca²⁺ concentrations. The Grynkiewicz equation is then used to calculate the intracellular calcium concentration ([Ca²⁺]i):
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (typically ~145 nM).[1]
-
R is the experimentally measured 340/380 nm fluorescence ratio.
-
Rmin is the 340/380 nm ratio in the absence of Ca²⁺ (determined by adding a Ca²⁺ chelator like EGTA).
-
Rmax is the 340/380 nm ratio at saturating Ca²⁺ concentrations (determined by adding a high concentration of Ca²⁺ in the presence of an ionophore).
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
General Experimental Workflow
The following diagram illustrates a typical workflow for an intracellular calcium measurement experiment using Fura-2.
Application in GPCR Signaling
A major application of Fura-2 is in studying intracellular calcium mobilization following the activation of G protein-coupled receptors (GPCRs), particularly those that couple to the Gq alpha subunit.
GPCR-Mediated Calcium Signaling Pathway
The activation of a Gq-coupled GPCR by its ligand initiates a signaling cascade that results in the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). The key steps in this pathway are:
-
Ligand Binding and GPCR Activation: An agonist binds to the GPCR, inducing a conformational change.
-
G Protein Activation: The activated GPCR catalyzes the exchange of GDP for GTP on the Gαq subunit of the associated heterotrimeric G protein.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).
-
PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[6]
-
IP₃ Receptor Activation: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum.
-
Calcium Release: The binding of IP₃ opens the IP₃ receptor channels, allowing Ca²⁺ to flow from the ER into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration.
This rise in intracellular calcium can be precisely measured using Fura-2, providing valuable insights into the kinetics and magnitude of GPCR signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. ionoptix.com [ionoptix.com]
- 6. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Fura-2 in neuroscience research
An In-depth Technical Guide to the Applications of Fura-2 (B149405) in Neuroscience Research
Introduction to Fura-2
Fura-2 is a fluorescent, ratiometric indicator dye that binds to free intracellular calcium (Ca²⁺)[1]. Developed by Roger Tsien and collaborators in 1985, it revolutionized the study of cellular regulation by enabling real-time, quantitative measurements of intracellular calcium concentrations ([Ca²⁺]i)[2]. Its introduction allowed for the first video-rate measurements of calcium dynamics within living cells[1]. In neuroscience, Fura-2 is an indispensable tool for investigating the pivotal role of calcium as a second messenger in a vast array of processes, including neurotransmitter release, synaptic transmission, and gene expression[3][4].
The power of Fura-2 lies in its ratiometric properties, which allow for accurate [Ca²⁺]i measurements that correct for confounding variables like uneven dye loading, photobleaching, and variations in cell thickness[1][2][3]. This guide provides a comprehensive overview of the core principles, applications, and experimental protocols for using Fura-2 in neuroscience research.
Core Principles of Fura-2 Ratiometric Imaging
The fundamental principle of Fura-2 imaging is its dual-excitation spectrum that is dependent on calcium binding.
-
Mechanism of Action : Fura-2 is excited by ultraviolet light. Its peak excitation wavelength shifts from ~380 nm when it is free of calcium to ~340 nm when it binds to Ca²⁺.[1] Regardless of its calcium-binding state, the dye's fluorescence emission peak remains constant at approximately 510 nm.[1][3][5]
-
Ratiometric Measurement : By alternately exciting the Fura-2-loaded cells with light at 340 nm and 380 nm and measuring the corresponding fluorescence intensity at 510 nm, a ratio (F₃₄₀/F₃₈₀) can be calculated. This ratio is directly proportional to the intracellular calcium concentration, allowing for precise quantification.[1][2][3] This ratiometric approach provides a robust measurement, minimizing artifacts that can affect single-wavelength indicators.[2][6]
-
Fura-2 AM for Cell Loading : For intracellular studies, Fura-2 is used in its acetoxymethyl (AM) ester form, Fura-2 AM.[3] The lipophilic AM groups allow the dye to passively diffuse across the cell membrane.[3][7] Once inside the cell, intracellular esterases cleave off the AM groups, trapping the now-impermeant Fura-2 free acid in the cytosol where it can bind to calcium.[3][7]
Key Applications in Neuroscience
Fura-2 is extensively used across various domains of neuroscience to monitor calcium dynamics in neurons and glial cells.
-
Synaptic Transmission and Plasticity : It allows researchers to study Ca²⁺ influx in presynaptic terminals and postsynaptic compartments, which is crucial for neurotransmitter release and the induction of long-term potentiation (LTP) or long-term depression (LTD).[3] Methods have been developed for selectively loading presynaptic terminals or dendrites in brain slices.[8]
-
Neural Network Activity : By imaging ensembles of neurons, Fura-2 helps in understanding the activity patterns and connectivity of neural circuits.[3]
-
GPCR and Ion Channel Characterization : The dye is used to screen how G-protein coupled receptors (GPCRs) and ion channels modulate intracellular calcium levels in response to agonists or antagonists, making it a valuable tool in pharmacology.[9]
-
Pathophysiology of Neurological Disorders : Fura-2 imaging is applied to investigate dysregulation of calcium homeostasis in models of neurodegenerative diseases, epilepsy, and stroke.
-
In Vivo Calcium Imaging : While challenging, Fura-2 AM has been used for in vivo imaging of Ca²⁺ dynamics in animal models, providing insights into cellular function in an intact physiological system.[10][11]
Detailed Experimental Protocols
Fura-2 AM Loading Protocol for Cultured Neurons
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[12][13]
| Step | Reagent/Component | Typical Concentration/Value | Incubation Time & Temperature | Notes |
| 1. Prepare Stock Solution | Fura-2 AM | 1-5 mM | N/A | Dissolve in high-quality, anhydrous DMSO.[12][14] Store aliquots at -20°C, protected from light and moisture.[7][15] |
| 2. Prepare Loading Buffer | Fura-2 AM (from stock) | 1-5 µM | N/A | Dilute stock solution into a physiological buffer (e.g., HBSS, Tyrode's solution).[4][12][14] Solution should be free of phenol (B47542) red.[14] |
| Pluronic® F-127 | ~0.02-0.04% (w/v) | N/A | A non-ionic detergent that aids in dispersing the Fura-2 AM in aqueous solution.[12][16][17] | |
| Probenecid | 1-2.5 mM | N/A | Optional: An organic anion-transport inhibitor to reduce dye leakage from the cells after loading.[12][16] | |
| 3. Cell Loading | Cells in Loading Buffer | See above | 15-60 minutes at 20-37°C | Incubate cells grown on coverslips in the loading buffer.[12] Protect from light. Optimize time and temperature to maximize signal and minimize compartmentalization.[12][13] |
| 4. Washing & De-esterification | Indicator-free Buffer | N/A | 2 x 5 min washes, then ~30 min incubation at RT | Wash cells to remove extracellular dye.[4][12] Allow time for complete de-esterification of the dye by cellular esterases.[12][15] |
Calcium Imaging Protocol
The following steps outline the data acquisition process using a fluorescence microscope equipped for ratiometric imaging.
| Step | Action | Key Parameters | Notes |
| 1. Mount Chamber | Place the coverslip with loaded cells into an imaging/perfusion chamber on the microscope stage. | N/A | Add fresh, indicator-free buffer to the chamber.[4][15] |
| 2. Set Up Microscope | Select appropriate filters and light source. | Excitation: 340 nm and 380 nm filters. Emission: ~510 nm filter. | Use a high-speed filter wheel or monochromator to alternate excitation wavelengths.[4] |
| 3. Configure Acquisition | Set up time-lapse imaging parameters in the acquisition software. | Interval: 1-10 seconds (depends on expected signal speed).[4][15] Exposure: Optimize for good signal-to-noise without saturating the detector (e.g., 20-300 ms).[4][18] | |
| 4. Acquire Baseline | Record a stable baseline fluorescence ratio before applying any stimulus. | ~1-2 minutes | This is critical for data normalization and analysis. |
| 5. Apply Stimulus | Apply agonist, antagonist, or electrical stimulation via a perfusion system. | N/A | Continue recording throughout the stimulation and recovery period. |
| 6. Perform Calibration | Optional but recommended for absolute [Ca²⁺]i quantification. | See Section 4.3 | Determine Rₘᵢₙ, Rₘₐₓ, and other constants.[13][15] |
In Situ Calibration
To convert the F₃₄₀/F₃₈₀ ratio to an absolute calcium concentration, the Grynkiewicz equation is used[15]: [Ca²⁺] = Kₑ𝒻𝒻 * (R - Rₘᵢₙ) / (Rₘₐₓ - R)
Where:
-
R is the measured 340/380 nm ratio.[15]
-
Rₘᵢₙ is the ratio in the absence of Ca²⁺ (determined using a Ca²⁺-free buffer with a chelator like EGTA).[15]
-
Rₘₐₓ is the ratio at Ca²⁺ saturation (determined using a high Ca²⁺ buffer with a Ca²⁺ ionophore like Ionomycin).[15]
-
Kₑ𝒻𝒻 is the effective dissociation constant of Fura-2, which also incorporates fluorescence values at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions.[13][15]
Limitations
Despite its widespread use, Fura-2 has some limitations.
-
UV Excitation : The required UV light for excitation can be phototoxic to cells, especially during long-term imaging experiments.
-
Compartmentalization : The Fura-2 AM ester can sometimes be sequestered into organelles like mitochondria or the endoplasmic reticulum, leading to measurement artifacts. Lowering the loading temperature can sometimes mitigate this.[12]
-
Calcium Buffering : At high intracellular concentrations, Fura-2 itself can buffer calcium, potentially dampening true physiological Ca²⁺ transients.[2]
-
Alternatives : In recent years, genetically encoded calcium indicators (GECIs) like GCaMP have become popular alternatives, particularly for chronic in vivo imaging in specific cell populations, though Fura-2 often remains faster.[1]
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. brainvta.tech [brainvta.tech]
- 5. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 6. jove.com [jove.com]
- 7. ionoptix.com [ionoptix.com]
- 8. Selective fura-2 loading of presynaptic terminals and nerve cell processes by local perfusion in mammalian brain slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo imaging of intracellular Ca2+ after muscle contractions and direct Ca2+ injection in rat skeletal muscle in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abpbio.com [abpbio.com]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 14. youtube.com [youtube.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fura-2 Pentapotassium Salt Microinjection for Neuronal Intracellular Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium ([Ca²⁺]i) is a ubiquitous second messenger crucial for a myriad of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. Fura-2 (B149405), a ratiometric fluorescent indicator, is a powerful tool for quantifying [Ca²⁺]i dynamics. Unlike its membrane-permeant acetoxymethyl (AM) ester form, Fura-2 pentapotassium salt is membrane-impermeant and requires direct introduction into the cell, typically via microinjection or a patch pipette.[1] This method offers precise control over the initial indicator concentration within a single neuron and is ideal for studies where loading a population of cells is not desired or feasible.
This document provides a detailed protocol for the microinjection of this compound salt into neurons for the ratiometric measurement of intracellular calcium.
Principle of Ratiometric Calcium Imaging with Fura-2
Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The dye is excited at two wavelengths, typically 340 nm and 380 nm, while emission is monitored at ~510 nm.[2]
-
Excitation at 340 nm: Fluorescence intensity increases as [Ca²⁺]i rises.
-
Excitation at 380 nm: Fluorescence intensity decreases as [Ca²⁺]i rises.
The ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm (Ratio 340/380) is directly proportional to the intracellular calcium concentration. This ratiometric measurement minimizes issues such as uneven dye loading, differences in cell thickness, and photobleaching, providing a more accurate and quantifiable assessment of [Ca²⁺]i compared to single-wavelength indicators.[2][3]
Comparison of Loading Methods: this compound Salt vs. Fura-2 AM
| Feature | This compound Salt | Fura-2 Acetoxymethyl (AM) Ester |
| Loading Method | Microinjection, patch pipette, electroporation.[1][4] | Incubation (bulk loading).[3][5] |
| Membrane Permeability | Impermeant.[1] | Permeant.[2] |
| Cellular Target | Single cell or specific subcellular compartments. | Population of cells in culture or tissue.[5] |
| Control over Concentration | High control over intracellular concentration. | Less control, depends on cell uptake and esterase activity.[3] |
| Compartmentalization | Primarily cytosolic. | Can compartmentalize into organelles. |
| Advantages | Precise targeting, known starting concentration.[6] | Simple, non-invasive, high-throughput potential.[7] |
| Disadvantages | Technically demanding, lower throughput, invasive.[5] | Potential for incomplete de-esterification, compartmentalization, and efflux.[1] |
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| This compound Salt | High purity, cell impermeant |
| Internal Solution (Pipette Solution) | e.g., K-gluconate based |
| Extracellular Solution (e.g., aCSF, Tyrode's) | Phenol (B47542) red-free.[8] |
| DMSO (Dimethyl sulfoxide) | Anhydrous |
| EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) | For calcium-free solutions |
| CaCl₂ (Calcium chloride) | For calcium-containing solutions |
| Ionomycin or 4-Br-A23187 | Calcium ionophore |
| Micropipettes | Borosilicate glass, appropriate tip diameter |
| Micromanipulator | For precise positioning of the micropipette |
| Inverted Fluorescence Microscope | Equipped with 340nm and 380nm excitation filters, a >510nm emission filter, and a sensitive camera |
| Perfusion System | To exchange extracellular solutions |
Protocol 1: Preparation of this compound Salt Stock Solution
-
Dissolve this compound salt in the desired internal solution to a final concentration of 50-200 µM. The exact concentration may need to be optimized for the specific neuronal type and experimental conditions.[6][9]
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Microinjection of Fura-2 into Neurons
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a fine tip (e.g., 0.5-1.0 µm diameter).
-
Back-filling the Pipette: Back-fill the micropipette with the Fura-2 containing internal solution. Ensure there are no air bubbles in the tip.
-
Cell Culture Preparation: Plate neurons on glass coverslips suitable for microscopy. Ensure the cells are healthy and adhere well to the surface.
-
Microinjection Setup: Place the coverslip with neurons in a perfusion chamber on the stage of an inverted fluorescence microscope. Perfuse with the appropriate extracellular solution.
-
Approaching the Neuron: Under visual guidance (e.g., DIC optics), carefully approach the target neuron with the micropipette using a micromanipulator.
-
Injection: Gently penetrate the cell membrane. Apply a small amount of positive pressure to introduce the Fura-2 solution into the cytoplasm. Monitor the cell's morphology to avoid over-injection and damage.
-
Diffusion: Allow the Fura-2 to diffuse throughout the neuron for several minutes before starting the imaging experiment.
Protocol 3: Ratiometric Calcium Imaging
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm. The emission should be collected at ~510 nm.
-
Stimulation: Apply the experimental stimulus (e.g., neurotransmitter, high K⁺ solution, electrical stimulation) via the perfusion system.
-
Data Acquisition: Continuously acquire pairs of 340 nm and 380 nm excited fluorescence images throughout the experiment.
-
Image Analysis:
-
Define a region of interest (ROI) over the cell body of the injected neuron.
-
Subtract the background fluorescence from each image.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀) for each time point.
-
Plot the ratio over time to visualize the changes in intracellular calcium.
-
Protocol 4: In Situ Calibration of Fura-2 Signal
To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is necessary. This is typically performed at the end of each experiment using the same cell.
-
Determine Rₘᵢₙ: Perfuse the neuron with a calcium-free extracellular solution containing a calcium chelator (e.g., 5 mM EGTA) and a calcium ionophore (e.g., 1 µM ionomycin). This will deplete intracellular calcium, and the resulting 340/380 ratio is Rₘᵢₙ.[10]
-
Determine Rₘₐₓ: Perfuse the neuron with a high calcium extracellular solution (e.g., 10 mM CaCl₂) containing the same calcium ionophore. This will saturate the Fura-2 with calcium, and the resulting 340/380 ratio is Rₘₐₓ.[10]
-
Determine Sf2/Sb2: This is the ratio of the fluorescence intensity at 380 nm in calcium-free conditions to the intensity in calcium-saturating conditions.[11]
-
Calculate [Ca²⁺]i: Use the Grynkiewicz equation to calculate the intracellular calcium concentration:[10]
[Ca²⁺]i = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM, but can be affected by temperature, pH, and ionic strength).[12]
-
R is the experimentally measured 340/380 fluorescence ratio.
-
Rₘᵢₙ is the ratio in the absence of calcium.
-
Rₘₐₓ is the ratio at calcium saturation.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2.
-
| Calibration Parameter | Description | Typical Procedure |
| Rₘᵢₙ | Ratio in zero Ca²⁺ | Perfuse with Ca²⁺-free solution + EGTA + ionophore.[10][11] |
| Rₘₐₓ | Ratio in saturating Ca²⁺ | Perfuse with high Ca²⁺ solution + ionophore.[10][11] |
| Sf2/Sb2 | Correction factor | Ratio of 380 nm fluorescence in zero and saturating Ca²⁺.[11] |
| Kd | Dissociation constant | ~224 nM (verify for specific experimental conditions).[12] |
Visualizations
Caption: Experimental workflow for Fura-2 microinjection and calcium imaging.
Caption: Signaling pathway for Fura-2 based calcium detection.
Caption: Troubleshooting guide for Fura-2 microinjection experiments.
Troubleshooting
Common issues in Fura-2 microinjection experiments include poor signal, high background, and cell death.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Unsuccessful microinjection. | Visually confirm pipette penetration and delivery of a small volume. Ensure pipette tip is not clogged. |
| Fura-2 concentration too low. | Increase the concentration of Fura-2 in the pipette solution (e.g., up to 200 µM). | |
| Phototoxicity or cell death. | Minimize exposure to excitation light. Ensure internal and external solutions are physiological. | |
| Incorrect filter set. | Verify that the correct excitation (340/380nm) and emission (~510nm) filters are in place. | |
| High Background Fluorescence | Autofluorescence from media. | Use phenol red-free extracellular solution.[8] |
| Autofluorescence from the cell or coverslip. | Obtain background measurements from a region without cells and subtract it from the signal.[11] | |
| Ratio Changes are Small or Noisy | Low Fura-2 concentration. | Ensure sufficient loading of the indicator. |
| Photobleaching. | Reduce excitation light intensity or exposure time. | |
| Cell is unhealthy or dying. | Monitor cell morphology. A compromised membrane can lead to loss of the indicator and ion gradient disruption. | |
| Cell Swelling or Death after Injection | Injection volume too large. | Apply minimal pressure for a short duration to introduce the indicator. |
| Pipette tip too large. | Use pipettes with a smaller tip diameter to minimize membrane damage. | |
| Unphysiological internal solution. | Ensure the osmolarity and ionic composition of the pipette solution are appropriate for the neurons. |
By following these detailed protocols and troubleshooting guidelines, researchers can effectively utilize this compound salt microinjection to obtain high-quality, quantitative measurements of intracellular calcium dynamics in single neurons.
References
- 1. biotium.com [biotium.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Loading of Fura-2/AM Calcium Indicator Dye in Adult Rodent Brain Slices Via a Microfluidic Oxygenator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective fura-2 loading of presynaptic terminals and nerve cell processes by local perfusion in mammalian brain slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 10. moodle2.units.it [moodle2.units.it]
- 11. ionoptix.com [ionoptix.com]
- 12. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Preparation of Fura-2 Pentapotassium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 is a ratiometric, ultraviolet (UV) light-excitable fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). The pentapotassium salt form of Fura-2 is a membrane-impermeant version of the dye, making it ideal for direct introduction into cells via techniques such as microinjection, electroporation, or scrape loading. It is widely employed in various research areas, including neuroscience, muscle physiology, and drug discovery, to monitor calcium signaling pathways. Upon binding to Ca²⁺, the excitation maximum of Fura-2 shifts from approximately 363 nm to 335 nm, while the emission maximum remains relatively constant at around 510 nm. The ratio of fluorescence emission at these two excitation wavelengths provides a precise measure of the intracellular calcium concentration.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fura-2 pentapotassium salt.
| Property | Value | References |
| Molecular Weight | 831.99 g/mol | [1][2] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [3][4][5] |
| Excitation Wavelength (Ca²⁺-saturated) | ~335 nm | [3][4][5] |
| Emission Wavelength | ~505-512 nm | [3][4][6] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (at 22°C, pH 7.2) | [3][7] |
| Storage of Solid Form | -20°C, desiccated, protected from light | [1][2][5][8] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months (protect from light) | [6] |
Experimental Protocol: Preparation of 10 mM this compound Salt Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound salt.
Materials:
-
Fura-2, pentapotassium salt powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or high-purity water
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Aluminum foil
Equipment:
-
Analytical balance
-
Fume hood
Procedure:
-
Equilibration: Before opening, allow the vial of this compound salt powder to warm to room temperature to prevent condensation of moisture.
-
Weighing: In a fume hood, carefully weigh out the desired amount of this compound salt powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.32 mg of the powder.
-
Dissolution:
-
Using DMSO: Transfer the weighed powder to a microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM solution with 8.32 mg of powder, add 1 mL of DMSO. This compound salt is soluble in DMSO.[3][7]
-
Using Water/Aqueous Buffer: Alternatively, high-purity water or an aqueous buffer with a pH > 6 can be used.[2][5][8] Add the solvent to the powder in the microcentrifuge tube. Note that solubility in aqueous solutions may be slower.
-
-
Mixing: Vortex the solution thoroughly until the this compound salt is completely dissolved. The solution should be a light yellow color.[3][5]
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes (e.g., wrapped in aluminum foil or amber tubes).
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Always protect the solution from light.[3][5][8]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound salt stock solution.
Caption: Workflow for this compound Salt Stock Solution Preparation and Use.
References
- 1. Fura 2 =80 113694-64-7 [sigmaaldrich.com]
- 2. Fura 2 Pentakaliumsalz suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. biotium.com [biotium.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. adipogen.com [adipogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biotium Fura-2, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Fura-2 Pentapotassium Salt: Application and Protocols for In Vivo Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 has long been a cornerstone for intracellular calcium concentration ([Ca²⁺]i) measurements. Its pentapotassium salt form is a highly water-soluble, membrane-impermeant fluorescent indicator dye. In the realm of in vivo calcium imaging, while the acetoxymethyl (AM) ester form of Fura-2 is more commonly used for loading populations of cells, the pentapotassium salt offers a direct and quantifiable method for assessing calcium dynamics in single cells within a living organism. Its ratiometric nature, where the fluorescence excitation maximum shifts upon binding to Ca²⁺, allows for accurate and dynamic measurements of intracellular calcium, minimizing issues like photobleaching and variations in dye concentration.[1][2][3] This application note provides detailed protocols and quantitative data for the use of Fura-2 pentapotassium salt in in vivo calcium imaging studies.
Quantitative Data
The spectral and chemical properties of this compound salt are crucial for designing and executing successful in vivo calcium imaging experiments. The table below summarizes these key parameters.
| Property | Value | Reference |
| Molecular Weight | 832 g/mol | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [1] |
| Excitation Wavelength (Ca²⁺-bound) | ~335 nm | [1] |
| Emission Wavelength | ~510 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (in vitro, 22°C, pH 7.2) | [1] |
| Solubility | Soluble in water and DMSO | [1] |
| Cell Permeability | Membrane Impermeant | [1] |
Signaling Pathway and Detection Mechanism
Fura-2 is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths is directly proportional to the intracellular Ca²⁺ concentration.[3] When intracellular calcium levels rise, Fura-2 binds to Ca²⁺, causing a shift in its excitation maximum from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission peak remains around 510 nm.[1] This ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching, providing a more accurate quantification of [Ca²⁺]i.[3]
Experimental Protocols
Due to its membrane-impermeant nature, this compound salt must be introduced into cells directly. For in vivo applications, this is typically achieved through microinjection or infusion via a patch pipette into a single target cell. For labeling populations of cells in vivo, the membrane-permeant Fura-2 AM is more commonly used via bulk loading. Both protocols are detailed below.
Protocol 1: Single-Cell Loading of this compound Salt in vivo via Microinjection
This protocol is suitable for labeling individual, targeted neurons or other cells in a living animal for high-precision calcium measurements.
Materials:
-
This compound salt
-
Internal solution (e.g., for neurons: 135 mM K-gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP; adjust pH to 7.2 with KOH)
-
Microinjection pipette (glass capillary pulled to a fine tip)
-
Micromanipulator and injection system
-
Two-photon or other fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols. Perform surgery to expose the brain region or tissue of interest. Secure the animal on the microscope stage.
-
Prepare Fura-2 Solution: Dissolve this compound salt in the internal solution to a final concentration of 100-200 µM. Filter the solution through a 0.2 µm syringe filter.
-
Load the Microinjection Pipette: Back-fill the pulled glass micropipette with the Fura-2 solution.
-
Target and Inject: Under visual guidance (e.g., using differential interference contrast or two-photon imaging), use the micromanipulator to approach a target cell with the micropipette. Gently penetrate the cell membrane and inject the Fura-2 solution using brief, low-pressure pulses.
-
Allow for Diffusion: Wait for 15-30 minutes to allow the dye to diffuse throughout the cell body and processes.
-
Imaging: Excite the Fura-2 loaded cell alternately with 340 nm and 380 nm light and collect the emitted fluorescence at ~510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (R - Rmin) / (Rmax - R) * (F380,free / F380,bound).[4] Calibration parameters (Rmin, Rmax, and the fluorescence ratio of free to bound indicator at 380 nm) should be determined empirically.
Protocol 2: Bulk Loading of Cells in vivo using Fura-2 AM
This protocol is adapted for loading a population of cells in a specific brain region or tissue in vivo using the membrane-permeant Fura-2 AM, which is then cleaved by intracellular esterases to the active Fura-2 form.[5]
Materials:
-
Fura-2 AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer
-
Micropipette for pressure ejection
-
Picospritzer or other pressure ejection system
-
Two-photon microscope
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a concentration of 10 mM. Add Pluronic F-127 (20% in DMSO) to the dye solution at a 1:1 ratio to aid in solubilization.
-
Prepare Loading Solution: Dilute the Fura-2 AM/Pluronic stock solution 1:10 in aCSF to a final dye concentration of 1 mM. Vortex vigorously.
-
Load the Ejection Pipette: Fill a glass micropipette with the loading solution.
-
Pressure Ejection: Lower the pipette into the target tissue region. Apply a pressure pulse (e.g., 0.5-1.0 bar for 1-2 minutes) to eject the dye solution into the extracellular space.[5]
-
Incubation: Allow 30-60 minutes for the dye to diffuse into the cells and for intracellular esterases to cleave the AM ester, trapping the active Fura-2 inside the cells.
-
Imaging and Data Analysis: As described in Protocol 1.
Data Interpretation and Considerations
-
Calibration: For accurate quantification of absolute [Ca²⁺]i, in situ calibration is recommended.[6][7] This can be a complex procedure involving ionophores to clamp intracellular calcium at known concentrations.[4]
-
Phototoxicity and Photobleaching: Although ratiometric imaging reduces some artifacts, excessive laser power can still cause phototoxicity and photobleaching. Use the lowest possible laser power that provides an adequate signal-to-noise ratio.
-
Dye Buffering: At high concentrations, Fura-2 can buffer intracellular calcium, potentially altering normal physiological responses. It is important to use the lowest effective concentration of the dye.
-
Background Fluorescence: Autofluorescence from the tissue can be a source of noise. It is important to acquire background images from an unstained region of the tissue to correct for this.
Conclusion
This compound salt remains a valuable tool for in vivo calcium imaging, particularly for applications requiring precise measurements in single, targeted cells. While bulk loading of cell populations in vivo is more commonly achieved with the AM ester form, the direct intracellular delivery of the pentapotassium salt provides a more controlled and quantifiable approach for single-cell studies. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can successfully employ Fura-2 to unravel the complex dynamics of calcium signaling in living organisms.
References
- 1. biotium.com [biotium.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. In vivo two-photon calcium imaging of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ratiometric Calcium Imaging Data Analysis with Fura-2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.[1] Consequently, the precise measurement of intracellular Ca²⁺ dynamics is fundamental to understanding cell signaling in both physiological and pathological states. Fura-2, a ratiometric fluorescent indicator, has long been a cornerstone for quantifying intracellular Ca²⁺ concentrations.[2][3] Its ability to provide ratiometric measurements minimizes variability from uneven dye loading, photobleaching, and changes in cell thickness, thus offering a robust and reliable method for Ca²⁺ analysis.[2][1][4]
This application note provides a comprehensive guide to the principles, experimental protocols, and data analysis of ratiometric calcium imaging using Fura-2 AM.
Principle of Fura-2 Ratiometric Imaging
Fura-2 is a high-affinity Ca²⁺ indicator that exhibits a shift in its excitation spectrum upon binding to Ca²⁺.[2] The acetoxymethyl (AM) ester form, Fura-2 AM, is a cell-permeant molecule that can be loaded non-invasively into live cells.[2][1][5] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active Fura-2 dye in the cytoplasm.[2][1][5]
The key to Fura-2's utility lies in its dual-excitation properties. When Fura-2 binds to Ca²⁺, its peak excitation wavelength shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while its emission maximum remains constant at ~510 nm.[3][6][7][8] By alternately exciting the Fura-2 loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two fluorescence intensities (F₃₄₀/F₃₈₀) can be calculated.[9] This ratio is directly proportional to the intracellular Ca²⁺ concentration, providing a quantitative readout that is largely independent of dye concentration, illumination intensity, and cell path length.[3][10]
Experimental Protocols
Reagent Preparation
Proper preparation of reagents is critical for successful Fura-2 imaging.
| Reagent | Preparation | Storage |
| Fura-2 AM Stock Solution | Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.[11] | Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5][12] |
| Pluronic F-127 Stock Solution | Prepare a 10-20% (w/v) stock solution in anhydrous DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of Fura-2 AM in aqueous solutions.[13][11] | Store at room temperature. |
| Probenecid Stock Solution | Prepare a 250 mM stock solution in 1 M NaOH and then dilute with a suitable buffer (e.g., HHBS) to a final concentration of 25 mM. Probenecid is an organic anion transport inhibitor that can reduce dye leakage from some cell types.[14] | Aliquot and store at -20°C. |
| Hanks' Balanced Salt Solution (HBSS) | Prepare a 1X solution with or without Ca²⁺ and Mg²⁺, buffered with HEPES (pH 7.2-7.4).[13] | Store at 4°C. |
Fura-2 AM Cell Loading Protocol
This protocol provides a general guideline for loading adherent cells with Fura-2 AM. Optimization of dye concentration, loading time, and temperature may be required for different cell types.[13]
-
Cell Plating: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and allow them to adhere overnight.
-
Prepare Loading Buffer: For a final Fura-2 AM concentration of 1-5 µM, dilute the Fura-2 AM stock solution into HBSS.[11] To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before adding to the HBSS.[11] The final concentration of Pluronic F-127 should be around 0.02-0.04%.[11][14] If dye leakage is a concern, Probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[11]
-
Dye Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading buffer to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[11][12] The optimal temperature and time should be determined empirically.[11] Loading at room temperature may reduce dye compartmentalization into organelles.[15]
-
Wash: After incubation, wash the cells two to three times with fresh HBSS to remove extracellular Fura-2 AM.[16]
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.[11][16] The cells are now ready for imaging.
Data Acquisition and Analysis
Image Acquisition
A fluorescence imaging system equipped with an excitation light source capable of rapidly alternating between 340 nm and 380 nm is required.[6][9] A sensitive camera is used to capture the fluorescence emission at 510 nm.
-
Mount the prepared cells on the microscope stage.
-
Set up the imaging software to acquire images at excitation wavelengths of 340 nm and 380 nm, with emission collected at 510 nm.
-
Acquire a baseline recording of the F₃₄₀/F₃₈₀ ratio before stimulating the cells.
-
Apply the experimental stimulus (e.g., agonist, antagonist, or ionophore) and continue to record the changes in the F₃₄₀/F₃₈₀ ratio over time.
Data Analysis: Calculating Intracellular Calcium Concentration
The F₃₄₀/F₃₈₀ ratio can be converted to an absolute intracellular Ca²⁺ concentration using the Grynkiewicz equation:[10][12]
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
| Parameter | Description |
| [Ca²⁺] | Intracellular free calcium concentration. |
| Kd | The dissociation constant of Fura-2 for Ca²⁺ (~224 nM, but can vary with temperature, pH, and ionic strength). |
| R | The experimentally measured F₃₄₀/F₃₈₀ ratio. |
| Rmin | The F₃₄₀/F₃₈₀ ratio in the absence of Ca²⁺ (zero Ca²⁺). |
| Rmax | The F₃₄₀/F₃₈₀ ratio at saturating Ca²⁺ concentrations. |
| Sf2 / Sb2 | The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively. |
Calibration: Determining Rmin, Rmax, and Sf2/Sb2
Accurate determination of Rmin and Rmax is crucial for the precise quantification of intracellular Ca²⁺. This can be achieved through either in vitro or in situ calibration.
In Vitro Calibration: This method involves using a series of Ca²⁺ buffers with known concentrations to determine the fluorescence ratio of Fura-2 free acid.[10]
In Situ Calibration: This is the preferred method as it accounts for the intracellular environment.
-
Determine Rmax: At the end of an experiment, expose the Fura-2-loaded cells to a high concentration of a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) in the presence of high extracellular Ca²⁺ (e.g., 1-10 mM CaCl₂) to saturate the intracellular Fura-2 with Ca²⁺. The resulting F₃₄₀/F₃₈₀ ratio is Rmax.[12]
-
Determine Rmin: Following the Rmax measurement, perfuse the cells with a Ca²⁺-free solution containing a Ca²⁺ chelator (e.g., 5-10 mM EGTA) and the Ca²⁺ ionophore. This will deplete intracellular Ca²⁺, and the resulting F₃₄₀/F₃₈₀ ratio is Rmin.[12]
-
Determine Sf2/Sb2: The fluorescence intensity at 380 nm excitation under Ca²⁺-free conditions (F₃₈₀min) and at Ca²⁺ saturation (F₃₈₀max) are used to calculate this correction factor.[12]
Visualization of Workflows and Pathways
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. ionoptix.com [ionoptix.com]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. Fura-2 AM | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abpbio.com [abpbio.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Measuring Calcium Transients in Cardiomyocytes with Fura-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) ions are fundamental second messengers in cardiomyocytes, orchestrating the intricate process of excitation-contraction coupling. The transient rise and fall of intracellular Ca²⁺ concentration ([Ca²⁺]i) dictates the rhythm and force of cardiac muscle contraction. Dysregulation of Ca²⁺ handling is a hallmark of many cardiovascular diseases, making the precise measurement of these transients a critical aspect of cardiac research and drug development. Fura-2, a ratiometric fluorescent indicator, is a widely used and reliable tool for quantifying intracellular calcium levels in living cells, including cardiomyocytes.[1][2] Its ratiometric nature allows for accurate measurements by minimizing variability from factors like uneven dye loading, cell thickness, and photobleaching.[1][3]
This document provides detailed application notes and protocols for measuring Ca²⁺ transients in cardiomyocytes using Fura-2 AM, the cell-permeant form of the dye.
Principle of Fura-2 Measurement
Fura-2 AM is an acetoxymethyl ester derivative of Fura-2 that can readily cross the cell membrane.[1][4] Once inside the cardiomyocyte, intracellular esterases cleave the AM ester groups, trapping the now active Fura-2 molecule within the cytosol.[1][4] Fura-2's fluorescence excitation spectrum is sensitive to Ca²⁺ concentration. It exhibits a shift in its excitation maximum from approximately 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, while the emission wavelength remains constant at ~510 nm.[1][5] By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, the ratio of the fluorescence intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Fura-2 based calcium transient measurements in cardiomyocytes.
Table 1: Fura-2 AM Loading Parameters for Cardiomyocytes
| Parameter | Primary Cardiomyocytes | iPSC-Cardiomyocytes |
| Fura-2 AM Stock Solution | 1 mM in anhydrous DMSO | 1 mM in anhydrous DMSO |
| Final Loading Concentration | 1-2 µM[4][6] | 0.5-1 µM[6] |
| Loading Buffer | Tyrode's solution or HBSS | Tyrode's solution or HBSS[6] |
| Loading Temperature | Room Temperature (preferred) or 37°C[6] | 37°C[6] |
| Loading Duration | 20 minutes[4] | 15 minutes[6] |
| De-esterification Period | 20 minutes post-loading[4][6] | 10-20 minutes post-loading[6] |
Table 2: Fura-2 Spectral Properties and Data Acquisition Parameters
| Parameter | Value |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm[1][5] |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm[1][5] |
| Emission Wavelength | ~510 nm[3][5] |
| Typical Acquisition Frequency | 100-1000 Hz |
Experimental Protocols
Materials
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (optional, for aiding dye solubilization)
-
Tyrode's solution or Hank's Balanced Salt Solution (HBSS)
-
Isolated primary cardiomyocytes or cultured iPSC-derived cardiomyocytes
-
Fluorescence microscopy system equipped for ratiometric imaging (with 340nm and 380nm excitation filters and >510nm emission filter)
-
Ionophores (e.g., Ionomycin) for calibration
-
Ca²⁺-free and high Ca²⁺ calibration solutions
Protocol 1: Fura-2 AM Loading in Primary Cardiomyocytes
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.[4]
-
Prepare Loading Solution: On the day of the experiment, dilute the 1 mM Fura-2 AM stock solution in Tyrode's solution to a final concentration of 1-2 µM.[4][6] Mix thoroughly by vortexing.
-
Cell Loading:
-
For suspended cardiomyocytes, add the loading solution to the cell suspension.
-
For plated cardiomyocytes, remove the culture medium and add the loading solution.
-
-
Incubation: Incubate the cells for 20 minutes at room temperature, protected from light.[4]
-
Wash and De-esterification:
-
De-esterification: Incubate the cells in fresh Tyrode's solution for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[4][6]
-
The cells are now ready for imaging.
Protocol 2: Fura-2 AM Loading in iPSC-Cardiomyocytes
-
Prepare Fura-2 AM Stock Solution: As described in Protocol 1.
-
Prepare Loading Solution: Dilute the 1 mM Fura-2 AM stock solution in Tyrode's solution or HBSS to a final concentration of 0.5-1 µM.[6]
-
Cell Loading: Remove the culture medium from the plated iPSC-cardiomyocytes and add the loading solution.
-
Incubation: Incubate the cells for 15 minutes at 37°C, protected from light.[6]
-
Wash and De-esterification: Aspirate the loading solution and wash the cells three times with fresh Tyrode's solution or HBSS.[6]
-
De-esterification: Incubate the cells in fresh buffer for 10-20 minutes at 37°C to allow for complete de-esterification.[6]
-
The cells are now ready for imaging.
Protocol 3: Data Acquisition
-
Place the coverslip with Fura-2 loaded cardiomyocytes onto the stage of the fluorescence microscope.
-
Perfuse the cells with Tyrode's solution at a constant temperature (typically 37°C).[6]
-
Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.
-
Record the fluorescence intensity at each excitation wavelength over time to capture the calcium transients. Electrical field stimulation can be used to pace the cardiomyocytes and evoke synchronous transients.
Protocol 4: In Vitro Calibration of Fura-2 Signal
To convert the F340/F380 ratio to absolute [Ca²⁺]i, a calibration is necessary. The Grynkiewicz equation is commonly used:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM, but should be determined empirically for the specific experimental conditions).
-
R is the measured F340/F380 ratio.
-
Rmin is the F340/F380 ratio in the absence of Ca²⁺.
-
Rmax is the F340/F380 ratio at saturating Ca²⁺ concentrations.
-
F_free_380 / F_bound_380 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
Calibration Procedure:
-
Determine Rmin: At the end of an experiment, perfuse the cells with a Ca²⁺-free solution containing a Ca²⁺ chelator (e.g., 5 mM EGTA) and a Ca²⁺ ionophore (e.g., 1 µM Ionomycin) to deplete intracellular Ca²⁺. Record the F340/F380 ratio.[7]
-
Determine Rmax: Subsequently, perfuse the cells with a high Ca²⁺ solution (e.g., 10 mM Ca²⁺) containing the Ca²⁺ ionophore to saturate the Fura-2. Record the F340/F380 ratio.[7]
-
Determine F_free_380 / F_bound_380: Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax steps.
Diagrams
Caption: Workflow for measuring cardiomyocyte calcium transients with Fura-2.
Caption: Simplified overview of cardiomyocyte calcium signaling pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | Incomplete de-esterification of Fura-2 AM. Insufficient dye loading. Photobleaching. | Increase de-esterification time. Optimize Fura-2 AM concentration and loading time. Reduce excitation light intensity or exposure time. |
| High Background Fluorescence | Incomplete removal of extracellular Fura-2 AM. Autofluorescence. | Ensure thorough washing after loading. Measure and subtract background fluorescence from a cell-free region. |
| Compartmentalization of Dye | Fura-2 accumulation in organelles (e.g., mitochondria). | Load cells at room temperature if possible.[6] Use lower dye concentrations and shorter loading times. |
| Altered Cell Contractility | Ca²⁺ buffering by high concentrations of intracellular Fura-2. | Use the lowest possible Fura-2 concentration that provides an adequate signal-to-noise ratio.[4][5] |
| Inconsistent Results | Variations in dye loading efficiency. Temperature fluctuations. | Standardize loading protocol. Maintain a constant temperature throughout the experiment.[6] |
Conclusion
Measuring calcium transients in cardiomyocytes with Fura-2 is a powerful technique for investigating cardiac physiology and pathophysiology. By following these detailed protocols and considering the key quantitative parameters, researchers can obtain reliable and reproducible data on intracellular calcium dynamics. Careful attention to cell handling, dye loading, and data calibration is essential for accurate interpretation of results in both basic research and drug development applications.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. ionoptix.com [ionoptix.com]
- 5. Automated analysis of contractile force and Ca2+ transients in engineered heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionoptix.com [ionoptix.com]
- 7. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Fura-2 Pentapotassium Salt in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-2 is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium ([Ca²⁺]i). Its pentapotassium salt form is a membrane-impermeant version of the dye, which necessitates physical loading methods to introduce it into live cells. Once inside, Fura-2's fluorescence excitation spectrum shifts upon binding to Ca²⁺, allowing for a ratiometric measurement that corrects for variables such as cell size, dye concentration, and instrument fluctuations. This makes Fura-2 pentapotassium salt a robust tool for studying intracellular calcium dynamics in response to various stimuli in flow cytometry applications.
Upon binding to calcium, the excitation maximum of Fura-2 shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains around 510 nm.[1] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.
Key Applications in Flow Cytometry
-
Drug Discovery: Screening compounds that modulate intracellular calcium signaling pathways, particularly those involving G protein-coupled receptors (GPCRs) and ion channels.[2]
-
Cell Signaling Research: Investigating the role of calcium as a second messenger in various cellular processes, including activation, proliferation, and apoptosis.
-
Toxicology: Assessing the effects of xenobiotics on cellular calcium homeostasis.
-
Immunology: Studying calcium mobilization in immune cells following receptor engagement.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound salt in flow cytometry.
Table 1: Spectral Properties of Fura-2
| Parameter | Ca²⁺-Free | Ca²⁺-Bound |
| Excitation Wavelength (nm) | ~363 - 380[2] | ~335 - 340[2] |
| Emission Wavelength (nm) | ~510 - 512[2] | ~505 - 510[2] |
| Dissociation Constant (Kd) | \multicolumn{2}{c | }{~145 nM[2]} |
Table 2: Typical Flow Cytometer Settings for Fura-2 Ratiometric Measurement
| Parameter | Setting |
| Excitation Source | UV Laser (e.g., 355 nm) |
| Emission Detector 1 (for 340 nm excitation) | Bandpass filter centered around 510 nm |
| Emission Detector 2 (for 380 nm excitation) | Bandpass filter centered around 510 nm |
| Data Acquisition | Ratio of Emission 1 / Emission 2 |
Experimental Protocols
I. Loading this compound Salt into Suspension Cells via Electroporation
Electroporation is a method that uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of membrane-impermeant molecules like this compound salt.
Materials:
-
This compound salt
-
Electroporation buffer (e.g., sucrose-based buffer)[3]
-
Cell suspension
-
Electroporator and cuvettes
Protocol:
-
Cell Preparation:
-
Harvest cells and wash them twice with a suitable buffer (e.g., PBS without Ca²⁺/Mg²⁺).
-
Resuspend the cell pellet in cold electroporation buffer at a concentration of 1 x 10⁷ cells/mL.
-
-
Electroporation:
-
Add this compound salt to the cell suspension to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Transfer the cell suspension containing Fura-2 to a pre-chilled electroporation cuvette.
-
Apply an electrical pulse. The optimal electroporation parameters (voltage, capacitance, and pulse duration) are cell-type dependent and must be optimized. Start with parameters known to be effective for your cell type for other applications.
-
Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.
-
-
Post-Electroporation:
-
Gently transfer the cells from the cuvette to a tube containing pre-warmed culture medium.
-
Incubate the cells at 37°C for 30-60 minutes to allow for membrane resealing and recovery.
-
Wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to remove extracellular Fura-2.
-
Resuspend the cells in the appropriate buffer for flow cytometry analysis.
-
II. In Situ Calibration of Intracellular Fura-2 for Flow Cytometry
This protocol allows for the determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios, which are essential for converting the experimental ratio to an absolute intracellular calcium concentration.
Materials:
-
Fura-2 loaded cells
-
Ionomycin (B1663694) (a calcium ionophore)
-
EGTA (a calcium chelator)
-
Calcium-free buffer
-
Calcium-saturating buffer
Protocol:
-
Establish a Baseline:
-
Acquire data from the Fura-2 loaded cells in a physiological buffer to establish the basal fluorescence ratio.
-
-
Determine Maximum Fluorescence Ratio (Rmax):
-
To a sample of Fura-2 loaded cells, add ionomycin to a final concentration of 1-5 µM. This will allow extracellular calcium to flood the cell, saturating the intracellular Fura-2.
-
Acquire the fluorescence ratio until a stable maximum is reached. This value represents Rmax.
-
-
Determine Minimum Fluorescence Ratio (Rmin):
-
To a separate sample of Fura-2 loaded cells, first add ionomycin (1-5 µM).
-
After the initial rise in the fluorescence ratio, add EGTA to a final concentration that is sufficient to chelate all available calcium (e.g., 5-10 mM). This will chelate the intracellular calcium, resulting in the Ca²⁺-free form of Fura-2.
-
Acquire the fluorescence ratio until a stable minimum is reached. This value represents Rmin.
-
-
Calculation of Intracellular Calcium Concentration: The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[2]
-
R is the experimentally measured fluorescence ratio.
-
Rmin is the minimum fluorescence ratio.
-
Rmax is the maximum fluorescence ratio.
-
Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation for Ca²⁺-free and Ca²⁺-bound Fura-2, respectively. This value can often be determined from the calibration experiment.
-
Visualizations
References
Application Notes and Protocols for In Situ Calibration of Fura-2 Pentapotassium Salt in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fura-2 is a ratiometric fluorescent indicator widely used for the precise measurement of intracellular calcium ([Ca²⁺]i) concentrations.[1] Unlike its membrane-permeant acetoxymethyl (AM) ester form, Fura-2 pentapotassium salt is a membrane-impermeant form of the dye, making it ideal for applications where loading via extracellular hydrolysis is not suitable or when precise control over the initial intracellular dye concentration is required. This salt form can be introduced into cells using mechanical or electrical methods such as microinjection, electroporation, or scrape loading.[2][3]
Once inside the cell, Fura-2 exhibits a shift in its fluorescence excitation maximum from approximately 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, with an emission maximum around 510 nm for both states. The ratio of the fluorescence intensities at these two excitation wavelengths (340/380 nm) is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement allows for quantitative analysis that is largely independent of dye concentration, cell thickness, and photobleaching.[1]
To accurately convert the measured fluorescence ratio into an absolute Ca²⁺ concentration, an in situ calibration is essential. This process involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios within the cells, which correspond to Ca²⁺-free and Ca²⁺-saturating conditions, respectively. This is typically achieved by using a calcium ionophore to permeabilize the cell membrane to Ca²⁺ and equilibrate the intracellular and extracellular Ca²⁺ concentrations.
These application notes provide detailed protocols for loading cells with this compound salt and performing the subsequent in situ calibration to enable accurate quantification of intracellular calcium dynamics.
Quantitative Data Summary
The following tables summarize key quantitative parameters and reagent concentrations for the in situ calibration of Fura-2.
Table 1: this compound Salt Properties
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~140-145 nM | [2][4] |
| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | [2][5] |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | [2][5] |
| Emission Wavelength | ~505-512 nm | [2][6] |
| Molecular Weight | 832 g/mol | [2] |
| Solubility | Water, DMSO | [6] |
Table 2: Reagent Concentrations for Cell Loading and Calibration
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound Salt | 1-10 mM in aqueous buffer | 50-100 µM (Electroporation/Patch Pipette), 1-5 mM (Microinjection) | Intracellular Ca²⁺ indicator |
| Calcium Ionophore (e.g., Ionomycin, 4-Bromo A23187) | 1-10 mM in DMSO | 1-10 µM | Equilibrate intracellular and extracellular Ca²⁺ for Rmax and Rmin determination |
| EGTA | 0.5 M in water (pH adjusted) | 5-10 mM | Ca²⁺ chelator for Rmin determination |
| CaCl₂ | 1 M in water | 10 mM | To create a high Ca²⁺ environment for Rmax determination |
| Digitonin or Triton X-100 | 10-20% in DMSO or water | 50-100 µM | To lyse cells for background fluorescence measurement |
Experimental Protocols
Part 1: Loading this compound Salt into Cells
As this compound salt is membrane-impermeant, one of the following methods must be used to introduce it into the cytoplasm. The optimal method will depend on the cell type and experimental setup.
This method is suitable for single-cell studies and allows for precise control of the amount of dye injected.
Materials:
-
This compound salt
-
Injection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes
-
Microinjector and micromanipulator system
Procedure:
-
Prepare a 1-5 mM solution of this compound salt in the injection buffer.
-
Centrifuge the Fura-2 solution at high speed for at least 15 minutes to pellet any undissolved particles.
-
Backfill a micropipette with the supernatant of the Fura-2 solution.
-
Using a micromanipulator, carefully insert the micropipette into the cytoplasm of the target cell.
-
Inject a small volume of the Fura-2 solution into the cell using a microinjector. The injected volume should be a small fraction of the total cell volume to avoid cell damage.
-
Allow the injected cells to recover for at least 30 minutes before proceeding with the calibration.
Electroporation is suitable for loading a large population of cells in suspension. Optimization of electroporation parameters is critical to maximize loading efficiency while maintaining cell viability.[1][7]
Materials:
-
This compound salt
-
Electroporation buffer (low ionic strength, e.g., 8 mM Na₂HPO₄, 2 mM KH₂PO₄, 250 mM sucrose, pH 7.4)
-
Electroporator and electroporation cuvettes
Procedure:
-
Culture cells to the desired confluency and harvest them.
-
Wash the cells twice with ice-cold electroporation buffer and resuspend them at a concentration of 1-10 x 10⁶ cells/mL in the electroporation buffer.
-
Add this compound salt to the cell suspension to a final concentration of 50-100 µM.
-
Transfer the cell suspension containing Fura-2 to a pre-chilled electroporation cuvette.
-
Apply an electrical pulse using an electroporator. Optimal parameters (voltage, capacitance, pulse duration) must be determined empirically for each cell type.[8][9]
-
Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.
-
Gently transfer the cells to a culture dish containing pre-warmed culture medium and allow them to recover for at least 2-4 hours before calibration.
This method is suitable for adherent cells and involves mechanically scraping the cell monolayer to transiently disrupt the cell membrane, allowing the dye to enter.
Materials:
-
This compound salt
-
Loading buffer (e.g., PBS or HBSS)
-
Rubber policeman or cell scraper
Procedure:
-
Grow cells to a confluent monolayer on a culture dish or coverslip.
-
Prepare a loading solution containing 100-500 µM this compound salt in the loading buffer.
-
Aspirate the culture medium and briefly rinse the cells with the loading buffer.
-
Add the Fura-2 loading solution to the cells.
-
Gently scrape the cell monolayer with a rubber policeman or cell scraper. The number and force of the scrapes should be minimized to reduce cell death.
-
Incubate the cells with the Fura-2 solution for 1-3 minutes.
-
Gently wash the cells three times with fresh culture medium to remove the extracellular Fura-2.
-
Allow the cells to recover for at least 30-60 minutes before proceeding with the calibration.
Part 2: In Situ Calibration Protocol
This protocol is performed after the cells have been successfully loaded with this compound salt.
Materials:
-
Fura-2 loaded cells
-
Calcium-free calibration buffer (e.g., HBSS with 10 mM EGTA, pH 7.4)
-
High-calcium calibration buffer (e.g., HBSS with 10 mM CaCl₂, pH 7.4)
-
Calcium ionophore stock solution (e.g., 1 mM Ionomycin or 4-Bromo A23187 in DMSO)
-
Cell lysis solution (e.g., 50 µM Digitonin or Triton X-100)
Procedure:
-
Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio (R) from the Fura-2 loaded cells in a standard physiological buffer (e.g., HBSS).
-
Determination of Rmax (Maximum Ratio):
-
Perfuse the cells with the high-calcium calibration buffer.
-
Add the calcium ionophore to a final concentration of 1-10 µM to equilibrate the intracellular and extracellular Ca²⁺.
-
Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.
-
-
Determination of Rmin (Minimum Ratio):
-
Wash the cells thoroughly with the calcium-free calibration buffer.
-
Add the calcium ionophore (1-10 µM) to the calcium-free buffer to chelate any remaining intracellular Ca²⁺ and equilibrate with the extracellular environment.
-
Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin.
-
-
Determination of Background Fluorescence:
-
After determining Rmin, add the cell lysis solution to quench the intracellular Fura-2 fluorescence by releasing it into the buffer.
-
The remaining fluorescence intensity at both 340 nm and 380 nm is the background fluorescence, which should be subtracted from all measurements.
-
Part 3: Calculation of Intracellular Calcium Concentration
The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[2]
-
R is the experimentally measured 340/380 nm fluorescence ratio after background subtraction.
-
Rmin is the 340/380 nm ratio in the absence of Ca²⁺.
-
Rmax is the 340/380 nm ratio at Ca²⁺ saturation.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) Fura-2, respectively. This value is determined during the calibration procedure from the fluorescence intensity at 380 nm during the Rmin and Rmax measurements.
Visualizations
Caption: Workflow for loading this compound salt into cells.
Caption: Experimental workflow for in situ calibration of Fura-2.
Caption: Principle of ratiometric calcium measurement with Fura-2.
References
- 1. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. biotium.com [biotium.com]
- 4. biocompare.com [biocompare.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. adipogen.com [adipogen.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Blog - Design Your Own Electroporation Protocol Episode 8 - Guidelines for Mammalian Cells [btxonline.com]
- 9. Optimization of an electroporation protocol using the K562 cell line as a model: role of cell cycle phase and cytoplasmic DNAses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-2 Pentapotassium Salt in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of Fura-2 (B149405) pentapotassium salt for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i) using fluorescence microscopy. This document provides an overview of Fura-2, its spectral properties, and detailed protocols for its application in living cells and cell-free systems.
Introduction to Fura-2
Fura-2 is a ratiometric fluorescent indicator dye for calcium ions. Its ability to shift its excitation spectrum upon binding to Ca²⁺ makes it a powerful tool for quantifying calcium concentrations, as the ratio of fluorescence emission at two different excitation wavelengths is directly proportional to the [Ca²⁺]i.[1] This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, providing more accurate and reproducible results compared to single-wavelength indicators.[2][3]
Fura-2 is commercially available in two primary forms:
-
Fura-2 Acetoxymethyl (AM) Ester: A membrane-permeant form that can be loaded into intact cells. Once inside, cellular esterases cleave the AM ester group, trapping the active Fura-2 dye in the cytoplasm.[4]
-
Fura-2 Pentapotassium Salt: The membrane-impermeant salt form of the dye.[5][6] It is typically used for in vitro calibrations or introduced directly into the cytoplasm of cells through techniques such as microinjection, electroporation, or scrape loading.[5][7]
Principle of Ratiometric Calcium Measurement with Fura-2
Fura-2 exhibits a shift in its excitation spectrum upon binding to calcium. The peak excitation wavelength for Ca²⁺-bound Fura-2 is approximately 340 nm, while the peak for Ca²⁺-free Fura-2 is around 380 nm.[1][8] The emission wavelength remains constant at approximately 510 nm for both forms.[1][8] By alternately exciting the sample at 340 nm and 380 nm and measuring the corresponding fluorescence intensities at 510 nm, a ratio (R = F₃₄₀/F₃₈₀) can be calculated. This ratio is then used to determine the intracellular calcium concentration using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of the Fura-2:Ca²⁺ complex.
-
R is the experimentally measured ratio of fluorescence intensities (F₃₄₀/F₃₈₀).
-
Rmin is the ratio in the absence of calcium (zero Ca²⁺).
-
Rmax is the ratio at saturating calcium concentrations.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2, respectively.
Data Presentation
The following tables summarize the key quantitative data for Fura-2.
Table 1: Spectral and Chemical Properties of Fura-2
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | [8][9] |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | [8][9] |
| Emission Wavelength | ~510 nm | [1][8] |
| Molar Extinction Coefficient (at 335 nm, high Ca²⁺) | ~35,000 M⁻¹cm⁻¹ | [5] |
| Molar Extinction Coefficient (at 363 nm, no Ca²⁺) | ~27,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Ca²⁺-bound) | 0.49 | [3][10] |
| Quantum Yield (Ca²⁺-free) | 0.23 | [3][10] |
| Molecular Weight (Pentapotassium Salt) | 831.99 g/mol | [1][11] |
Table 2: Dissociation Constant (Kd) of Fura-2 for Ca²⁺ under Various Conditions
| Condition | Kd (nM) | Reference |
| 22°C, pH 7.2 | 145 | [5] |
| 20°C | 236 | [12] |
| 37°C | 285 | [12] |
| pH Dependence | Kd increases as pH decreases | [13][14] |
| In situ (Astrocytes) | ~3-fold higher than in vitro | [15] |
Experimental Protocols
Protocol 1: In Vitro Calibration of this compound Salt
This protocol is essential for determining Rmin, Rmax, and the Kd of Fura-2 under specific experimental conditions (e.g., temperature, pH, ionic strength).
Materials:
-
This compound salt
-
Calcium calibration buffer kit (or homemade buffers with known free Ca²⁺ concentrations)
-
"Zero calcium" buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
"High calcium" buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorescence microscope or spectrofluorometer with excitation wavelengths of 340 nm and 380 nm, and emission detection at 510 nm.
Procedure:
-
Prepare a stock solution of this compound salt (e.g., 1 mM) in a calcium-free buffer.
-
Prepare a series of calibration buffers with known free Ca²⁺ concentrations ranging from 0 to over 39 µM.[16]
-
Add this compound salt to each calibration buffer to a final concentration of approximately 1-10 µM.[16]
-
Using the fluorescence microscope or spectrofluorometer, measure the fluorescence intensity at 510 nm for each calibration buffer, alternating excitation between 340 nm and 380 nm.
-
Subtract the background fluorescence (from a sample without Fura-2) from each measurement.
-
Calculate the ratio (R = F₃₄₀/F₃₈₀) for each Ca²⁺ concentration.
-
Determine Rmin from the zero calcium buffer and Rmax from the saturating calcium buffer.
-
Plot the ratio (R) against the free [Ca²⁺] to generate a calibration curve.
Protocol 2: Loading this compound Salt into Cells via Microinjection
This method is suitable for single-cell studies where precise control over the intracellular dye concentration is required.
Materials:
-
This compound salt
-
Intracellular-like buffer (e.g., 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 20 mM HEPES, pH 7.2)
-
Micropipettes and microinjection system
-
Inverted fluorescence microscope
Procedure:
-
Prepare a 1-10 mM solution of this compound salt in the intracellular-like buffer.
-
Backfill a micropipette with the Fura-2 solution.
-
Using a micromanipulator, carefully insert the micropipette into the cytoplasm of the target cell.
-
Gently inject a small volume of the Fura-2 solution into the cell. The final intracellular concentration should be in the range of 50-200 µM.
-
Allow the dye to diffuse throughout the cytoplasm for 5-10 minutes before starting imaging.
-
Perform ratiometric imaging by alternately exciting the cell at 340 nm and 380 nm and recording the emission at 510 nm.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GPCR-mediated calcium signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for Fura-2 calcium imaging.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Fura-2, Pentapotassium Salt, cell impermeant 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of pH and temperature on the dissociation constant for fura-2 and their effects on [Ca(2+)](i) in enterocytes from a poikilothermic animal, Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
Application Note: Quantitative Measurement of Intracellular Calcium Dynamics using Fura-2 with 340/380 nm Ratiometric Excitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene transcription, muscle contraction, and neurotransmitter release.[1] The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to many areas of biological research and drug discovery.[2]
Fura-2 is a high-affinity, ratiometric fluorescent indicator dye that has become a cornerstone for quantitative Ca²⁺ imaging.[3][4] Its acetoxymethyl (AM) ester form, Fura-2 AM, is cell-permeant, allowing for straightforward loading into live cells.[2] Once inside, cellular esterases cleave the AM groups, trapping the active Fura-2 molecule in the cytoplasm.[5]
The key advantage of Fura-2 lies in its ratiometric properties.[3][6] Upon binding to Ca²⁺, Fura-2 exhibits a shift in its fluorescence excitation maximum from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while its emission maximum remains constant at around 510 nm.[4][5] By taking the ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm, one can obtain a quantitative measure of [Ca²⁺]i that is largely independent of experimental variables such as dye concentration, cell thickness, and photobleaching.[2][3] This application note provides detailed protocols for Fura-2 AM loading, data acquisition using 340/380 nm excitation, and subsequent data analysis.
Principle of Ratiometric Calcium Imaging with Fura-2
The ratiometric measurement of intracellular calcium with Fura-2 is based on the dual-excitation properties of the dye.[7] When Fura-2 binds to calcium ions, its excitation spectrum shifts to a shorter wavelength.[8] Specifically, the fluorescence intensity at an excitation of 340 nm increases as the concentration of intracellular calcium rises, while the fluorescence intensity at an excitation of 380 nm decreases.[9] The emission wavelength remains constant at approximately 510 nm regardless of whether the dye is bound to calcium or not.[4][6]
By calculating the ratio of the fluorescence emission at 510 nm when excited at 340 nm to the emission at 510 nm when excited at 380 nm (Ratio 340/380), a quantitative measure of the intracellular calcium concentration can be determined.[2] This ratiometric approach corrects for variations in dye loading between cells, leakage of the dye, and photobleaching, leading to more accurate and reproducible results.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for Fura-2 and recommended reagent concentrations for experimental protocols.
Table 1: Fura-2 Spectral and Chemical Properties
| Property | Value | Reference(s) |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | [5][7] |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm | [5][7] |
| Emission Wavelength | ~510 nm | [4][6] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | [8] |
| Molar Mass (Fura-2 AM) | 1001.9 g/mol | N/A |
Table 2: Recommended Reagent Concentrations for Cell Loading
| Reagent | Stock Concentration | Working Concentration | Purpose | Reference(s) |
| Fura-2 AM | 1-5 mM in DMSO | 1-5 µM | Calcium Indicator | [10][11] |
| Pluronic® F-127 | 10-20% (w/v) in DMSO | 0.02-0.08% | Aids dye dispersion | [10][11] |
| Probenecid (B1678239) | 25 mM - 1 M in buffer with NaOH | 1-2.5 mM | Reduces dye leakage | [10][11] |
Experimental Protocols
Reagent Preparation
-
Fura-2 AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[10][12] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[13]
-
Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in DMSO to make a 20% (w/v) solution. This may require gentle warming and vortexing. Store at room temperature.[10]
-
Probenecid Stock Solution (250 mM): Prepare a 250 mM stock solution of probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) by first dissolving it in an equal volume of 1 M NaOH.[11]
-
Loading Buffer: Prepare a working loading buffer by diluting the Fura-2 AM stock solution and Pluronic® F-127 into a physiological buffer (e.g., HBSS or DMEM) to the desired final concentrations (typically 1-5 µM Fura-2 AM and 0.02% Pluronic® F-127).[10] If dye leakage is an issue, add probenecid to a final concentration of 1-2.5 mM.[10] It is recommended to mix the Fura-2 AM and Pluronic® F-127 in DMSO before diluting in the aqueous buffer to aid dispersion.[10]
Cell Loading with Fura-2 AM
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Plating: Plate cells on a suitable coverslip or in a microplate to allow for adherence and growth. For suspension cells, they can be used directly.[9]
-
Remove Growth Medium: Aspirate the culture medium from the cells.
-
Add Loading Buffer: Add the prepared Fura-2 AM loading buffer to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C.[10] The optimal time and temperature should be determined empirically for each cell type to ensure adequate dye loading and minimize compartmentalization.[10]
-
Washing: After incubation, wash the cells at least twice with indicator-free physiological buffer (containing probenecid if used during loading) to remove extracellular Fura-2 AM.[10]
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[10]
Data Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, and a detector (e.g., a CCD camera) to capture the emission at 510 nm.[6][14]
-
Image Acquisition: Acquire pairs of images, one with 340 nm excitation and one with 380 nm excitation, at a defined time interval. The interval will depend on the kinetics of the calcium signaling event being studied.[12]
-
Baseline Measurement: Record a stable baseline fluorescence ratio for a period before stimulating the cells.
-
Cell Stimulation: Add the agonist or antagonist of interest to induce a calcium response.
-
Data Recording: Continue to record the fluorescence intensity at both excitation wavelengths throughout the experiment.
In Situ Calibration of Fura-2
To convert the 340/380 nm ratio to absolute intracellular calcium concentrations, an in situ calibration is recommended.[15] This is typically performed at the end of each experiment using a calcium ionophore.
-
Determine Rmax: At the end of the experiment, perfuse the cells with a high calcium buffer (e.g., 10 mM Ca²⁺) containing a calcium ionophore like 4-Bromo A23187 (5-10 µM) or ionomycin (B1663694) (1 µM).[12] This will saturate the intracellular Fura-2 with calcium. The resulting stable, maximum 340/380 ratio is Rmax.
-
Determine Rmin: Following the Rmax measurement, perfuse the cells with a calcium-free buffer containing a calcium chelator like EGTA (5 mM) and the same ionophore.[12] This will remove all intracellular calcium, and the resulting stable, minimum 340/380 ratio is Rmin.[12]
-
Determine F380max/F380min: These are the fluorescence intensities at 380 nm excitation under calcium-free and calcium-saturated conditions, respectively.[12]
-
Calculate [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:[12]
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[8]
-
R is the measured 340/380 nm fluorescence ratio.[12]
-
Rmin and Rmax are the minimum and maximum ratios determined in the calibration steps.[12]
-
F380max / F380min is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions.[12]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Fura-2 data acquisition.
Calcium Signaling Pathway (PLC-IP3)
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fura-2 - Wikipedia [en.wikipedia.org]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. A 340/380 nm light‐emitting diode illuminator for Fura‐2 AM ratiometric Ca2+ imaging of live cells with better than 5 nM precision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM | AAT Bioquest [aatbio.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. abpbio.com [abpbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ionoptix.com [ionoptix.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: Quantitative Determination of Intracellular Calcium Using Fura-2 Ratiometric Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium ([Ca²⁺]i) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission. Consequently, the accurate measurement of [Ca²⁺]i dynamics is crucial for understanding cellular physiology and for the development of novel therapeutics targeting calcium signaling pathways. Fura-2 (B149405), a ratiometric fluorescent indicator, is a widely used and reliable tool for quantifying [Ca²⁺]i.[1][2][3] Its acetoxymethyl (AM) ester form, Fura-2 AM, is cell-permeant, allowing for straightforward loading into live cells.[4][5] Once inside, cellular esterases cleave the AM group, trapping the active Fura-2 molecule in the cytoplasm.[4][5] This application note provides a detailed protocol for calculating intracellular calcium concentrations from Fura-2 fluorescence ratios, including experimental procedures for cell loading, imaging, and in situ calibration.
Principles of Fura-2 Ratiometric Imaging
Fura-2 is a dual-excitation wavelength indicator. When it binds to Ca²⁺, its fluorescence excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains around 510 nm in both states.[2][5] The ratio of the fluorescence intensities emitted at 510 nm when excited at 340 nm and 380 nm (Ratio = F₃₄₀/F₃₈₀) is directly proportional to the intracellular Ca²⁺ concentration.[5][6] This ratiometric measurement minimizes issues such as uneven dye loading, differences in cell thickness, and photobleaching, which can affect non-ratiometric dyes.[2]
The Grynkiewicz Equation
The relationship between the Fura-2 fluorescence ratio and the intracellular calcium concentration is described by the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) [7][8]
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of the Fura-2-Ca²⁺ complex.
-
R is the experimentally measured fluorescence ratio (F₃₄₀/F₃₈₀).
-
Rmin is the ratio in the absence of calcium (zero Ca²⁺).[5]
-
Rmax is the ratio at saturating calcium concentrations.[5]
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.[8]
Quantitative Data Summary
Accurate calculation of [Ca²⁺]i using the Grynkiewicz equation requires precise determination of several parameters. The following table summarizes typical values for these constants. It is important to note that these values can vary depending on the specific experimental conditions (e.g., temperature, pH, ionic strength, and intracellular environment) and should ideally be determined empirically for each experimental setup.[9][10]
| Parameter | Description | Typical Value | Reference |
| Kd | Dissociation constant of Fura-2 for Ca²⁺ | 145 nM (at 22°C)[3], 224 nM (original reference)[11], ~371 nM (in cells at 37°C)[12] | [3][11][12] |
| Rmin | F₃₄₀/F₃₈₀ ratio in zero Ca²⁺ | Empirically determined via in situ calibration | [5][8] |
| Rmax | F₃₄₀/F₃₈₀ ratio in saturating Ca²⁺ | Empirically determined via in situ calibration | [5][8] |
| Sf2 / Sb2 | Ratio of fluorescence at 380 nm in zero Ca²⁺ (Sf2) vs. saturating Ca²⁺ (Sb2) | Empirically determined via in situ calibration | [8] |
Experimental Protocols
Fura-2 AM Loading Protocol
This protocol provides a general guideline for loading cultured cells with Fura-2 AM. Optimal conditions, including dye concentration and incubation time, should be determined for each cell type.[2][4][6]
Materials:
-
Fura-2 AM (cell permeant)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[13]
-
Pluronic F-127 (optional, aids in dye solubilization)[2]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4[2]
-
Probenecid (optional, anion transport inhibitor to improve dye retention)[2]
-
Cultured cells on glass coverslips
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM.[5] Aliquot and store at -20°C, protected from light and moisture.[4][13]
-
Prepare Loading Solution:
-
Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.[4][13]
-
(Optional) To aid in dissolving Fura-2 AM, it can be premixed with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before dilution in the buffer.
-
(Optional) Add Probenecid to the loading solution (final concentration 1-2.5 mM) to inhibit dye extrusion.
-
-
Cell Loading:
-
Wash and De-esterification:
Fluorescence Imaging
Equipment:
-
Inverted fluorescence microscope equipped with a light source (e.g., Xenon arc lamp), excitation filter wheel (for 340 nm and 380 nm), a dichroic mirror, an emission filter (centered around 510 nm), and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
Procedure:
-
Mount the coverslip with Fura-2-loaded cells onto the microscope stage.
-
Continuously perfuse the cells with physiological buffer.
-
Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm.
-
Record the fluorescence intensity at 510 nm for each excitation wavelength over time.
-
After establishing a stable baseline, apply the experimental stimulus (e.g., agonist, antagonist).
-
Continue recording to capture the resulting changes in intracellular calcium.
In Situ Calibration Protocol
To obtain accurate quantitative data, it is essential to perform an in situ calibration to determine Rmin, Rmax, and Sf2/Sb2 for your specific experimental setup.[5] This is typically done at the end of each experiment using a calcium ionophore to permeabilize the cell membrane to Ca²⁺.[5][8]
Materials:
-
Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187, 5-10 µM)
-
High Calcium Buffer (physiological buffer with a known, saturating concentration of Ca²⁺, e.g., 10 mM)
-
Calcium-Free Buffer (physiological buffer with a calcium chelator, e.g., 10 mM EGTA, to ensure zero Ca²⁺)
Procedure:
-
Determine Rmax:
-
At the end of the experiment, perfuse the cells with the High Calcium Buffer containing the calcium ionophore (e.g., 5-10 µM Ionomycin).[5]
-
Allow the fluorescence ratio to reach a stable maximum. This F₃₄₀/F₃₈₀ ratio is Rmax .
-
The fluorescence intensity at 380 nm excitation in this condition is Sb2 .
-
-
Determine Rmin:
-
Wash out the High Calcium Buffer and ionophore.
-
Perfuse the cells with the Calcium-Free Buffer containing the same concentration of the calcium ionophore.
-
Allow the fluorescence ratio to reach a stable minimum. This F₃₄₀/F₃₈₀ ratio is Rmin .
-
The fluorescence intensity at 380 nm excitation in this condition is Sf2 .
-
-
Background Subtraction:
-
After determining Rmin, add a quenching agent (e.g., MnCl₂, 2 mM) to the Calcium-Free Buffer to quench the intracellular Fura-2 fluorescence.
-
The remaining fluorescence is the background fluorescence, which should be subtracted from all measurements.[8]
-
Data Analysis
-
Background Subtraction: Subtract the background fluorescence values from the raw fluorescence intensity data for both the 340 nm and 380 nm excitation wavelengths.
-
Calculate Ratio (R): For each time point, calculate the ratio of the background-subtracted fluorescence intensities: R = F₃₄₀ / F₃₈₀.
-
Calculate Sf2/Sb2: Divide the background-subtracted fluorescence intensity at 380 nm during the Rmin measurement (Sf2) by the intensity at 380 nm during the Rmax measurement (Sb2).
-
Calculate [Ca²⁺]i: Use the Grynkiewicz equation with the experimentally determined R, Rmin, Rmax, Sf2/Sb2, and the appropriate Kd value to calculate the intracellular calcium concentration for each time point.
Visualizations
Caption: Fura-2 mechanism of action and ratiometric measurement.
Caption: Experimental workflow for intracellular calcium measurement.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient dye loading- Dye extrusion | - Optimize Fura-2 AM concentration and loading time.- Load at a lower temperature (e.g., room temperature) to reduce compartmentalization.- Use Probenecid to block anion transporters. |
| High background fluorescence | - Incomplete hydrolysis of Fura-2 AM- Autofluorescence | - Ensure sufficient de-esterification time.- Measure and subtract autofluorescence from unloaded cells. |
| Inconsistent Rmin/Rmax values | - Incomplete membrane permeabilization- pH changes in calibration buffers | - Use a higher concentration of ionophore.- Ensure calibration buffers are at the correct pH. |
| Calculated [Ca²⁺]i is unrealistic | - Incorrect Kd value- Errors in Rmin/Rmax determination | - Use a Kd value appropriate for your experimental temperature.- Ensure stable plateaus are reached during Rmin and Rmax determination. |
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. hellobio.com [hellobio.com]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionoptix.com [ionoptix.com]
- 9. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reassessment of Fura-2 and the ratio method for determination of intracellular Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ionoptix.com [ionoptix.com]
Troubleshooting & Optimization
Fura-2 Pentapotassium Salt Experiments: A Technical Support Center
Welcome to the Technical Support Center for Fura-2 pentapotassium salt experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Fura-2 AM and this compound salt?
A1: The primary difference lies in their cell permeability. Fura-2 AM is an acetoxymethyl ester form of Fura-2 that is membrane-permeant and can be passively loaded into cells. Once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive Fura-2 molecule in the cytoplasm. In contrast, this compound salt is a membrane-impermeant salt form of the dye.[1] It cannot cross the cell membrane on its own and requires invasive loading techniques such as microinjection or scrape loading.
Q2: Why would I choose the pentapotassium salt over the more commonly used AM ester?
A2: The pentapotassium salt is the active form of the Fura-2 indicator. By directly loading it into the cell, you bypass the need for enzymatic cleavage by cellular esterases. This can be advantageous in cell types with low esterase activity or to avoid potential issues with incomplete hydrolysis of the AM ester, which can lead to fluorescent artifacts.[2]
Q3: What are the main challenges associated with using this compound salt?
A3: The main challenges stem from the invasive loading methods required. These techniques can cause cell damage or death if not performed carefully. Achieving consistent and uniform loading across a population of cells can also be difficult. Furthermore, like the AM ester, the pentapotassium salt can be extruded from the cell by organic anion transporters.[1]
Q4: How can I minimize dye leakage from the cells after loading?
A4: Dye extrusion can be reduced by performing experiments at lower temperatures (e.g., room temperature instead of 37°C) and by using an organic anion transport inhibitor, such as probenecid.[1]
Q5: What are the optimal excitation wavelengths for Fura-2?
A5: Fura-2 is a ratiometric indicator. Its fluorescence is typically measured by exciting the dye at two wavelengths: approximately 340 nm (where fluorescence increases with Ca²⁺ binding) and 380 nm (where fluorescence decreases with Ca²⁺ binding). The ratio of the fluorescence intensities at these two excitation wavelengths is used to determine the intracellular calcium concentration.[3][4][5] The emission is collected at around 510 nm.[1]
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal After Loading
| Possible Cause | Troubleshooting Steps |
| Inefficient Loading | - Microinjection: Ensure the micropipette tip is correctly positioned within the cytoplasm and not in the nucleus or extracellular space. Optimize injection pressure and duration. - Scrape Loading: Ensure the scrape is firm enough to transiently permeabilize the cells without causing excessive damage. The concentration of Fura-2 in the loading buffer may need to be optimized. |
| Cell Death/Damage | - Monitor cell viability after loading using a live/dead stain (e.g., Trypan Blue). - Refine the loading procedure to be less mechanically stressful. For scrape loading, use a gentler scraping tool or reduce the force. For microinjection, use a smaller pipette tip and lower the injection pressure. |
| Incorrect Filter Sets | - Verify that the excitation and emission filters on your microscope or plate reader are appropriate for Fura-2 (Ex: 340/380 nm, Em: ~510 nm). |
| Photobleaching | - Reduce the intensity and duration of the excitation light. - Use a neutral density filter to attenuate the excitation light. - Minimize the exposure time for each image acquisition. |
Problem 2: High and Noisy Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Extracellular Dye | - After loading, thoroughly wash the cells with a calcium-free buffer to remove any this compound salt that was not successfully loaded. |
| Cell Lysis | - As mentioned above, excessive cell damage during loading can release the dye into the medium. Optimize loading procedures to improve cell viability. |
| Autofluorescence | - Image a sample of unloaded cells under the same experimental conditions to determine the level of intrinsic cellular fluorescence. This background can then be subtracted from the Fura-2 signal. |
Problem 3: Inconsistent or Variable Fluorescence Between Cells
| Possible Cause | Troubleshooting Steps |
| Uneven Loading | - Microinjection: This technique loads cells one by one, so variability is inherent. Practice is key to achieving more consistent injections. - Scrape Loading: The efficiency of scrape loading can vary across the scraped area. Try to apply consistent pressure along the scrape line. Analyze cells that are in close proximity to the scrape line. |
| Poor Cell Health | - Ensure cells are healthy and in the logarithmic growth phase before the experiment. Unhealthy cells may not tolerate the loading procedure well and can exhibit altered fluorescence properties. |
Quantitative Data
Table 1: Spectral Properties and Dissociation Constant of Fura-2
| Parameter | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | [4] |
| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | [4] |
| Emission Wavelength | ~505-512 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | 145 nM (in vitro, 22°C, pH 7.2) |
Table 2: Recommended Starting Concentrations for Loading
| Loading Method | This compound Salt Concentration |
| Microinjection | 50 - 100 µM in the injection pipette |
| Scrape Loading | 1 - 5 µM in the loading buffer |
Experimental Protocols
Protocol 1: Microinjection of this compound Salt into Adherent Cells
-
Preparation of Fura-2 Solution: Dissolve this compound salt in a suitable intracellular buffer (e.g., a potassium-based buffer with low calcium) to a final concentration of 50-100 µM.
-
Cell Preparation: Culture adherent cells on glass coverslips to an appropriate confluency.
-
Micropipette Preparation: Pull a fine-tipped glass micropipette and back-fill it with the Fura-2 solution.
-
Microinjection Setup: Place the coverslip with cells on the stage of an inverted microscope equipped with a micromanipulator and microinjection system.
-
Injection: Under microscopic guidance, carefully bring the micropipette tip into contact with the cell membrane of a target cell and apply a brief pulse of pressure to inject the Fura-2 solution into the cytoplasm.
-
Post-Injection Incubation: Allow the injected cells to recover for at least 30 minutes before imaging to allow the dye to distribute evenly throughout the cytoplasm.
-
Imaging: Excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm.
Protocol 2: Scrape Loading of this compound Salt into Adherent Cells
-
Preparation of Loading Buffer: Prepare a loading buffer containing 1-5 µM this compound salt in a calcium-free physiological saline solution.
-
Cell Preparation: Grow cells to a confluent monolayer in a petri dish.
-
Washing: Gently wash the cell monolayer twice with a calcium-free saline solution.
-
Loading: Remove the wash solution and add a small volume of the Fura-2 loading buffer to the dish, just enough to cover the cell monolayer.
-
Scraping: Using a sterile rubber policeman or a cell scraper, make a few parallel scrapes across the cell monolayer.
-
Incubation: Immediately after scraping, incubate the cells in the loading buffer for 1-5 minutes at room temperature.
-
Washing: Gently wash the cells three times with a calcium-containing physiological saline to remove the extracellular Fura-2 and allow the cell membranes to reseal.
-
Recovery: Incubate the cells for 30-60 minutes in the calcium-containing saline to allow for recovery before imaging.
-
Imaging: Image the cells adjacent to the scrape lines, as these are the cells that will have taken up the dye.
Visualizations
Caption: GPCR-mediated calcium signaling pathway.
Caption: Workflow for this compound salt microinjection.
Caption: Logical flow for troubleshooting common Fura-2 issues.
References
Technical Support Center: Fura-2 Calcium Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Fura-2 (B149405) dye leakage from cells during intracellular calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fura-2 dye leakage and why is it a problem?
A1: Fura-2 dye leakage is the gradual extrusion of the active, calcium-sensitive form of the dye (Fura-2) from the cell cytoplasm into the extracellular medium. This is problematic because it can lead to a decreasing fluorescent signal over time, making it difficult to obtain stable and reliable measurements of intracellular calcium concentrations.[1] It can also increase background fluorescence, as the leaked dye may bind to extracellular calcium.[1]
Q2: What are the primary mechanisms of Fura-2 leakage?
A2: The primary mechanism of Fura-2 leakage is active transport out of the cell by organic anion transporters (OATs).[2][3] These transporters recognize the negatively charged carboxyl groups on the Fura-2 molecule and actively pump it out of the cytoplasm.[2][3] Leakage can be more pronounced in certain cell types that have high levels of OAT activity.[4]
Q3: How can I prevent or reduce Fura-2 dye leakage?
A3: Several strategies can be employed to minimize Fura-2 leakage:
-
Lowering the incubation and experimental temperature: Performing the dye loading and the experiment at room temperature (20-25°C) instead of 37°C can significantly reduce the activity of the organic anion transporters responsible for dye extrusion.[4][5]
-
Using organic anion transport inhibitors: Reagents like probenecid (B1678239) and sulfinpyrazone (B1681189) can block the organic anion transporters, thereby preventing the efflux of Fura-2 from the cells.[2][3][6]
-
Optimizing dye concentration and incubation time: Using the lowest possible concentration of Fura-2 AM and the shortest effective incubation time can help reduce the intracellular concentration of the dye, which may lessen the rate of leakage.[7]
-
Choosing an alternative dye: For long-term experiments where leakage is a significant concern, consider using a leakage-resistant dye derivative or a genetically encoded calcium indicator (GECI).
Q4: What is probenecid and how does it work to prevent Fura-2 leakage?
A4: Probenecid is a pharmacological agent that inhibits organic anion transporters.[2][3] By blocking these transporters, probenecid prevents the active extrusion of Fura-2 from the cell, leading to better dye retention and a more stable fluorescent signal over time.[2][3] It is a commonly used supplement in Fura-2 imaging experiments.[8]
Q5: Are there any potential side effects of using probenecid?
A5: While generally effective, probenecid can sometimes interfere with certain cellular processes or the function of specific receptors or channels. It is important to perform control experiments to ensure that probenecid does not affect the biological process you are studying.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal decay (dye leakage) | Active transport of Fura-2 out of the cell. | - Lower the experimental temperature to room temperature.[4][5]- Add an organic anion transport inhibitor like probenecid (typically 1-2.5 mM) to the loading and imaging buffers.[2][3]- Reduce the Fura-2 AM concentration and/or incubation time.[7] |
| High background fluorescence | - Incomplete removal of extracellular Fura-2 AM.- Leakage of Fura-2 into the extracellular medium. | - Wash cells thoroughly (2-3 times) with fresh, indicator-free buffer after the loading step.- Use probenecid to prevent leakage of intracellular dye.[2][3] |
| Weak fluorescent signal | - Insufficient dye loading.- Hydrolysis of Fura-2 AM stock solution.- Photobleaching. | - Increase the Fura-2 AM concentration or incubation time.[7]- Prepare fresh Fura-2 AM stock solution in anhydrous DMSO.[10]- Minimize exposure of cells to excitation light. |
| Compartmentalization of the dye (punctate staining) | Accumulation of Fura-2 in organelles (e.g., mitochondria, lysosomes) instead of the cytosol. | - Lower the loading temperature to room temperature.[5][11]- Reduce the Fura-2 AM concentration or incubation time.[7] |
| No response to stimulus | - Cells are not viable.- High intracellular dye concentration is buffering the calcium signal.- Incomplete de-esterification of Fura-2 AM. | - Check cell viability with a method like Trypan Blue exclusion.- Reduce the Fura-2 AM concentration or loading time.[7]- After loading, incubate the cells in dye-free medium for at least 30 minutes to allow for complete de-esterification.[10] |
Data on Fura-2 Leakage Prevention Strategies
While precise quantitative data on leakage rates can be cell-type and condition-specific, the following table summarizes the general effects of common prevention strategies.
| Parameter | Condition 1 | Effect on Leakage | Condition 2 | Effect on Leakage | Supporting Evidence |
| Temperature | 37°C | Higher leakage | Room Temperature (20-25°C) | Lower leakage | Leakage is markedly decreased when the temperature is lowered, suggesting the involvement of a facilitated transport system.[4][11] Optimal loading temperature is often room temperature.[12] |
| Organic Anion Transport Inhibitors | Without Probenecid | Higher leakage | With Probenecid (1-2.5 mM) | Lower leakage | Probenecid blocks the export of Fura-2 from cells.[2][3][13] |
| Cell Type | High OAT expression (e.g., some smooth muscle cells) | Higher leakage | Low OAT expression | Lower leakage | The rate of Fura-2 leakage varies between different cell types.[4] |
Experimental Protocols
Standard Fura-2 AM Loading Protocol
This protocol provides a general guideline for loading cells with Fura-2 AM. Optimal conditions may vary depending on the cell type.
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the Fura-2 AM stock solution into a physiological buffer (e.g., HBSS or Krebs-Ringer-HEPES) to a final working concentration of 1-5 µM. To aid in dye solubilization, Pluronic F-127 (at a final concentration of 0.02-0.04%) can be added to the loading buffer.
-
Cell Loading:
-
Grow cells on coverslips or in a multi-well plate to the desired confluency.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Room temperature incubation is often preferred to reduce compartmentalization and leakage.[5][12]
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove any extracellular dye.
-
Incubate the cells in the indicator-free buffer for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.
Protocol for Minimizing Fura-2 Leakage
This protocol incorporates steps to actively reduce dye leakage.
-
Prepare Fura-2 AM Stock Solution: As in the standard protocol.
-
Prepare Loading Buffer with Inhibitor:
-
Cell Loading at Room Temperature:
-
Washing and De-esterification with Inhibitor:
-
Prepare a wash buffer containing the same concentration of probenecid as the loading buffer.
-
Remove the loading buffer and wash the cells 2-3 times with the probenecid-containing wash buffer.
-
Incubate the cells in the probenecid-containing buffer for an additional 30 minutes for de-esterification.
-
-
Imaging with Inhibitor:
-
Perform the imaging in a buffer that also contains probenecid at the same concentration. This will help to continuously suppress the organic anion transporters.
-
Visualizations
Caption: Workflow for Fura-2 AM loading and imaging.
Caption: Fura-2 leakage mechanism and probenecid inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose-stimulated efflux of fura-2 in pancreatic beta-cells is prevented by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fura-2 secretion and sequestration in macrophages. A blocker of organic anion transport reveals that these processes occur via a membrane transport system for organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leakage of the fluorescent Ca2+ indicator fura-2 in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic-anion transport inhibitors to facilitate measurement of cytosolic free Ca2+ with fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The history and future of probenecid. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cytoplasmic calcium concentration in cell suspensions: correction for extracellular Fura-2 through use of Mn2+ and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Fura-2 photobleaching during imaging
Welcome to the technical support center for Fura-2 (B149405) calcium imaging. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Fura-2 experiments, with a specific focus on mitigating photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is Fura-2 and how does it measure intracellular calcium?
Fura-2 is a ratiometric fluorescent dye used for measuring intracellular calcium concentrations.[1] Its acetoxymethyl ester form, Fura-2 AM, is cell-permeable. Once inside the cell, it is cleaved by intracellular esterases into the active Fura-2 molecule, which is trapped in the cytoplasm.[2] Fura-2's key feature is its dual-excitation spectrum. When excited at 340 nm, its fluorescence emission at ~510 nm increases upon binding to calcium. Conversely, excitation at 380 nm results in decreased fluorescence at ~510 nm as calcium binds.[2] The ratio of the fluorescence intensities at these two excitation wavelengths provides a precise measure of intracellular calcium, which helps to correct for variables like dye concentration, cell thickness, and photobleaching.[3][4]
Q2: What is photobleaching and why is it a problem in Fura-2 imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like Fura-2, upon exposure to excitation light.[5] This leads to a loss of fluorescence signal. In Fura-2 imaging, photobleaching can be a significant issue because it not only reduces the signal intensity but can also alter the spectral properties of the dye.[6] This can lead to the formation of a fluorescent intermediate that is not sensitive to calcium in the same range as Fura-2, resulting in inaccurate calcium concentration measurements.[6][7] Even a small loss of total fluorescence intensity (as little as 8%) can introduce significant errors in the calculated calcium concentration.[6][7]
Q3: How can I minimize Fura-2 photobleaching?
Minimizing photobleaching is crucial for obtaining accurate and reproducible data. Key strategies include:
-
Reducing Excitation Light Intensity: Use the lowest possible light intensity that still provides a good signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[8]
-
Minimizing Exposure Time: Limit the duration of exposure to the excitation light. Illuminate the sample only when acquiring images.[8]
-
Optimizing Fura-2 Concentration: Use the lowest effective concentration of Fura-2 AM for loading to avoid excessive dye accumulation and potential toxicity.[3]
-
Using Antifade Reagents: Incorporate antifade reagents in your imaging medium to quench free radicals and reduce the rate of photobleaching.[9]
-
Reducing Oxygen Concentration: Photobleaching is often an oxidative process, so reducing the oxygen concentration in the medium can help.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Fura-2 imaging experiments, with a focus on problems related to photobleaching.
Problem 1: Rapid loss of fluorescence signal during imaging.
-
Possible Cause: High excitation light intensity or prolonged exposure.
-
Solution:
-
Reduce the intensity of the excitation lamp using neutral density filters.
-
Decrease the camera exposure time to the minimum necessary for a clear signal.
-
Reduce the frequency of image acquisition (increase the time interval between captures).
-
Ensure that the shutter is closed when not acquiring images.
-
Problem 2: Inaccurate or inconsistent calcium ratio measurements.
-
Possible Cause: Significant photobleaching is occurring, altering the spectral properties of Fura-2.[6]
-
Solution:
-
Implement all the strategies to minimize photobleaching mentioned in the FAQs.
-
Perform a control experiment to assess the rate of photobleaching. Image cells under your standard conditions but without any stimulus. A stable baseline ratio indicates minimal photobleaching.
-
Consider using an antifade reagent in your imaging buffer.
-
Problem 3: Low initial fluorescence signal.
-
Possible Cause: Suboptimal Fura-2 AM loading.
-
Solution:
-
Optimize the Fura-2 AM concentration. A typical starting range is 1-5 µM.[2][10]
-
Optimize the loading time. Incubation for 30-60 minutes at room temperature or 37°C is a common starting point.[2][10]
-
Ensure the Fura-2 AM stock solution is properly prepared in anhydrous DMSO and stored correctly to prevent hydrolysis.[11]
-
Use Pluronic® F-127 (typically 0.02-0.04%) in the loading buffer to aid in dye solubilization.[2]
-
Problem 4: High background fluorescence.
-
Possible Cause: Incomplete removal of extracellular Fura-2 AM or dye leakage.
-
Solution:
-
Wash the cells thoroughly with indicator-free medium after the loading period to remove any residual extracellular dye.[11]
-
Consider using an anion transport inhibitor like probenecid (B1678239) (typically 1-2.5 mM) in the imaging buffer to reduce dye leakage from the cells.[10]
-
Data Presentation
Table 1: Recommended Parameters for Fura-2 AM Loading and Imaging to Minimize Photobleaching
| Parameter | Recommended Range | Notes |
| Fura-2 AM Concentration | 1 - 5 µM | The optimal concentration is cell-type dependent and should be determined empirically.[2][12] |
| Loading Time | 30 - 60 minutes | Longer incubation times may increase dye compartmentalization.[8][12] |
| Loading Temperature | Room Temperature to 37°C | Lower temperatures can sometimes reduce compartmentalization.[2][10] |
| Excitation Light Intensity | As low as possible | Use neutral density filters to minimize intensity while maintaining a good signal-to-noise ratio.[8] |
| Exposure Time | < 200 ms (B15284909) (if possible) | Keep exposure as short as possible to reduce phototoxicity and photobleaching.[8] |
| Imaging Interval | 1 - 10 seconds | Adjust based on the kinetics of the calcium signal being measured.[13] |
Table 2: Common Antifade Reagents for Live-Cell Imaging
| Antifade Reagent | Typical Concentration | Notes |
| Trolox | 100 - 800 µM | A vitamin E derivative that can reduce photobleaching.[9] |
| n-Propyl gallate (NPG) | - | Can be used with live cells but may interfere with some biological processes.[14] |
| Sodium Azide | - | A component of some antifade mounting media.[15] |
| Commercial Formulations | Varies | Several commercial antifade reagents are available for live-cell imaging (e.g., ProLong Live Antifade Reagent).[16] |
Experimental Protocols
Detailed Protocol for Fura-2 AM Loading and Imaging with Reduced Photobleaching
This protocol provides a general guideline. Optimization for specific cell types and experimental setups is recommended.
Materials:
-
Fura-2 AM (stored as a 1-5 mM stock in anhydrous DMSO at -20°C)
-
Pluronic® F-127 (20% w/v stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (pH 7.2-7.4)
-
Probenecid (optional, for reducing dye leakage)
-
Antifade reagent (optional)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Loading Solution:
-
Warm the physiological buffer to the desired loading temperature (e.g., 37°C).
-
To a sufficient volume of buffer, add Fura-2 AM to a final concentration of 1-5 µM.
-
Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid dye dispersion.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the loading solution thoroughly.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at the chosen temperature, protected from light.
-
-
Washing and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with fresh, pre-warmed physiological buffer (containing probenecid if used in the loading step).
-
Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[2]
-
-
Imaging:
-
Mount the coverslip or dish on the microscope stage.
-
If using, replace the buffer with an imaging buffer containing an antifade reagent.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to ~510 nm.
-
Use a neutral density filter to reduce the excitation light intensity to the minimum level required for a good signal.
-
Set the camera exposure time to be as short as possible.
-
Begin image acquisition, keeping the illumination shutter closed between acquisitions.
-
Monitor the fluorescence intensity at both excitation wavelengths over time to measure changes in the 340/380 ratio.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common Fura-2 imaging issues.
Caption: Gq-protein coupled receptor signaling pathway leading to intracellular calcium release.
References
- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 2. benchchem.com [benchchem.com]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abpbio.com [abpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. moodle2.units.it [moodle2.units.it]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
- 15. vectorlabs.com [vectorlabs.com]
- 16. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Fura-2 Pentapotassium Salt Loading: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fura-2 (B149405) pentapotassium salt loading for accurate intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is Fura-2 pentapotassium salt and how does it differ from Fura-2 AM?
This compound salt is the membrane-impermeant form of the ratiometric fluorescent calcium indicator Fura-2.[1][2][3][4] Unlike its acetoxymethyl (AM) ester counterpart, Fura-2 AM, the salt form is a charged molecule and cannot passively diffuse across live cell membranes.[2] This necessitates direct loading into the cytoplasm using techniques such as microinjection, electroporation, or scrape loading.[1][4][5][6] Fura-2 AM, on the other hand, is cell-permeant and becomes trapped intracellularly after hydrolysis by cellular esterases.[7][8]
Q2: What are the primary applications of this compound salt?
This compound salt is ideal for applications where precise control over the intracellular indicator concentration is required and for cell types that are difficult to load with the AM ester form. It is frequently used in drug discovery for measuring intracellular calcium mobilization following the activation of G protein-coupled receptors (GPCRs) and calcium channels.[1][5] It is also valuable in electrophysiology studies where the indicator can be introduced through a patch pipette.[9]
Q3: How does Fura-2 measure intracellular calcium concentration?
Fura-2 is a ratiometric indicator. Upon binding to free calcium, its fluorescence excitation maximum shifts from approximately 363 nm (calcium-free) to 335 nm (calcium-saturated), while the emission maximum remains relatively constant at around 510 nm.[1][5][8][10] By measuring the ratio of fluorescence intensity at these two excitation wavelengths (typically 340 nm and 380 nm), the intracellular calcium concentration can be determined, minimizing effects of uneven dye loading, photobleaching, and cell thickness.[11][12]
Q4: Why is calibration of the Fura-2 signal necessary?
Calibration is crucial for converting the measured fluorescence ratio into an accurate intracellular calcium concentration ([Ca²⁺]i).[9][13] The relationship between the ratio and [Ca²⁺]i is defined by the Grynkiewicz equation, which requires the determination of several parameters: Rmin (ratio in zero calcium), Rmax (ratio in saturating calcium), and the dissociation constant (Kd) of the indicator for calcium.[9] These parameters can be determined through in vitro or in vivo calibration procedures.[13]
Troubleshooting Guide
This guide addresses common issues encountered during this compound salt loading and calcium imaging experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions | Expected Outcome |
| Low Fluorescence Signal | Inefficient Loading: Insufficient amount of Fura-2 delivered into the cells. | - Increase the concentration of Fura-2 in the loading solution (e.g., microinjection pipette).[9]- Optimize loading parameters (e.g., injection pressure/duration, electroporation voltage/pulse length). | Enhanced intracellular fluorescence intensity. |
| Cell Death: Loading procedure is too harsh, leading to cell lysis. | - Reduce the injection pressure or electroporation voltage.- Ensure the osmolarity of the pipette solution matches the intracellular environment. | Improved cell viability and dye retention. | |
| Photobleaching: Excessive exposure to excitation light.[14][15] | - Reduce the intensity and duration of the excitation light.- Use a neutral density filter.- Minimize the frequency of image acquisition.[14] | Stable fluorescence signal over the course of the experiment. | |
| High Background Fluorescence | Extracellular Fura-2: Leakage from damaged cells or residual dye in the extracellular medium. | - Wash the cells thoroughly with indicator-free buffer after loading. | Reduced background noise and improved signal-to-noise ratio. |
| Autofluorescence: Intrinsic fluorescence from cellular components. | - Measure the autofluorescence of unloaded cells under the same experimental conditions and subtract it from the Fura-2 signal.[13] | More accurate ratiometric measurements. | |
| Inaccurate Calcium Readings | Incomplete Calibration: Incorrect determination of Rmin, Rmax, or Kd. | - Perform a careful in vitro or in vivo calibration using calcium standards.[13][16]- Ensure the calibration conditions (pH, temperature, ionic strength) mimic the intracellular environment.[16] | Reliable and reproducible quantification of intracellular calcium levels. |
| Dye Sequestration: Accumulation of Fura-2 in intracellular organelles.[17] | - Perform experiments at lower temperatures (e.g., room temperature) to reduce active transport processes.[17][18] | Localization of the dye primarily in the cytosol, reflecting cytosolic calcium changes. | |
| Dye Leakage: Active extrusion of Fura-2 from the cells by organic anion transporters.[1] | - Include an organic anion transporter inhibitor, such as probenecid (B1678239) (1-2.5 mM), in the extracellular medium.[1][19][20] | Improved intracellular retention of the dye for longer experimental durations. | |
| Heavy Metal Quenching: Quenching of Fura-2 fluorescence by heavy metals.[17] | - Add a heavy metal chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) to the medium.[17] | Restoration of Fura-2 fluorescence and accurate calcium measurements. |
Quantitative Data Summary
The optimal loading concentration of this compound salt is highly dependent on the loading method and cell type. The following tables provide a summary of commonly used concentration ranges.
Table 1: this compound Salt Loading Concentrations
| Loading Method | Typical Concentration Range | Notes |
| Microinjection | 3 - 30 mM | The final intracellular concentration is typically 1% of the injected concentration.[9] |
| Patch Pipette Infusion | 0.1 - 1 mM | The dye is included in the patch pipette solution and diffuses into the cell. |
| In Vitro Calibration | 1 µM | Used for determining calibration constants in a cell-free system.[13] |
Table 2: Spectral Properties of Fura-2
| Parameter | Value | Reference |
| Excitation Maximum (Ca²⁺-free) | ~363 nm | [1][5] |
| Excitation Maximum (Ca²⁺-saturated) | ~335 nm | [1][5] |
| Emission Maximum | ~510 nm | [1][10] |
| Dissociation Constant (Kd) | ~145 nM (at 22°C, pH 7.2) | [1][5] |
Experimental Protocols
Protocol 1: Microinjection Loading of this compound Salt
-
Prepare Fura-2 Solution: Dissolve this compound salt in a suitable intracellular-like buffer (e.g., potassium-based) to a final concentration of 3-30 mM.[9]
-
Backfill Micropipette: Carefully backfill a sharp micropipette with the Fura-2 solution.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy.
-
Microinjection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell and apply a brief, gentle pressure pulse to inject the Fura-2 solution. Aim to inject approximately 1% of the cell volume.[9]
-
Incubation: Allow the injected cells to recover for a short period (e.g., 5-10 minutes) before imaging.
-
Imaging: Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
Protocol 2: In Vitro Calibration of Fura-2
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with known free calcium concentrations, mimicking the intracellular ionic environment.[13][16] This typically involves using a calcium buffer system like EGTA.
-
Add Fura-2: Add this compound salt to each calibration buffer to a final concentration of approximately 1 µM.[13]
-
Measure Fluorescence: Using a fluorometer or the imaging setup, measure the fluorescence intensity of each solution at both excitation wavelengths (340 nm and 380 nm) and the emission wavelength (~510 nm).
-
Determine Rmin and Rmax:
-
Rmin is the 340/380 ratio in the zero-calcium buffer.
-
Rmax is the 340/380 ratio in the saturating-calcium buffer.[13]
-
-
Calculate [Ca²⁺]i: Use the Grynkiewicz equation to calculate the calcium concentration from the measured ratios.
Visualizations
Caption: this compound salt loading and calcium binding mechanism.
Caption: A logical workflow for troubleshooting common Fura-2 experimental issues.
References
- 1. biotium.com [biotium.com]
- 2. Why is Fura-2 unable to cross cell membranes? | AAT Bioquest [aatbio.com]
- 3. Fura-2, Pentapotassium Salt, cell impermeant 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Biotium Fura-2, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. biotium.com [biotium.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 13. ionoptix.com [ionoptix.com]
- 14. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 17. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hellobio.com [hellobio.com]
- 20. abpbio.com [abpbio.com]
Fura-2 Signal Quenching by Heavy Metals: Technical Support Center
Welcome to the Technical Support Center for Fura-2 (B149405) Calcium Imaging. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of Fura-2 signal quenching and interference by heavy metals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you obtain accurate and reliable intracellular calcium measurements.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Fura-2 experiments related to heavy metal interference.
| Problem | Potential Cause | Recommended Solution |
| Low or no Fura-2 fluorescence signal. | Quenching of the Fura-2 signal by heavy metal ions such as Mn²⁺, Cu²⁺, Fe²⁺, Ni²⁺, or Co²⁺.[1][2] | 1. Pre-incubate cells with a membrane-permeant heavy metal chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), before Fura-2 loading.[1] 2. Use high-purity reagents and water to minimize heavy metal contamination. |
| Basal Fura-2 ratio (340/380 nm) is unexpectedly high. | Interference from heavy metals like Zn²⁺, Cd²⁺, or Pb²⁺ which can bind to Fura-2 and cause a spectral shift that mimics Ca²⁺ binding, leading to an overestimation of basal [Ca²⁺]i.[1] | 1. Treat cells with TPEN to chelate intracellular heavy metals. A decrease in the 340/380 nm ratio after TPEN addition confirms heavy metal interference.[2] 2. Perform in situ calibration of Fura-2 in your specific cell type to determine the true Rmin and Rmax values. |
| Agonist-induced Ca²⁺ response is absent or attenuated. | Competition between heavy metals and Ca²⁺ for binding to Fura-2, preventing the detection of the true Ca²⁺ signal.[1] | 1. Pre-incubate cells with TPEN to remove interfering heavy metals, which should unmask the full effect of the agonist.[1] |
| Fura-2 signal is unstable and drifts over time. | Continuous influx or release of heavy metals within the cells during the experiment. | 1. Include TPEN in the extracellular medium throughout the experiment to chelate any heavy metals that may enter the cells. |
| Variability in results between different cell preparations. | Inconsistent levels of endogenous heavy metal contamination in different cell batches or culture media. | 1. Standardize cell culture conditions and use the same source of media and supplements. 2. Routinely check for heavy metal interference by performing control experiments with TPEN. |
Frequently Asked Questions (FAQs)
1. What are the heavy metals that can interfere with Fura-2 signals?
Several divalent heavy metal ions are known to interfere with Fura-2 fluorescence. These can be broadly categorized into two groups:
-
Quenching Ions: These ions bind to Fura-2 and decrease its fluorescence intensity. This group includes Manganese (Mn²⁺), Copper (Cu²⁺), Iron (Fe²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺).[2]
-
Interfering Ions that Mimic Calcium: These ions bind to Fura-2 and cause a shift in its excitation spectrum, similar to Ca²⁺, leading to an artificially high 340/380 nm ratio. This group includes Zinc (Zn²⁺), Cadmium (Cd²⁺), and Lead (Pb²⁺).[1]
2. How does heavy metal quenching of the Fura-2 signal occur?
Heavy metal ions can interfere with Fura-2 fluorescence through two primary mechanisms:
-
Static Quenching: The heavy metal ion forms a non-fluorescent complex with Fura-2.
-
Dynamic (Collisional) Quenching: The heavy metal ion collides with the excited Fura-2 molecule, causing it to return to the ground state without emitting a photon.
Some heavy metals can also cause a spectral shift upon binding that can be misinterpreted as a change in Ca²⁺ concentration.[1]
3. What is TPEN and how does it work to prevent Fura-2 signal quenching?
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) is a cell-permeable, high-affinity chelator of heavy metals.[1][3] It has a much higher affinity for heavy metals like Zn²⁺, Cu²⁺, and Fe²⁺ than for Ca²⁺ and Mg²⁺.[3] By adding TPEN to your cells, it binds to and sequesters intracellular heavy metals, preventing them from interacting with and quenching the Fura-2 signal.[1]
4. How do I use TPEN in my Fura-2 experiment?
A typical approach is to pre-incubate your cells with TPEN before loading them with Fura-2 AM. The optimal concentration and incubation time for TPEN may need to be determined empirically for your specific cell type and experimental conditions, but a common starting point is in the low micromolar range (e.g., 1-10 µM) for 15-30 minutes.[4]
5. Can TPEN interfere with my experimental results?
While TPEN is a valuable tool, it's important to be aware of its potential to affect cellular processes by chelating essential metal ions. Therefore, it is crucial to perform appropriate control experiments to ensure that the observed effects are not due to TPEN itself. This includes running experiments with TPEN alone (without the agonist or treatment of interest) to observe any effects on basal calcium levels or cell health.
6. Are there alternatives to Fura-2 for measuring calcium in the presence of heavy metals?
While Fura-2 is a widely used calcium indicator, other fluorescent probes with different sensitivities to heavy metals are available. For instance, some lower-affinity calcium indicators might be less susceptible to interference from trace amounts of heavy metals. However, the most direct approach to address heavy metal interference with Fura-2 is the use of a specific chelator like TPEN.
Quantitative Data
The following tables summarize the dissociation constants (Kd) of Fura-2 for various divalent cations and the observed effects of heavy metals on Fura-2 fluorescence.
Table 1: Dissociation Constants (Kd) of Fura-2 for Divalent Cations
| Cation | Dissociation Constant (Kd) | Notes |
| Ca²⁺ | ~135 nM (in Mg²⁺-free buffer at 37°C) | The affinity for Ca²⁺ is affected by temperature, pH, ionic strength, and Mg²⁺ concentration.[5] |
| Ca²⁺ | ~224 nM (in the presence of 1 mM Mg²⁺ at 37°C) | The presence of physiological levels of Mg²⁺ decreases the affinity of Fura-2 for Ca²⁺.[5] |
| Ba²⁺ | 1.63 µM | Binds to Fura-2 and produces a similar spectral shift to Ca²⁺.[6] |
| Sr²⁺ | 9.02 µM | Binds to Fura-2 and produces a similar spectral shift to Ca²⁺.[6] |
| Mg²⁺ | ~1.9 mM | Fura-2 has a much lower affinity for Mg²⁺ compared to Ca²⁺.[7] |
| Zn²⁺ | High Affinity | Binds with high affinity and can cause a spectral shift mimicking Ca²⁺ binding.[5] |
| Mn²⁺ | High Affinity | Binds with high affinity and quenches Fura-2 fluorescence.[5] |
| Cd²⁺ | High Affinity | Binds with high affinity and can interfere with the Ca²⁺ signal.[8] |
Table 2: Effects of Heavy Metals on Fura-2 Fluorescence in Cellular Assays
| Heavy Metal | Concentration Range | Observed Effect on Fura-2 Signal | Reversibility with TPEN |
| Cadmium (CdCl₂) | 3-30 µM | Apparent elevation of the Fura-2 fluorescence ratio.[9] | Yes, the elevated ratio was decreased to basal levels.[9] |
| Mercury (HgCl₂) | 3-30 µM | Apparent elevation of the Fura-2 fluorescence ratio.[9] | Partially, especially at lower concentrations (10 µM).[9] |
| Methylmercury (B97897) (MeHg) | 3-30 µM | Apparent elevation of the Fura-2 fluorescence ratio.[9] | Partially, especially at lower concentrations (10 µM).[9] |
| Lead (Pb-acetate) | 300 µM | Slight elevation in the Fura-2 fluorescence ratio.[9] | Not explicitly stated, but likely reversible. |
| Manganese (MnCl₂) | 30-300 µM | No significant change in the Fura-2 fluorescence ratio, but quenches the fluorescence at both 340 nm and 380 nm excitation.[2] | Not applicable as the ratio is unaffected. |
Experimental Protocols
Protocol 1: Standard Fura-2 AM Loading Protocol for Adherent Cells
This protocol provides a general guideline for loading adherent cells with Fura-2 AM. Optimization of dye concentration, loading time, and temperature may be required for different cell types.
-
Cell Preparation: Plate cells on glass coverslips or in a suitable imaging chamber and grow to the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of Fura-2 AM (1-5 mM) in high-quality, anhydrous DMSO.
-
Prepare a loading buffer, such as Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.2-7.4.
-
-
Loading Solution Preparation:
-
On the day of the experiment, dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 1-5 µM.
-
To aid in dye solubilization, you can add Pluronic® F-127 to a final concentration of 0.02-0.04%.
-
To reduce dye leakage from the cells, the anion transport inhibitor probenecid (B1678239) can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (without Fura-2 AM) to remove extracellular dye.
-
Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.
-
-
Imaging: Proceed with fluorescence imaging using excitation wavelengths of 340 nm and 380 nm, and collecting the emission at ~510 nm.
Protocol 2: Using TPEN to Mitigate Heavy Metal Interference
This protocol describes how to incorporate TPEN into your Fura-2 experiment to chelate heavy metals.
-
TPEN Stock Solution: Prepare a stock solution of TPEN (e.g., 10 mM) in a suitable solvent like DMSO.
-
Pre-incubation with TPEN:
-
Before starting the Fura-2 loading protocol (Protocol 1), remove the culture medium from the cells and wash with a physiological buffer.
-
Add a solution of TPEN in the physiological buffer to the cells. A typical starting concentration is 1-10 µM.
-
Incubate the cells with TPEN for 15-30 minutes at room temperature or 37°C.
-
-
Fura-2 Loading:
-
After the TPEN pre-incubation, remove the TPEN solution and proceed with the Fura-2 AM loading protocol as described in Protocol 1. The loading buffer can also be supplemented with TPEN if continuous chelation is desired.
-
-
Control Experiments:
-
TPEN Control: To ensure TPEN itself is not causing any artifacts, run a parallel experiment where cells are treated with TPEN alone (without the experimental stimulus) to observe any changes in basal calcium levels.
-
No TPEN Control: Perform the experiment without TPEN to confirm if heavy metal interference is indeed an issue in your system. A comparison of the results with and without TPEN will demonstrate the effectiveness of the chelation.
-
Visualizations
Caption: Fura-2 interaction with Ca²⁺ and interfering heavy metals.
Caption: Workflow for Fura-2 imaging with optional TPEN treatment.
Caption: Troubleshooting logic for Fura-2 heavy metal interference.
References
- 1. Endogenous heavy metal ions perturb fura-2 measurements of basal and hormone-evoked Ca2+ signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heavy metal chelator TPEN attenuates fura-2 fluorescence changes induced by cadmium, mercury and methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Spectroscopic properties of fluorescence dye fura-2 with various divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heavy metal chelator TPEN attenuates fura-2 fluorescence changes induced by cadmium, mercury and methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
Fura-2 Technical Support Center: Compartmentalization & Calcium Measurement
This guide provides troubleshooting and frequently asked questions regarding the use of Fura-2 (B149405), with a specific focus on issues arising from its compartmentalization within cells and the resulting impact on calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is Fura-2 and how does it measure intracellular calcium?
Fura-2 is a high-affinity, ratiometric fluorescent indicator used to measure intracellular calcium concentrations.[1][2][3] Its acetoxymethyl (AM) ester form, Fura-2 AM, is cell-permeable.[1] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive Fura-2 molecule in the cytosol.[1]
Fura-2's key advantage is its ratiometric nature.[1][2] It exhibits a shift in its excitation wavelength upon binding calcium. The dye is excited at two wavelengths, typically 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), while emission is measured at a constant wavelength, around 510 nm.[1][3][4][5] The ratio of the fluorescence intensities emitted when excited at 340 nm and 380 nm is directly proportional to the intracellular calcium concentration.[1][3] This ratiometric measurement corrects for artifacts such as uneven dye loading, variations in cell thickness, photobleaching, and dye leakage, leading to more accurate and reproducible results.[1][2][6]
Q2: What is Fura-2 compartmentalization?
Compartmentalization refers to the sequestration of Fura-2 into intracellular organelles such as mitochondria, endoplasmic reticulum, or lysosomes, rather than remaining exclusively in the cytosol.[4][7] This is a known issue with AM ester dyes.[8] The fluorescence distribution in cells with compartmentalization often appears spotty or filamentous instead of diffuse and homogeneous.[9]
Q3: How does compartmentalization affect my calcium measurements?
Fura-2 compartmentalization can lead to several artifacts and inaccurate measurements:
-
Altered Calcium Signals: Organelles have different resting calcium concentrations and buffering capacities compared to the cytosol. Sequestration of Fura-2 into these compartments means the measured fluorescence signal is an average of both cytosolic and organellar calcium, which can blunt or distort the true cytosolic calcium transients.[10]
-
High Background Fluorescence: The accumulation of dye in organelles contributes to a higher overall background signal, which can reduce the signal-to-noise ratio.[8]
-
Inaccurate Calibration: The spectral properties and dissociation constant (Kd) of Fura-2 can be altered by the different ionic environments, pH, and viscosity within organelles compared to the cytosol.[7][11] This makes accurate calibration of the fluorescence ratio to a specific calcium concentration challenging.
Q4: What causes Fura-2 to compartmentalize?
Several factors during the experimental procedure can promote compartmentalization:
-
Loading Temperature: Higher loading temperatures (e.g., 37°C) are a primary cause of dye sequestration into organelles.[10][12]
-
Incubation Time: Prolonged incubation times can lead to increased accumulation of the dye in various cellular compartments.[13]
-
Dye Concentration: Using higher concentrations of Fura-2 AM can overload the cytosolic de-esterification process and lead to sequestration.[1]
Q5: Are there alternatives to Fura-2 that are less prone to these issues?
Yes, several alternatives exist. For instance, Fura-PE3 is a zwitterionic indicator designed to resist leakage and compartmentalization, remaining responsive in the cytosol for hours.[14] Genetically encoded calcium indicators (GECIs), like GCaMP, can be targeted to specific cellular compartments and are suitable for long-term studies, though they require transfection.[6] Red-emitting dyes like Rhod-4 and X-Rhod-1 are also available, which can reduce phototoxicity and autofluorescence, but some, like rhod-2, are prone to mitochondrial accumulation.[6][15]
Troubleshooting Guide: Common Issues & Solutions
The following table outlines common problems encountered during Fura-2 experiments, with a focus on those related to compartmentalization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High or Unstable Baseline Fluorescence | 1. Dye Leakage/Extrusion: Fura-2 leaks from cells and binds to high extracellular Ca²⁺.[16] 2. Incomplete De-esterification: Residual Fura-2 AM is not fully cleaved. 3. Compartmentalization: Dye has accumulated in organelles.[4] 4. Extracellular Dye: Insufficient washing after loading.[8] | 1. Use an anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM) to reduce leakage.[12] Perform experiments at a lower temperature (e.g., room temperature) to slow active transport.[10][16] 2. After loading, incubate cells in indicator-free medium for an additional 30 minutes to ensure complete de-esterification.[8][12] 3. Load cells at a lower temperature (e.g., 15°C or on ice) to prevent sequestration.[7][10] 4. Wash cells thoroughly (at least 3 times) with indicator-free buffer after the loading period.[8] |
| Low Fluorescence Intensity / Weak Signal | 1. Poor Dye Loading: Suboptimal dye concentration or incubation time.[8] 2. Poor Cell Health: Unhealthy cells do not load the dye efficiently.[8] 3. Photobleaching: Excessive exposure to excitation light.[2] | 1. Optimize Fura-2 AM concentration (typically 1-5 µM) and incubation time (15-60 minutes).[8][12] The use of a non-ionic detergent like Pluronic F-127 (0.02%) can aid dye dispersion.[12] 2. Check cell viability before the experiment using a method like Trypan Blue exclusion.[8] 3. Use the lowest possible excitation light intensity and a high-sensitivity detector to minimize photobleaching.[7] |
| Blunted or Slow Calcium Transients | 1. Compartmentalization: The measured signal is an average from the cytosol and organelles, dampening the true cytosolic signal.[10] 2. Calcium Buffering: High intracellular concentrations of Fura-2 can buffer cytosolic calcium, slowing the observed dynamics.[2] | 1. Load cells at a lower temperature (15°C) to ensure a diffuse, cytosolic distribution of the dye.[10] 2. Use the minimum effective concentration of Fura-2 AM to achieve an adequate signal-to-noise ratio without significantly buffering intracellular calcium. |
| Spotty or Punctate Fluorescence Pattern | 1. Compartmentalization: This is the classic visual indicator of dye sequestration in organelles.[9][10] | 1. Lower the loading temperature significantly (e.g., 15°C or pre-chill at 4°C).[7][10] 2. Reduce the Fura-2 AM concentration and/or the incubation time.[12] |
Data & Protocols
Quantitative Data Summary
Table 1: Fura-2 Spectral Properties
| Fura-2 State | Excitation Max (nm) | Emission Max (nm) | Common Excitation Wavelengths (nm) |
| Ca²⁺-Bound | ~335-340 | ~505-510 | 340[3][4][5] |
| Ca²⁺-Free | ~363-380 | ~505-510 | 380[3][4][5] |
Table 2: Comparison of Selected Calcium Indicators
| Indicator | Type | Pros | Cons |
| Fura-2 | Ratiometric, UV-excitable | Accurate quantification, corrects for loading artifacts.[1][2] | Prone to compartmentalization and leakage; potential for phototoxicity due to UV excitation.[7][10][15] |
| Indo-1 | Ratiometric, UV-excitable | Ratiometric; good for flow cytometry.[6] | Can be photounstable; requires UV excitation.[6] |
| Fluo-4 | Single Wavelength | Bright signal, large fluorescence change, visible light excitation.[15] | Non-ratiometric, making it susceptible to artifacts from uneven loading, photobleaching, and cell thickness. |
| Fura-PE3 | Ratiometric, UV-excitable | Resistant to leakage and compartmentalization.[14] | Requires UV excitation. |
| GCaMPs | Genetically Encoded | Can be targeted to specific organelles; good for long-term studies. | Requires transfection; may have slower kinetics than chemical dyes.[3] |
Experimental Protocols & Visualizations
Protocol 1: Standard Fura-2 AM Loading to Minimize Compartmentalization
This protocol is a general guideline; optimal conditions should be determined empirically for each cell type.[4][17]
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[12][13]
-
(Optional) Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid dye solubilization.[12]
-
(Optional) Prepare a 100-250 mM stock solution of probenecid to inhibit dye leakage.[12]
-
-
Prepare Loading Buffer:
-
Use a buffered physiological medium (e.g., HBSS or Tyrode's solution) with a pH of 7.2-7.4. Ensure the buffer is free of phenol (B47542) red.[5]
-
Warm the buffer to the desired loading temperature (room temperature or 15°C is recommended to reduce compartmentalization).[10]
-
Dilute the Fura-2 AM stock solution into the buffer to a final concentration of 1-5 µM.[12]
-
(Optional) If using, add Pluronic F-127 to a final concentration of ~0.02% and probenecid to 1-2.5 mM.[12] Vortex thoroughly.[8]
-
-
Cell Loading:
-
Wash cultured cells once with the pre-warmed loading buffer.
-
Remove the buffer and add the Fura-2 AM loading solution to the cells.
-
Incubate for 15-60 minutes at the chosen temperature (e.g., 20-37°C, with lower temperatures being better for avoiding compartmentalization), protected from light.[10][12]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells thoroughly (at least 2-3 times) with indicator-free buffer (containing probenecid, if used).[8] This step is critical to remove extracellular dye.
-
Add fresh indicator-free buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[8][12]
-
-
Imaging:
-
Proceed with fluorescence imaging, alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm.
-
Protocol 2: Assessing Fura-2 Compartmentalization
A simple method to visually assess compartmentalization is through fluorescence microscopy.
-
Load Cells: Load two separate coverslips of cells with Fura-2 AM. Load one at 37°C and the other at 15°C, following the protocol above.
-
Visualize: After washing and de-esterification, visualize the cells using a fluorescence microscope. Use the 380 nm excitation wavelength (calcium-free form) to observe the dye distribution.
-
Compare:
-
Expected good result (15°C loading): The fluorescence should appear diffuse and homogeneous throughout the cytoplasm, with the nucleus often appearing slightly less fluorescent.[10]
-
Indication of compartmentalization (37°C loading): The fluorescence will likely appear punctate or spotty, indicating accumulation in organelles.[9][10]
-
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Fura-2 - Wikipedia [en.wikipedia.org]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abpbio.com [abpbio.com]
- 13. ionoptix.com [ionoptix.com]
- 14. New fluorescent calcium indicators designed for cytosolic retention or measuring calcium near membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ionbiosciences.com [ionbiosciences.com]
Technical Support Center: Minimizing Fura-2 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Fura-2 cytotoxicity, a critical factor in the success of long-term calcium imaging experiments. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Fura-2 cytotoxicity in long-term experiments?
A1: The primary causes of Fura-2 cytotoxicity in long-term experiments include:
-
Phototoxicity: Fura-2 requires excitation with UV light (at 340 nm and 380 nm), which can be damaging to cells over extended periods, leading to the formation of reactive oxygen species and subsequent cellular damage.[1][2]
-
Calcium Buffering: At high intracellular concentrations, Fura-2 can act as a significant calcium buffer, altering the natural calcium dynamics and potentially disrupting downstream signaling pathways.[3]
-
Incomplete Hydrolysis of Fura-2 AM: The acetoxymethyl (AM) ester form of Fura-2, used for cell loading, can be cytotoxic if not fully cleaved by intracellular esterases.
-
Dye Overloading: High concentrations of the dye can lead to cellular stress and artifacts in calcium measurements.[4]
-
Compartmentalization: Fura-2 AM can sometimes accumulate in subcellular organelles instead of remaining in the cytoplasm, which can complicate the interpretation of cytosolic calcium signals.[5]
Q2: What are the ideal Fura-2 AM concentrations and incubation times to minimize cytotoxicity?
A2: The optimal Fura-2 AM concentration and incubation time are highly cell-type dependent and require empirical determination.[4][6][7] However, a general starting point is to use the lowest concentration and shortest incubation time that provide an adequate signal-to-noise ratio. For most cell lines, a final concentration of 2 to 5 µM Fura-2 AM is recommended.[8] Incubation times can range from 15 minutes to an hour.[6][7] It is crucial to test a range of concentrations and incubation times to find the optimal conditions for your specific cells.[6][7]
Q3: Are there alternatives to Fura-2 for long-term calcium imaging?
A3: Yes, for long-term experiments, several alternatives with lower cytotoxicity are available:
-
Genetically Encoded Calcium Indicators (GECIs): GECIs, such as GCaMP, are proteins that fluoresce upon calcium binding.[9] They are introduced into cells via transfection or transduction, providing stable, long-term expression.[5] GECIs are generally considered superior for long-term imaging as they are less phototoxic than Fura-2.[9]
-
Red-Shifted Fluorescent Dyes: Dyes like Rhod-4 and X-Rhod-1 are excited by longer, less phototoxic wavelengths of light.[1][2] However, some red-emitting dyes may accumulate in mitochondria.[2]
-
Fura-10: Recent studies have shown that Fura-10, a red-shifted derivative of Fura-2, does not interfere with cytotoxicity in natural killer (NK) cells over several hours, making it a suitable option for long-term imaging.[10]
Q4: How can I reduce phototoxicity during long-term Fura-2 imaging?
A4: To reduce phototoxicity, you should:
-
Minimize Excitation Light Intensity: Use a neutral density filter to reduce the intensity of the excitation light to the lowest level that still provides a usable signal.[6][11]
-
Limit Exposure Time: Keep the duration of UV light exposure to a minimum.[6][11] Cells should not be illuminated with UV light for more than 10 to 15 seconds at a time if possible.[6][11]
-
Reduce Sampling Frequency: For long-term experiments, acquire images at the lowest frequency necessary to capture the biological process of interest.
-
Use a More Sensitive Camera: A highly sensitive camera can detect weaker fluorescence signals, allowing for a reduction in excitation light intensity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Dye Loading / Weak Signal | 1. Suboptimal Fura-2 AM concentration or incubation time. 2. Cells are not well adhered. 3. Fura-2 AM stock solution has degraded. | 1. Optimize loading conditions by testing a range of Fura-2 AM concentrations (e.g., 1-5 µM) and incubation times (e.g., 15-60 min).[6][7] 2. Ensure cells are properly seeded and have formed a healthy monolayer. 3. Prepare fresh Fura-2 AM stock solution in anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture.[7][12] |
| High Background Fluorescence | 1. Incomplete removal of extracellular Fura-2 AM. 2. Presence of phenol (B47542) red in the imaging medium. 3. Autofluorescence from cells or media components. | 1. Wash cells thoroughly (at least twice) with dye-free buffer after loading.[12] 2. Use phenol red-free imaging medium.[7] 3. Use background subtraction techniques during image analysis. |
| Inconsistent Calcium Signals | 1. Uneven dye loading across the cell population. 2. Cell detachment during washing steps. 3. Photobleaching of the dye. | 1. Ensure a uniform cell density and gentle handling during loading and washing. 2. Optimize cell plating density and be gentle during washing steps. 3. Reduce excitation light intensity and exposure time.[6][11] Consider using a ratiometric approach to minimize photobleaching effects.[3] |
| Signs of Cell Stress or Death (e.g., blebbing, detachment) | 1. Fura-2 AM concentration is too high. 2. Prolonged incubation time. 3. Excessive exposure to UV light. | 1. Reduce the Fura-2 AM concentration.[4] 2. Shorten the incubation time.[6][7] 3. Decrease the intensity and duration of excitation light.[6][11] Consider using a less phototoxic alternative for long-term studies.[9] |
Data Presentation
Table 1: Recommended Fura-2 Loading Parameters for Minimizing Cytotoxicity
| Parameter | Recommended Range | Key Considerations |
| Fura-2 AM Concentration | 1 - 5 µM | Highly cell-type dependent. Start with a low concentration and increase if the signal is weak.[6][7][8] |
| Incubation Time | 15 - 60 minutes | Shorter times are generally better for cell health. Optimize for sufficient de-esterification.[6][7][12] |
| Incubation Temperature | Room Temperature or 37°C | Test both to determine the best condition for your cells. Higher temperatures can sometimes lead to dye compartmentalization.[5][7][12] |
| Pluronic F-127 | 0.02 - 0.05% | Aids in dispersing the AM ester in aqueous media.[12] |
| Probenecid | 1 - 2.5 mM | An anion-exchange inhibitor that can reduce dye leakage from the cells.[8] |
Experimental Protocols
Minimal Fura-2 Loading Protocol for Reduced Cytotoxicity
This protocol is a starting point and should be optimized for your specific cell type.
-
Prepare Solutions:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.[7][12] Store single-use aliquots at -20°C, protected from light.
-
Loading Buffer: Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) without phenol red. For the working solution, dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM. If needed, add Pluronic F-127 to a final concentration of 0.02-0.05% to aid in dye solubilization.
-
-
Cell Preparation:
-
Culture cells on glass coverslips suitable for imaging. Ensure cells are healthy and sub-confluent.
-
Before loading, remove the culture medium and gently wash the cells once with the loading buffer.
-
-
Dye Loading:
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells at least twice with fresh, warm loading buffer (without Fura-2 AM) to remove any extracellular dye.[12]
-
Incubate the cells for an additional 20-30 minutes in the fresh buffer to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[12][13]
-
-
Imaging:
Visualizations
Caption: Fura-2 AM cellular uptake and calcium-dependent fluorescence signaling pathway.
Caption: Experimental workflow for minimal Fura-2 AM loading to reduce cytotoxicity.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Genetically Encoded Calcium Indicators For Studying Long-Term Calcium Dynamics During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-10, unlike fura-2, is suitable for long-term calcium imaging in natural killer (NK) cells without compromising cytotoxicity and can be combined with target cell death analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. ionoptix.com [ionoptix.com]
Technical Support Center: Fura-2 Pentapotassium Salt In Situ Calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration issues with Fura-2 (B149405) pentapotassium salt for intracellular calcium measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during in situ calibration of Fura-2.
Issue 1: Low or No Fluorescence Signal After Loading
Question: I have loaded my cells with Fura-2 AM, but I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
Answer: A weak or absent signal can stem from several factors related to dye loading and cell health. Here are the common culprits and how to address them:
-
Incomplete Hydrolysis of Fura-2 AM: The acetoxymethyl (AM) ester form of Fura-2 is not fluorescent and must be cleaved by intracellular esterases to the active, calcium-sensitive Fura-2 pentapotassium salt. Incomplete hydrolysis is a common issue.[1]
-
Solution: After loading, wash the cells and incubate them in an indicator-free medium for at least 30 minutes to allow for complete de-esterification. Ensure your Fura-2 AM stock solution is fresh and has been stored correctly (frozen, desiccated, and protected from light) to prevent premature hydrolysis.[2]
-
-
Poor Cell Health: Unhealthy or compromised cells will not efficiently load and retain the dye.
-
Solution: Check cell viability using a method like Trypan Blue exclusion before the experiment. Ensure your cells are healthy and adherent.[2]
-
-
Suboptimal Dye Concentration or Incubation Time: The concentration of Fura-2 AM and the incubation time are critical for optimal loading and vary between cell types.[3][4]
Issue 2: Uneven Dye Loading and High Background Fluorescence
Question: My fluorescence images show patchy or inconsistent dye loading across the cell population, and I have high background fluorescence. How can I resolve this?
Answer: Uneven loading and high background can significantly impact the accuracy of your measurements. These issues often arise from dye aggregation and extracellular dye.
-
Dye Aggregation: Fura-2 AM is hydrophobic and can precipitate in aqueous solutions.
-
Extracellular Dye: Residual extracellular Fura-2 AM or hydrolyzed Fura-2 can contribute to high background fluorescence.
-
Solution: After loading, thoroughly wash the cells with a physiological buffer to remove any extracellular dye.
-
-
Autofluorescence: Some cell types exhibit significant intrinsic fluorescence.
-
Solution: Before loading, acquire an image of the unloaded cells using the same filter sets to determine the level of autofluorescence. This background can then be subtracted from your Fura-2 measurements.
-
Issue 3: Dye Compartmentalization
Question: I suspect the Fura-2 is being sequestered into intracellular organelles, leading to inaccurate cytosolic calcium measurements. How can I confirm and mitigate this?
Answer: Fura-2 can accumulate in organelles such as mitochondria and the endoplasmic reticulum, a phenomenon known as compartmentalization.[3][5][6][7] This can lead to an overestimation of the resting calcium concentration.
-
Confirmation:
-
Microscopy: High-resolution fluorescence microscopy may reveal a punctate or filamentous staining pattern instead of a diffuse cytosolic distribution.[6]
-
Digitonin (B1670571) Permeabilization: A mild detergent like digitonin can be used to selectively permeabilize the plasma membrane. A significant drop in fluorescence after digitonin treatment suggests a large portion of the dye was cytosolic, while a persistent signal may indicate organellar sequestration.[5]
-
-
Mitigation:
-
Lower Loading Temperature: Loading cells at a lower temperature (e.g., room temperature instead of 37°C) can reduce the activity of organellar uptake mechanisms.[5]
-
Use of Different Indicators: In some cell types, other calcium indicators like Indo-1 may show a more diffuse cytosolic distribution.[6]
-
Issue 4: Photobleaching and Phototoxicity
Question: I am observing a rapid decrease in my fluorescence signal over time, even with stable calcium levels. Could this be photobleaching?
Answer: Yes, photobleaching is the irreversible photodegradation of the fluorescent dye upon exposure to excitation light and can lead to inaccurate ratio measurements.[5][8][9]
-
Problem: Photobleaching alters the spectral properties of Fura-2, producing fluorescent intermediates that are not sensitive to calcium in the same range, which violates the assumptions of the ratiometric calibration.[8][9]
-
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Only illuminate the sample when acquiring data. Use a shutter to block the excitation light path between measurements.[5]
-
Use a More Sensitive Camera: A more sensitive detector allows for the use of lower excitation light levels.[5]
-
Reduce Oxygen Concentration: Photobleaching can be minimized by reducing the oxygen concentration in the medium.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between Fura-2 AM and this compound salt?
A1: Fura-2 AM (acetoxymethyl ester) is the cell-permeant form of the dye. Its ester groups allow it to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM groups, converting it to the membrane-impermeant this compound salt.[10][11] The pentapotassium salt is the active, calcium-binding form of the indicator.[12] this compound salt itself cannot cross the cell membrane and is used for in vitro calibrations or can be introduced into cells via methods like microinjection or electroporation.[12][13]
Q2: Why is an in situ calibration necessary?
A2: The dissociation constant (Kd) of Fura-2 for Ca2+, a critical parameter in calculating calcium concentration, can vary significantly between the in vitro environment of a cuvette and the intracellular milieu.[14] Factors such as ionic strength, pH, viscosity, and protein binding within the cell can alter the Kd.[14][15] An in situ calibration, performed within the cells under investigation, accounts for these environmental factors, leading to more accurate intracellular calcium measurements.[10]
Q3: How do I perform an in situ calibration to determine Rmin and Rmax?
A3: An in situ calibration involves using a calcium ionophore to equilibrate intracellular and extracellular calcium concentrations. Here is a general procedure:
-
Load cells with Fura-2 AM as you would for your experiment.
-
Determine Rmax (Maximum Ratio): Perfuse the cells with a high calcium calibration buffer (e.g., containing 10 mM CaCl₂) and a calcium ionophore like ionomycin (B1663694) or 4-Bromo A23187 (typically 5-10 µM).[10] Record the stable, maximal 340/380 nm fluorescence ratio. This is Rmax.
-
Determine Rmin (Minimum Ratio): Wash the cells thoroughly and perfuse with a calcium-free calibration buffer containing a calcium chelator like EGTA (5-10 mM) and the same ionophore.[10] This will deplete intracellular calcium. Record the stable, minimal 340/380 nm fluorescence ratio. This is Rmin.
-
Determine Background Fluorescence: After obtaining Rmin, lyse the cells with a detergent like digitonin or Triton X-100 to release all the dye. The remaining fluorescence is the background, which should be subtracted from all measurements.[10]
Q4: What is the Grynkiewicz equation and how is it used?
A4: The Grynkiewicz equation is used to calculate the intracellular free calcium concentration ([Ca²⁺]i) from the measured fluorescence ratio (R). The equation is:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd: The dissociation constant of Fura-2 for Ca²⁺.
-
R: The experimentally measured 340/380 nm fluorescence ratio after background subtraction.[10]
-
Rmin: The 340/380 nm ratio in the absence of Ca²⁺.[10]
-
Rmax: The 340/380 nm ratio at Ca²⁺ saturation.[10]
-
Sf2/Sb2: The ratio of fluorescence intensities at 380 nm (the denominator wavelength) under calcium-free (Sf2) and calcium-saturated (Sb2) conditions.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for Fura-2.
Table 1: Spectral Properties of Fura-2
| Property | Ca²⁺-Free | Ca²⁺-Bound | Emission |
| Excitation Max (nm) | ~380[10] | ~340[10] | ~510[11][17] |
Table 2: Dissociation Constant (Kd) of Fura-2 for Ca²⁺
| Condition | Kd (nM) | Notes |
| In Vitro | 145[18] | Measured at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2.[18] |
| In Situ | 350 | Rabbit gastric gland.[18] |
| In Situ | Varies | Can be 3-fold greater than in vitro values.[14] |
Experimental Protocols
Detailed Protocol for In Situ Fura-2 Calibration
This protocol provides a step-by-step guide for performing an in situ calibration of Fura-2 in adherent cells.
Materials:
-
Fura-2 AM (cell-permeant)
-
Anhydrous DMSO
-
Pluronic F-127
-
Physiological buffer (e.g., HBSS or Tyrode's solution)
-
High Calcium Calibration Buffer (Physiological buffer + 10 mM CaCl₂)
-
Calcium-Free Calibration Buffer (Physiological buffer + 5-10 mM EGTA)
-
Calcium Ionophore (e.g., Ionomycin or 4-Bromo A23187, 10 mM stock in DMSO)
-
Detergent for cell lysis (e.g., Digitonin or Triton X-100)
Procedure:
-
Cell Preparation: Plate cells on coverslips or in imaging dishes and allow them to adhere.
-
Fura-2 AM Loading: a. Prepare a 1-5 mM Fura-2 AM stock solution in anhydrous DMSO.[10] b. Prepare a loading buffer by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in physiological buffer. Add Pluronic F-127 (0.02-0.04%) to aid dye dispersion. c. Remove the culture medium, wash the cells once with physiological buffer, and add the loading buffer. d. Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[2] The optimal time and temperature should be determined empirically. e. Wash the cells thoroughly with physiological buffer to remove extracellular dye. f. Incubate the cells for an additional 30 minutes in indicator-free medium to allow for complete de-esterification of Fura-2 AM.[2]
-
Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio in physiological buffer.
-
Determination of Rmax: a. Perfuse the cells with the High Calcium Calibration Buffer. b. Add the calcium ionophore (e.g., 5-10 µM Ionomycin). c. Record the stable, maximal 340/380 nm fluorescence ratio. This value is Rmax .
-
Determination of Rmin: a. Wash the cells thoroughly with the Calcium-Free Calibration Buffer. b. Perfuse the cells with the Calcium-Free Calibration Buffer containing the same concentration of ionophore. c. Record the stable, minimal 340/380 nm fluorescence ratio. This value is Rmin .
-
Background Subtraction: a. After determining Rmin, add a detergent to the cells to quench the intracellular fluorescence. b. The remaining fluorescence intensity at both 340 nm and 380 nm is the background fluorescence, which should be subtracted from all measurements.[10]
Visualizations
Caption: Fura-2 AM loading and activation workflow.
Caption: Workflow for in situ Fura-2 calibration.
Caption: Troubleshooting logic for Fura-2 calibration issues.
References
- 1. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. benchchem.com [benchchem.com]
- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 12. biotium.com [biotium.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. ionoptix.com [ionoptix.com]
- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 18. Comparison of in vitro and in situ Kd values for various Ca2+ indicators—Table 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Fura-2 and Fluo-4 for Intracellular Calcium Imaging
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca2+]i) is paramount for understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis. Among the arsenal (B13267) of fluorescent calcium indicators, Fura-2 and Fluo-4 have long been workhorses in the field. This guide provides an objective comparison of Fura-2 pentapotassium salt and Fluo-4, supported by quantitative data and detailed experimental protocols, to aid in the selection of the optimal indicator for your specific research needs.
At a Glance: Fura-2 vs. Fluo-4
Fura-2 is a ratiometric indicator, meaning the concentration of intracellular calcium is determined by the ratio of fluorescence emission at two different excitation wavelengths. This intrinsic calibration corrects for variations in dye concentration, cell thickness, and photobleaching, offering robust and quantitative measurements.[1][2] In contrast, Fluo-4 is a single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding to calcium.[3][4] This makes it simpler to use, particularly for high-throughput screening (HTS) applications, but can be more susceptible to the artifacts that ratiometric measurements overcome.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Fura-2 and Fluo-4.
| Property | This compound Salt | Fluo-4 |
| Indicator Type | Ratiometric[1] | Single-Wavelength (Intensiometric)[3] |
| Dissociation Constant (Kd) for Ca2+ | ~140-145 nM[5][6] | ~335-345 nM[3][4] |
| Excitation Wavelength (Ex) | ~340 nm (Ca2+-bound), ~380 nm (Ca2+-free)[5] | ~494 nm[3] |
| Emission Wavelength (Em) | ~510 nm[5] | ~516 nm[3] |
| Fluorescence Increase upon Ca2+ Binding | Ratio change | >100-fold[3] |
Deciding Between Fura-2 and Fluo-4: Key Considerations
Choosing between Fura-2 and Fluo-4 depends heavily on the specific experimental requirements.
Choose Fura-2 for:
-
Quantitative Calcium Measurements: The ratiometric nature of Fura-2 allows for the calculation of absolute intracellular calcium concentrations, correcting for experimental variability.[1][2]
-
Accurate Measurement of Basal Calcium Levels: Due to its higher affinity for Ca2+ (lower Kd), Fura-2 is more sensitive to small changes around resting calcium concentrations.[4]
-
Experiments Where Dye Loading and Cell Thickness Vary: Ratiometric imaging minimizes artifacts arising from these variations.[2]
Choose Fluo-4 for:
-
High-Throughput Screening (HTS): Its single-wavelength properties and large fluorescence increase make it ideal for rapid and simplified screening assays.[7]
-
Detecting Large and Rapid Calcium Transients: Fluo-4's lower affinity for Ca2+ allows it to measure larger calcium elevations with less saturation compared to Fura-2.[4]
-
Confocal Microscopy: Fluo-4 is well-suited for the 488 nm laser line commonly found on confocal microscopes.[8]
-
Faster Imaging: As it does not require wavelength switching, Fluo-4 can be advantageous for capturing very fast calcium dynamics.[9]
Signaling Pathway Visualization
A common application for both Fura-2 and Fluo-4 is the study of G-protein coupled receptor (GPCR) signaling pathways that lead to intracellular calcium mobilization. The following diagram illustrates a typical GPCR signaling cascade.
Experimental Workflow Diagrams
The experimental workflows for Fura-2 and Fluo-4 differ primarily in the image acquisition and analysis steps.
Fura-2 Ratiometric Imaging Workflow:
Fluo-4 Intensity-Based Imaging Workflow:
References
- 1. biotium.com [biotium.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fura-2 and Indo-1 for Ratiometric Calcium Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount in understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis. Among the arsenal (B13267) of tools available, the ratiometric fluorescent indicators Fura-2 (B149405) and Indo-1 have long been staples in the field. Developed by Roger Tsien and colleagues, these dyes allow for quantitative [Ca²⁺]i measurements that correct for variations in dye concentration, cell thickness, and photobleaching, offering a significant advantage over their non-ratiometric counterparts.[1][2] This guide provides a comprehensive comparison of Fura-2 and Indo-1 to assist researchers in selecting the optimal indicator for their specific experimental needs.
Principle of Ratiometric Measurement
Ratiometric indicators exhibit a shift in their fluorescence excitation or emission spectrum upon binding to Ca²⁺. This spectral shift allows for the determination of [Ca²⁺]i by taking the ratio of the fluorescence intensity at two different wavelengths. This ratiometric approach provides a robust measurement that is largely independent of confounding variables that can affect single-wavelength dyes.[3][4]
Fura-2 is an excitation-ratiometric dye. It is excited at two different wavelengths, typically 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), while the emission is monitored at a single wavelength, around 510 nm.[4] In contrast, Indo-1 is an emission-ratiometric dye. It is excited at a single wavelength (around 350 nm) and the emission is monitored at two different wavelengths, typically around 405 nm (Ca²⁺-bound) and 485 nm (Ca²⁺-free).[3][5]
Quantitative Data Presentation
The selection of a ratiometric indicator is often dictated by its specific photophysical properties and its affinity for calcium. The following table summarizes the key quantitative parameters for Fura-2 and Indo-1.
| Property | Fura-2 | Indo-1 | Reference(s) |
| Ratiometric Type | Excitation | Emission | [3] |
| Excitation (Ca²⁺-free / Ca²⁺-bound) | ~380 nm / ~340 nm | ~350 nm | [4][6] |
| Emission (Ca²⁺-free / Ca²⁺-bound) | ~510 nm | ~485 nm / ~405 nm | [4][6] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | ~250 nM | [2] |
| Quantum Yield (Ca²⁺-free) | 0.23 | 0.38 | [3] |
| Quantum Yield (Ca²⁺-bound) | 0.49 | 0.56 | [3] |
Experimental Protocols
A generalized workflow for comparing Fura-2 and Indo-1 for intracellular calcium measurements is presented below. This protocol can be adapted for specific cell types and experimental conditions.
I. Cell Loading with AM Esters
This protocol provides a general guideline for loading cells with the acetoxymethyl (AM) ester forms of Fura-2 and Indo-1.[3]
-
Prepare Stock Solution: Dissolve Fura-2 AM or Indo-1 AM in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the AM ester stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in dye dispersal.
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at 37°C.
-
Washing and De-esterification: After loading, wash the cells two to three times with fresh, pre-warmed buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM esters by intracellular esterases, which traps the active form of the dye inside the cells.[7]
II. In Situ Calibration
To convert the measured fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[8][9]
-
Rmax Determination: After recording the experimental data, perfuse the cells with a high calcium buffer (e.g., physiological buffer containing 5-10 mM Ca²⁺) in the presence of a calcium ionophore such as ionomycin (B1663694) (typically 5-10 µM). This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, leading to saturation of the indicator. The stable, maximum fluorescence ratio is Rmax.
-
Rmin Determination: Following Rmax determination, perfuse the cells with a calcium-free buffer containing a calcium chelator like EGTA (typically 5-10 mM) and the ionophore. This will deplete intracellular Ca²⁺, and the resulting stable, minimum fluorescence ratio is Rmin.
-
Background Subtraction: It is also important to measure and subtract the background fluorescence from cells that have not been loaded with the dye.
III. Data Acquisition and Analysis
-
For Fura-2: Acquire fluorescence images or intensity readings by alternating the excitation wavelength between 340 nm and 380 nm, while collecting the emission at approximately 510 nm.[4]
-
For Indo-1: Excite the cells at approximately 350 nm and simultaneously or sequentially collect the emission at approximately 405 nm and 485 nm.[5]
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) (for Fura-2)
Where:
-
Kd is the dissociation constant of the indicator for Ca²⁺.
-
R is the measured fluorescence ratio (F340/F380).
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at Ca²⁺ saturation.
-
F_free_380 / F_bound_380 is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of the dye, respectively.
A similar equation is used for Indo-1, using the emission wavelengths in the ratio calculation.
Performance Comparison
Advantages of Fura-2:
-
Widespread Use and Validation: Fura-2 has been extensively used and validated in a vast number of studies across various cell types.[2]
-
Lower Phototoxicity (in some contexts): The need to alternate excitation wavelengths can sometimes result in lower overall light exposure compared to the continuous single-wavelength excitation of Indo-1, potentially reducing phototoxicity. However, this is highly dependent on the experimental setup.
-
Well-suited for Microscopy: The requirement for changing excitation filters is readily accommodated by most modern fluorescence microscopy systems.[10]
Advantages of Indo-1:
-
Faster Temporal Resolution: As it requires only a single excitation wavelength, Indo-1 can offer faster temporal resolution, which is advantageous for studying rapid calcium transients.[5]
-
Ideal for Flow Cytometry: The single excitation source makes Indo-1 particularly well-suited for flow cytometry applications where it is easier to change emission filters than excitation sources.[3]
-
Higher Quantum Yield: Indo-1 generally exhibits a higher quantum yield than Fura-2, which can result in brighter signals.[3]
Considerations and Limitations:
-
Photostability: There are conflicting reports regarding the photostability of Indo-1. Some studies suggest it is more prone to photobleaching than Fura-2, which could limit its use in long-term imaging experiments.[6] However, other research indicates that under certain conditions, Indo-1 photobleaching is minimal.[5] One study that investigated the intracellular diffusion of both dyes after photobleaching found apparent diffusion coefficients of 1.57 x 10⁻⁷ cm²/s for Indo-1 and 3.19 x 10⁻⁷ cm²/s for Fura-2, suggesting different interactions with the intracellular environment.[11]
-
Instrumentation: The choice between Fura-2 and Indo-1 is often dictated by the available instrumentation. Fluorescence microscopes are typically better equipped for the dual-excitation requirements of Fura-2, while flow cytometers are more amenable to the single-excitation, dual-emission properties of Indo-1.
-
Compartmentalization: Both dyes can be subject to compartmentalization within subcellular organelles, which can complicate the interpretation of cytosolic calcium measurements. Some evidence suggests that Indo-1 may be less prone to this issue than Fura-2.[5]
Conclusion
Both Fura-2 and Indo-1 are powerful and reliable tools for the ratiometric measurement of intracellular calcium. The choice between them should be carefully considered based on the specific experimental goals, the available instrumentation, and the temporal resolution required. Fura-2 remains a robust and widely used indicator, particularly for fluorescence microscopy applications. Indo-1 offers advantages in terms of temporal resolution and suitability for flow cytometry, although its photostability should be considered for long-duration imaging experiments. By understanding the respective strengths and weaknesses of each dye, researchers can make an informed decision to obtain the most accurate and meaningful data for their investigations into the multifaceted role of calcium in cellular physiology and pathology.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics of calcium binding to fura-2 and indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. Intracellular Ca2+ measurement with Indo-1 in substrate-attached cells: advantages and special considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fura-2 and Other Calcium Measurement Methods
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount for understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis.[1] Fura-2, a ratiometric fluorescent indicator, has long been a cornerstone in the field of calcium imaging.[2][3] This guide provides an objective comparison of Fura-2 with other prevalent calcium measurement techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Calcium Indicators
The choice of a calcium indicator depends on several factors, including the expected calcium concentration range, the required temporal resolution, and the experimental setup. Below is a summary of key quantitative parameters for Fura-2 and its common alternatives: the single-wavelength fluorescent dye Fluo-4 and the genetically encoded calcium indicator (GECI) GCaMP.
| Parameter | Fura-2 | Fluo-4 | GCaMP Variants (e.g., GCaMP6s) |
| Indicator Type | Ratiometric Chemical Dye | Single-Wavelength Chemical Dye | Genetically Encoded Protein |
| Measurement Principle | Ratio of fluorescence emission at ~510 nm with excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) | Increase in fluorescence intensity at ~515 nm upon excitation at ~490 nm[4] | Increase in fluorescence intensity upon Ca²⁺ binding |
| Dissociation Constant (Kd) | ~140-145 nM[5][6] | ~335-345 nM[5][7] | Varies (e.g., GCaMP6s: ~144 nM) |
| Advantages | Ratiometric measurement minimizes artifacts from uneven dye loading, photobleaching, and cell thickness.[2][3] Good for measuring resting and small changes in [Ca²⁺]i.[5] | Bright signal with a large dynamic range.[5] Simpler imaging setup (single excitation wavelength).[5] Suitable for high-throughput screening.[8] | Can be targeted to specific cells or subcellular compartments.[9] Suitable for long-term and in vivo studies. |
| Disadvantages | Requires a UV light source which can be phototoxic.[8] Slower temporal resolution due to wavelength switching.[8] Can saturate at high [Ca²⁺]i.[5] | Non-ratiometric, making it susceptible to artifacts from dye concentration and cell thickness.[2] Difficult to measure resting [Ca²⁺]i accurately.[5] | Requires genetic manipulation (transfection/transduction). Slower kinetics compared to chemical dyes.[10] |
| Signal-to-Noise Ratio (SNR) | Generally good due to ratiometric nature. | Can be very high due to large fluorescence increase. | Can be high, with newer variants showing improved performance. |
Signaling Pathway and Experimental Workflow
To effectively utilize these calcium indicators, it is crucial to understand their mechanism of action and the general experimental procedure.
Fura-2 Calcium Binding and Detection Pathway
Fura-2's ability to measure calcium concentration lies in its spectral shift upon binding to Ca²⁺ ions. This ratiometric property is a key advantage for quantitative measurements.
Caption: Fura-2 AM enters the cell and is converted to Fura-2, which binds to intracellular calcium, leading to a ratiometric fluorescence signal.
General Experimental Workflow for Intracellular Calcium Measurement
The following diagram outlines the typical steps involved in a calcium imaging experiment using chemical indicators like Fura-2 or Fluo-4.
Caption: A generalized workflow for measuring intracellular calcium using fluorescent chemical indicators.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for Fura-2, Fluo-4, and a general overview for GCaMP.
Fura-2 AM Imaging Protocol
This protocol is adapted for adherent cells.[11]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution, HBSS) containing calcium
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Loading Solution Preparation:
-
For a final Fura-2 AM concentration of 2-5 µM, mix equal volumes of the Fura-2 AM stock and the 20% Pluronic F-127 stock solution.
-
Dilute this mixture into the pre-warmed physiological saline buffer to the final desired Fura-2 AM concentration.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the final loading solution thoroughly.
-
-
Cell Loading:
-
Wash cultured cells once with the physiological saline buffer.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with the physiological saline buffer.
-
Incubate the cells in the physiological saline buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Record a baseline fluorescence ratio before applying a stimulus.
-
After stimulation, continue recording to capture the change in the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation, which requires calibration to determine Rmin, Rmax, and other constants.[11]
-
Fluo-4 AM Imaging Protocol
This protocol is suitable for adherent cells and can be adapted for high-throughput screening.[4][7][12]
Materials:
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological saline buffer (e.g., HBSS) with calcium
-
Probenecid (optional)
-
Cells cultured in imaging plates
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Loading Solution Preparation:
-
For a final Fluo-4 AM concentration of 1-5 µM, mix equal volumes of the Fluo-4 AM stock and the 20% Pluronic F-127 stock solution.
-
Dilute this mixture into the pre-warmed physiological saline buffer to the final desired Fluo-4 AM concentration.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the final loading solution.
-
-
Cell Loading:
-
Wash cultured cells once with the physiological saline buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with the physiological saline buffer.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope with a standard FITC/GFP filter set.
-
Excite the cells at ~494 nm and collect the emission at ~506 nm.[12]
-
Record baseline fluorescence before stimulation.
-
Add the stimulus and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), often expressed as ΔF/F₀.
-
GCaMP Imaging Overview
GCaMP indicators are genetically encoded, requiring their introduction into cells via transfection or viral transduction.[13]
General Steps:
-
Vector Delivery: Introduce the GCaMP plasmid or viral vector into the target cells. This can be achieved through methods like transient transfection, stable cell line generation, or in vivo viral injection.
-
Expression: Allow sufficient time for the cells to express the GCaMP protein. This can range from 24-48 hours for transient transfection to several weeks for in vivo viral expression.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for GFP (similar to Fluo-4).
-
Data Analysis: Analyze the change in fluorescence intensity over time, similar to Fluo-4.
The specific protocol for GCaMP will vary significantly depending on the GCaMP variant, the cell type, and the experimental system (in vitro vs. in vivo).
Conclusion
The validation of Fura-2 calcium measurements with other methods highlights the strengths and weaknesses of each approach. Fura-2 remains a robust tool for quantitative ratiometric measurements of intracellular calcium, particularly for resting levels and small changes. Fluo-4 offers a brighter signal and a simpler experimental setup, making it ideal for high-throughput applications, though it lacks the inherent calibration of ratiometric dyes. Genetically encoded indicators like GCaMP provide the unique advantage of cell-specific targeting and are well-suited for long-term and in vivo studies, but come with the overhead of genetic manipulation and potentially slower kinetics. The selection of the optimal calcium indicator will ultimately be guided by the specific biological question and the available experimental resources.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. DSpace [qspace.library.queensu.ca]
- 4. hellobio.com [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging in mDA neurons [protocols.io]
- 11. moodle2.units.it [moodle2.units.it]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Fura-2 Pentapotassium Salt vs. Genetically Encoded Calcium Indicators (GECIs)
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular calcium (Ca²⁺) dynamics is pivotal for understanding a vast array of cellular processes, from neurotransmission to muscle contraction, and is a critical component of drug discovery pipelines. The choice of a Ca²⁺ indicator is therefore a crucial experimental decision. This guide provides an objective comparison of the traditional chemical dye, Fura-2 (B149405), and the more modern genetically encoded calcium indicators (GECIs), supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Fura-2 Pentapotassium Salt | Genetically Encoded Calcium Indicators (GECIs) |
| Nature | Small molecule, synthetic dye | Protein-based, expressed by cells |
| Delivery | Microinjection, scrape loading, or ATP permeabilization[1][2][3] | Transfection, viral transduction, or transgenic animal lines[4] |
| Targeting | Generally non-specific, loading all cells in a given area.[4] | Cell-type specific expression via genetic promoters; can be targeted to subcellular compartments.[4][5] |
| Ratiometric | Yes (excitation shift)[6][7][8] | Some are ratiometric (FRET-based), but most popular ones (e.g., GCaMP) are intensiometric.[9] |
| Temporal Resolution | Limited by the need to alternate excitation wavelengths.[5][10] | Can be very fast, with newer variants capable of millisecond-scale detection.[4] |
| In Vivo Application | Challenging due to loading difficulties and potential toxicity.[4] | Ideal for chronic in vivo imaging in transgenic animals, allowing for long-term studies.[4][11] |
Quantitative Performance Comparison
The selection of a calcium indicator often hinges on specific performance metrics. The following table summarizes key quantitative data for Fura-2 and popular GECI variants.
| Parameter | Fura-2 | GCaMP6f | GCaMP6s |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (in vitro), can vary in situ[12][13] | ~375 nM | ~144 nM |
| Signal-to-Noise Ratio (SNR) | Generally high, but can be affected by uneven loading.[14] | High, with newer variants showing significant improvement.[14][15] | Higher than GCaMP6f.[16] |
| Rise Time (t_on) | Diffusion-limited, very fast (µs to low ms (B15284909) range).[17] | Slower than chemical dyes, but improved in "fast" variants (~40 ms for puffs).[5][10] | Slower than GCaMP6f (~70 ms for puffs).[5][10] |
| Decay Time (t_off) | Fast (ms range).[17] | ~400 ms for puffs.[5][10] | ~900 ms for puffs.[5][10] |
| Photostability | Susceptible to photobleaching, which can alter spectral properties.[18] | Generally good, but can be an issue in long-term imaging.[19] | Similar to GCaMP6f. |
Signaling Pathway and Indicator Mechanisms
Intracellular calcium signaling is a fundamental cellular process. The following diagram illustrates a simplified Ca²⁺ signaling pathway and the points at which Fura-2 and GECIs act to report changes in Ca²⁺ concentration.
Caption: Simplified intracellular Ca²⁺ signaling pathway.
Experimental Workflows
The experimental procedures for using Fura-2 and GECIs differ significantly, primarily in the method of indicator delivery and the imaging setup.
Fura-2 Loading and Imaging Workflow
Caption: Experimental workflow for Fura-2 calcium imaging.
GECI Expression and Imaging Workflow
Caption: Experimental workflow for GECI calcium imaging.
Detailed Experimental Protocols
This compound Salt Loading and Imaging
This protocol is a general guideline and should be optimized for specific cell types. The acetoxymethyl (AM) ester form, Fura-2 AM, is commonly used for loading as it is membrane-permeant.[7] Once inside the cell, esterases cleave the AM groups, trapping the Fura-2 inside.[6][7]
Reagents:
-
Fura-2 AM (dissolved in anhydrous DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in imaging-compatible plates.[20]
-
Loading Solution Preparation: Prepare a loading solution containing 1-5 µM Fura-2 AM in physiological saline.[20] The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity.
-
Cell Loading: Replace the culture medium with the Fura-2 AM loading solution and incubate for 30-60 minutes at room temperature or 37°C.[20][21] The optimal time and temperature should be determined empirically.
-
Washing and De-esterification: Wash the cells twice with fresh physiological saline to remove extracellular dye.[20] Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.[22]
-
Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.[6][7]
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated and can be used to determine the intracellular Ca²⁺ concentration after proper calibration.[6][21]
GECI (GCaMP6f) Expression and Imaging
This protocol describes a typical workflow for expressing a GECI in cultured cells using viral transduction.
Materials:
-
HEK293 cells or other suitable cell line
-
Adeno-associated virus (AAV) encoding GCaMP6f under a suitable promoter (e.g., hSyn for neurons)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets for GFP/GCaMP (e.g., 488 nm excitation, 500-550 nm emission)
Procedure:
-
Cell Plating: Plate cells at a desired density in a format suitable for imaging.
-
Viral Transduction: Add the AAV-GCaMP6f virus to the cell culture medium at a predetermined multiplicity of infection (MOI).[23] The optimal MOI should be determined to achieve good expression without causing cytotoxicity.
-
Expression: Incubate the cells for several days (typically 3-7 days) to allow for viral transduction and expression of the GCaMP6f protein.[23]
-
Imaging: Replace the culture medium with a clear imaging buffer. Image the cells using a fluorescence microscope. Acquire a baseline fluorescence (F₀) and then record the change in fluorescence (ΔF) upon stimulation.[16][23]
-
Data Analysis: The change in fluorescence is typically expressed as ΔF/F₀, which represents the fractional change in fluorescence intensity from the baseline.[16]
Logical Comparison: Choosing the Right Indicator
The decision between Fura-2 and a GECI is driven by the specific experimental goals. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting a calcium indicator.
Conclusion
Both Fura-2 and genetically encoded calcium indicators are powerful tools for investigating intracellular calcium dynamics. Fura-2's ratiometric nature provides robust quantification and it is well-suited for acute experiments in cell populations.[6][7] However, it lacks targetability and its use in vivo is limited.[4][7]
GECIs, on the other hand, offer unparalleled specificity through genetic targeting, enabling the study of calcium signaling in specific cell types and subcellular compartments, and are the preferred choice for long-term and in vivo studies.[4][11][24] While historically slower and with lower signal-to-noise ratios, newer generations of GECIs have significantly improved in performance, making them a versatile and increasingly popular choice for a wide range of applications.[14] The optimal choice ultimately depends on the specific biological question and the experimental context.
References
- 1. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. Fura-2 - Wikipedia [en.wikipedia.org]
- 9. Putting a finishing touch on GECIs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reporting neural activity with genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of in vitro and in situ Kd values for various Ca2+ indicators—Table 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Genetically Encoded Calcium Indicators For Studying Long-Term Calcium Dynamics During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetically encoded Ca2+ indicators: using genetics and molecular design to understand complex physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brainvta.tech [brainvta.tech]
- 21. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 22. moodle2.units.it [moodle2.units.it]
- 23. Frontiers | A robust and reliable methodology to perform GECI-based multi-time point neuronal calcium imaging within mixed cultures of human iPSC-derived cortical neurons [frontiersin.org]
- 24. cdn.prod.website-files.com [cdn.prod.website-files.com]
Cross-Validation of Fura-2 Data with Electrophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fura-2 calcium imaging data with direct electrophysiological recordings. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate a comprehensive understanding of the strengths and limitations of each technique when used in parallel to study cellular and synaptic physiology.
Introduction: Two Powerful Techniques, One Common Goal
Understanding the intricate signaling dynamics within excitable cells is paramount in neuroscience and drug discovery. Electrophysiology, the gold standard for measuring a cell's electrical properties with high temporal resolution, provides a direct readout of neuronal activity, such as action potentials and postsynaptic potentials.[1][2] In parallel, calcium imaging with fluorescent indicators like Fura-2 offers a powerful method to visualize and quantify intracellular calcium dynamics, a crucial second messenger involved in a myriad of cellular processes.[3][4][5]
Fura-2 is a ratiometric calcium indicator, meaning its fluorescence excitation spectrum shifts upon binding to Ca²⁺.[3][4][5] By measuring the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm), researchers can obtain a quantitative measure of the intracellular calcium concentration ([Ca²⁺]i) that is largely independent of dye concentration, cell thickness, and photobleaching.[3][4][5] This guide explores the cross-validation of these two powerful techniques, providing a framework for robust experimental design and data interpretation.
Quantitative Comparison of Fura-2 and Electrophysiology Data
Simultaneous recordings allow for a direct correlation between electrical events at the cell membrane and the resulting intracellular calcium transients. The following tables summarize key quantitative data from studies performing such parallel measurements.
| Parameter | Electrophysiology (Patch-Clamp) | Fura-2 Imaging | Correlation/Observation |
| Temporal Resolution | Sub-millisecond | Milliseconds to seconds | Electrophysiology provides superior temporal resolution, capable of capturing the rapid kinetics of action potentials. Fura-2 signals have a slower onset and decay, reflecting the kinetics of calcium binding and unbinding, as well as cellular calcium handling mechanisms.[6] |
| Signal Measured | Membrane potential (mV) or current (pA) | Intracellular free Ca²⁺ concentration ([Ca²⁺]i) or fluorescence ratio (F340/F380) | Changes in membrane potential, particularly action potentials and excitatory postsynaptic potentials (EPSPs), lead to the opening of voltage-gated calcium channels (VGCCs) and NMDA receptors, causing a measurable increase in the Fura-2 signal.[1][2][7] |
| Signal-to-Noise Ratio | High for direct electrical events | Can be lower and is dependent on dye loading, quantum yield, and detector sensitivity. | Averaging of signals is often required to improve the signal-to-noise ratio in Fura-2 imaging, especially for small calcium transients. |
| Spatial Resolution | Single point (at the electrode tip) | Sub-cellular (dendrites, spines, soma) | Fura-2 imaging provides excellent spatial resolution, allowing for the investigation of calcium dynamics in specific cellular compartments. |
Table 1: General Comparison of Electrophysiology and Fura-2 Imaging.
| Electrophysiological Event | Corresponding Fura-2 Signal Change (ΔF/F or ΔRatio) | Key Findings |
| Single Action Potential | A detectable, transient increase in fluorescence ratio. For example, a single spike can produce a 3% increase in fluorescence.[6] | A single action potential is sufficient to elicit a measurable somatic calcium transient. The amplitude and decay kinetics of the Fura-2 signal can be influenced by the duration of the afterhyperpolarization. |
| Train of Action Potentials (e.g., 10 Hz) | Summation of calcium transients, leading to a larger and more prolonged increase in the Fura-2 signal.[1] | The Fura-2 signal can encode the frequency and number of action potentials in a burst, although saturation of the indicator can occur at high firing rates.[2] |
| Subthreshold EPSP (NMDA Receptor-Mediated) | A localized calcium transient in dendritic spines, even with EPSP amplitudes of a few millivolts.[7] | NMDA receptor activation is a primary source of calcium influx during synaptic transmission, and Fura-2 can detect these localized calcium signals that are critical for synaptic plasticity.[8][9] |
| EPSP Amplitude vs. Ca²⁺ Transient | Increasing EPSP amplitude correlates with an increased Fura-2 signal. For instance, in the presence of the NMDA receptor antagonist AP-5, a reduction in EPSP amplitude from 4.2 mV to 2.9 mV was accompanied by a significant decrease in the associated Ca²⁺ transient.[8] | The magnitude of the postsynaptic calcium transient is directly related to the strength of the synaptic input. |
Table 2: Correlation of Specific Electrophysiological Events with Fura-2 Signals.
Experimental Protocols
Robust cross-validation requires meticulous experimental design. Below are detailed methodologies for performing simultaneous Fura-2 calcium imaging and whole-cell patch-clamp recordings in brain slices.
Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubbled with 95% O₂ / 5% CO₂.
-
Internal Solution for Patch Pipette: (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with KOH.
-
Fura-2 Loading Solution: Fura-2 pentapotassium salt (e.g., 50-200 µM) is added to the internal solution. It is crucial to protect the Fura-2 solution from light.
Experimental Workflow
Step-by-Step Protocol
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Transfer to Recording Chamber: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the internal solution containing Fura-2.
-
Under visual guidance (e.g., DIC optics), approach a target neuron and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Fura-2 Loading and Imaging:
-
Allow Fura-2 to diffuse from the patch pipette into the cell for 10-15 minutes.
-
Excite the Fura-2 at 340 nm and 380 nm using a monochromator or filter wheel.
-
Capture the emitted fluorescence at ~510 nm using a sensitive camera (e.g., a cooled CCD camera).[1]
-
Acquire images at a desired frame rate, balancing temporal resolution with signal-to-noise and phototoxicity.
-
-
Simultaneous Recording: Record electrical signals (voltage or current) using the patch-clamp amplifier while simultaneously acquiring Fura-2 images.
-
Data Analysis:
-
Analyze electrophysiological traces to detect action potentials, measure EPSP amplitudes, etc.
-
For Fura-2 data, define regions of interest (ROIs) over the soma and/or dendrites.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each ROI.
-
The change in fluorescence ratio (ΔR/R) or the calculated intracellular calcium concentration can then be correlated with the simultaneously recorded electrical events. The Grynkiewicz equation is commonly used to convert the fluorescence ratio to [Ca²⁺]i.[3]
-
Signaling Pathway Visualization: NMDA Receptor-Mediated Calcium Influx
A common signaling pathway investigated by both techniques is the activation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity.
References
- 1. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Calcium Responses Encode Action Potential Firing in Spinal Cord Lamina I Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 7. jneurosci.org [jneurosci.org]
- 8. NMDA Receptor-Mediated Control of Presynaptic Calcium and Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nuances of Intracellular Calcium Measurement: A Comparative Guide to Fura-2 Pentapotassium Salt and its Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca2+]i) is paramount to unraveling complex cellular signaling pathways. Fura-2 has long been a cornerstone fluorescent indicator for these studies. However, its pentapotassium salt form, while possessing certain advantages, also presents a number of limitations. This guide provides an objective comparison of Fura-2 pentapotassium salt with alternative calcium indicators, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.
This compound Salt: The Double-Edged Sword
Fura-2 is a ratiometric fluorescent indicator that undergoes a shift in its excitation spectrum upon binding to Ca2+. This ratiometric property, measuring the ratio of fluorescence intensity at 340 nm and 380 nm, allows for more accurate quantification of [Ca2+]i by correcting for variables such as uneven dye loading, photobleaching, and changes in cell thickness.[1] The pentapotassium salt form of Fura-2 is membrane-impermeant, a key distinction from its popular counterpart, Fura-2 AM.[2][3] This characteristic necessitates direct introduction into the cytoplasm via methods like microinjection, scrape loading, or electroporation.[3][4] While this bypasses issues of incomplete de-esterification seen with Fura-2 AM, it also presents its own set of challenges.[5]
Key Limitations of this compound Salt:
-
Disruptive Loading: The requirement for mechanical or electrical cell loading can be invasive and is not suitable for all cell types or high-throughput applications.[2][3]
-
Dye Extrusion: Like other forms of Fura-2, the pentapotassium salt can be actively pumped out of the cell by organic anion transporters, leading to signal loss over time.[3]
-
Phototoxicity and Autofluorescence: Fura-2 requires UV excitation, which can induce cellular autofluorescence and potentially cause photodamage with prolonged exposure.[6]
-
Environmental Sensitivity: The fluorescence properties of Fura-2 can be influenced by factors such as heavy metal quenching, and changes in viscosity, ionic strength, and temperature.[5]
-
Photobleaching: The dye is susceptible to photobleaching, which can affect the accuracy of long-term measurements.[5][6]
-
Interference in Specific Cell Types: In cell types with high concentrations of intracellular proteins like hemoglobin in red blood cells, the spectral properties of Fura-2 can be altered, leading to inaccurate measurements.[7]
A Comparative Look at Alternative Calcium Indicators
The limitations of Fura-2 have spurred the development of a diverse palette of fluorescent calcium indicators, each with unique characteristics. The choice of an appropriate indicator depends on the specific experimental requirements, including the cell type, the expected range of calcium concentrations, and the available imaging equipment.
Single-Wavelength Indicators: Simplicity at a Cost
Indicators such as Fluo-4, Fluo-8, and Cal-520 offer a simpler alternative to ratiometric dyes, as they do not require specialized imaging systems capable of rapid excitation wavelength switching.[8] They exhibit an increase in fluorescence intensity upon Ca2+ binding.
Studies have shown that some of these dyes, like Cal-520, can provide a higher signal-to-noise ratio and exhibit less dye leakage compared to Fura-2.[9][10] However, the lack of a ratiometric readout makes them more prone to artifacts arising from variations in dye concentration, photobleaching, and cell morphology.
Other Ratiometric and Long-Wavelength Indicators
Indo-1 is another ratiometric indicator, but it is ratiometric by emission, meaning the emission spectrum shifts upon calcium binding.[11] While useful, it has been reported to be more photounstable than Fura-2 in some experimental conditions.[11] To mitigate the issues of phototoxicity and autofluorescence associated with UV excitation, indicators with longer excitation and emission wavelengths, such as Rhod-4 and X-Rhod-1, have been developed.[9][11]
Genetically Encoded Calcium Indicators (GECIs): Precision and Long-Term Imaging
Genetically encoded calcium indicators, such as GCaMP, are proteins that can be introduced into cells via transfection. This allows for targeted expression in specific cell populations or even subcellular compartments, providing a high degree of specificity. GECIs are particularly well-suited for long-term imaging studies. However, their use requires molecular biology techniques, and some GECI variants may not be optimal for detecting very rapid and localized calcium signals.[9][10]
Leakage-Resistant Dyes: Enhancing Cellular Retention
To address the common problem of dye extrusion, leakage-resistant versions of popular indicators, such as Fura-2 LR, have been developed. These modified dyes are designed for improved cellular retention, enabling more stable and prolonged measurements.[4]
Quantitative Comparison of Calcium Indicators
The following table summarizes the key properties of Fura-2 and some of its common alternatives.
| Indicator | Type | Excitation (Ca2+-free/Ca2+-bound) | Emission | Dissociation Constant (Kd) | Key Advantages | Key Disadvantages |
| Fura-2 | Ratiometric (Excitation) | ~380 nm / ~340 nm | ~510 nm | ~145 nM | Ratiometric measurement reduces artifacts. | UV excitation, photobleaching, dye leakage.[3][5][6] |
| Fluo-4 | Single Wavelength | ~494 nm | ~516 nm | ~345 nM[12] | High fluorescence increase, visible light excitation. | Not ratiometric, susceptible to loading artifacts. |
| Cal-520 | Single Wavelength | ~492 nm | ~514 nm | ~320 nM[9] | High signal-to-noise ratio, good dye retention.[9][13][10] | Not ratiometric. |
| Indo-1 | Ratiometric (Emission) | ~346 nm | ~475 nm / ~400 nm | ~230 nM | Ratiometric measurement. | Can be photounstable.[11] |
| Rhod-4 | Single Wavelength | ~544 nm | ~576 nm | ~710 nM | Red-shifted spectra reduce autofluorescence. | Not ratiometric. |
| GCaMP6 | Genetically Encoded | ~488 nm | ~510 nm | Varies by variant | Targetable expression, good for long-term imaging. | Requires transfection, may have slower kinetics.[9][10] |
Experimental Protocols
General Workflow for Intracellular Calcium Measurement
Figure 1. A generalized workflow for intracellular calcium imaging experiments.
Protocol for Loading Cells with this compound Salt via Microinjection
Materials:
-
This compound salt
-
Potassium-based intracellular buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)
-
Microinjection system (e.g., Eppendorf FemtoJet)
-
Glass micropipettes
-
Inverted fluorescence microscope with appropriate filter sets for Fura-2
Procedure:
-
Prepare Fura-2 solution: Dissolve this compound salt in the intracellular buffer to a final concentration of 1-10 mM.
-
Backfill micropipette: Carefully backfill a glass micropipette with the Fura-2 solution.
-
Mount micropipette: Mount the micropipette onto the microinjection system.
-
Cell preparation: Plate cells on a glass-bottom dish suitable for microscopy.
-
Microinjection: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply a brief pressure pulse to inject the Fura-2 solution into the cytoplasm.
-
Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C before imaging.
-
Imaging: Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.
Protocol for Loading Cells with a Cell-Permeant Indicator (e.g., Fluo-4 AM)
Materials:
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
Procedure:
-
Prepare stock solutions: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare loading solution: Dilute the Fluo-4 AM stock solution in the physiological buffer to a final concentration of 1-5 µM. To aid in dispersion, add an equal volume of 20% Pluronic F-127.
-
Cell loading: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Excite the cells at ~494 nm and record the emission at ~516 nm.
Calcium Signaling Pathway Example
Figure 2. A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.
Conclusion
While this compound salt remains a valuable tool for the ratiometric measurement of intracellular calcium, its limitations, particularly the need for invasive loading techniques, necessitate careful consideration. The expanding toolkit of calcium indicators offers a range of alternatives with distinct advantages, from the simplicity of single-wavelength dyes like Cal-520 to the specificity of genetically encoded indicators like GCaMP. By understanding the comparative strengths and weaknesses of each, and by employing rigorous experimental protocols, researchers can select the most appropriate indicator to accurately and reliably illuminate the intricate roles of calcium in cellular physiology and pathophysiology.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Why is Fura-2 unable to cross cell membranes? | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
Fura-8 and Fura-10: Advanced Alternatives to the Classic Fura-2 for Intracellular Calcium Measurement
For decades, Fura-2 has been a cornerstone for researchers investigating intracellular calcium signaling, providing a ratiometric readout that corrects for experimental variables like dye loading and cell thickness. However, the emergence of newer fluorescent indicators, Fura-8 and Fura-10, offers significant improvements in sensitivity, signal-to-noise ratio, and cellular retention, addressing some of the key limitations of their predecessor. This guide provides a comprehensive comparison of Fura-8 and Fura-10 with the traditional Fura-2, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison: A Leap Forward in Sensitivity and Stability
Fura-8 and Fura-10 were developed to overcome the primary drawbacks of Fura-2, namely its lower sensitivity compared to single-wavelength indicators and its propensity for photobleaching due to UV excitation.[1] Both Fura-8 and Fura-10 offer significantly brighter signals than Fura-2.[2][3] A key advancement in both Fura-8 and Fura-10 is the red-shift in their excitation and emission spectra, which minimizes background autofluorescence from cellular components and reduces phototoxicity.
Fura-10, in particular, has been engineered for superior cellular retention, a critical factor for long-term imaging experiments.[2] This improved retention minimizes dye leakage from the cells, leading to a more stable fluorescent signal and a higher signal-to-background ratio compared to both Fura-2 and Fura-8.[2][4] Experimental data in Natural Killer (NK) cells has shown that Fura-10 does not interfere with cytotoxicity over several hours, exhibiting a superior signal-to-noise ratio, good dynamic range, and minimal bleaching or leakage, making it highly suitable for long-term functional studies.[5][6]
| Property | Fura-2 | Fura-8 | Fura-10 |
| Excitation (Ca²⁺-bound / Ca²⁺-free) | ~340 nm / ~380 nm[7] | ~354 nm / ~415 nm[8] | ~354 nm / ~415 nm[9] |
| Emission | ~510 nm[7] | ~525 nm[8] | ~524 nm[10] |
| Dissociation Constant (Kd) | ~145 nM[4] | ~260 nM[2] | ~260 nM |
| Quantum Yield (Ca²⁺-free / Ca²⁺-bound) | 0.23 / 0.49[11] | Data not available | Data not available |
| Signal-to-Noise Ratio | Standard | Higher than Fura-2[8] | Higher than Fura-2 and Fura-8[2] |
| Cellular Retention | Moderate | Moderate | Excellent[2] |
| Photostability | Susceptible to photobleaching[12] | Improved over Fura-2 | Minimal bleaching reported[5] |
Signaling Pathway and Experimental Workflow
The fundamental principle behind these ratiometric indicators involves a conformational change upon binding to free calcium ions. This change alters the dye's fluorescence excitation spectrum, allowing for the quantification of intracellular calcium concentrations by measuring the ratio of fluorescence intensity at two different excitation wavelengths.
Experimental Protocols
The following are generalized protocols for loading Fura-2, Fura-8, and Fura-10 AM esters into cultured cells. Optimal loading conditions may vary depending on the cell type and experimental setup.
Reagent Preparation
-
Fura AM Ester Stock Solution: Prepare a 1-5 mM stock solution of the Fura AM ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Pluronic F-127 Solution (Optional but Recommended): Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. This non-ionic detergent helps to disperse the nonpolar AM ester in the aqueous loading buffer.
-
Probenecid (B1678239) Stock Solution (Optional but Recommended): Prepare a 250 mM stock solution of probenecid in 1 M NaOH and buffer with HEPES to a final pH of 7.4. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.
Cell Loading Protocol
-
Prepare Loading Buffer: Dilute the Fura AM ester stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution, HBSS) with or without serum. For improved dispersion, the Fura AM ester stock solution can be mixed with an equal volume of 20% Pluronic F-127 before dilution into the loading medium. If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
Cell Loading: Remove the culture medium from the adherent cells and wash once with the appropriate buffer. Add the loading buffer to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a light-protected environment. The optimal incubation time and temperature should be determined empirically for each cell type.
-
Wash and De-esterification: After incubation, remove the loading buffer and wash the cells two to three times with fresh, indicator-free buffer (containing probenecid if used during loading). Incubate the cells for an additional 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells at the appropriate wavelengths for the chosen indicator (340/380 nm for Fura-2 or 354/415 nm for Fura-8 and Fura-10) and record the emission at the corresponding wavelength (~510 nm for Fura-2, ~525 nm for Fura-8 and Fura-10). The ratio of the fluorescence intensities at the two excitation wavelengths is then used to calculate the intracellular calcium concentration.
Conclusion
Fura-8 and Fura-10 represent significant advancements in fluorescent calcium indicator technology. Their enhanced brightness, red-shifted spectra, and, in the case of Fura-10, superior cellular retention, offer researchers powerful tools to investigate calcium signaling with greater sensitivity and for longer durations than was possible with Fura-2. While Fura-2 remains a reliable and well-validated indicator, the improved performance characteristics of Fura-8 and Fura-10 make them compelling alternatives for a wide range of applications in cell biology and drug discovery. The choice between these indicators will ultimately depend on the specific experimental requirements, such as the need for long-term imaging or the sensitivity required to detect subtle calcium transients.
References
- 1. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 2. Photophysics of the fluorescent Ca2+ indicator Fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Fura-10™, AM | AAT Bioquest [aatbio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Fura-10™, potassium salt | AAT Bioquest [aatbio.com]
A Head-to-Head Battle of Calcium Sensors: Fura-2 vs. Fluo-4
A Comprehensive Comparison of Calcium Binding Kinetics for Researchers and Drug Development Professionals
In the dynamic world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a multitude of physiological processes. The ability to accurately measure intracellular calcium dynamics is therefore crucial for researchers in various fields, from fundamental cell biology to drug discovery. For decades, fluorescent indicators have been the workhorses for visualizing and quantifying these transient changes in calcium concentration. Among the most prominent are Fura-2 (B149405) and Fluo-4, each with its own set of characteristics that make it suitable for different experimental needs. This guide provides an in-depth, objective comparison of the calcium binding kinetics and spectral properties of Fura-2 and Fluo-4, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific applications.
Key Performance Characteristics at a Glance
A summary of the key quantitative data for Fura-2 and Fluo-4 is presented below, offering a direct comparison of their critical performance parameters.
| Property | Fura-2 | Fluo-4 |
| Dissociation Constant (Kd) for Ca²⁺ | ~140-145 nM[1] | ~345 nM[2][3] |
| Association Rate (kon) | ~5 x 10⁸ M⁻¹s⁻¹ (estimated) | > 10⁹ M⁻¹s⁻¹ (estimated)[4] |
| Dissociation Rate (koff) | ~84 s⁻¹ | Biexponential: ~550 s⁻¹ and ~200 s⁻¹[4] |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm[5][6] | ~494 nm[3][7] |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm[1][5] | Not applicable (single wavelength excitation) |
| Emission Wavelength | ~505-510 nm[5][8] | ~515-525 nm[9][10] |
| Fluorescence Increase upon Ca²⁺ Binding | Ratiometric change | >100-fold[7][11] |
Delving into the Kinetics: A Tale of Two Dyes
The kinetics of how a calcium indicator binds and releases calcium ions are fundamental to its ability to faithfully report on the rapid changes that occur within a cell.
Fura-2: The High-Affinity Workhorse
Fura-2 is a ratiometric indicator, meaning its fluorescence is measured at two different excitation wavelengths (340 nm and 380 nm) while emission is monitored at a single wavelength (~510 nm)[8]. The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration[8]. This ratiometric property is a significant advantage as it allows for accurate measurements that are largely independent of dye concentration, cell thickness, and photobleaching[8][12].
With a dissociation constant (Kd) in the range of 140-145 nM, Fura-2 exhibits a high affinity for calcium[1]. This makes it exceptionally well-suited for accurately measuring resting calcium levels and small, subtle fluctuations in concentration[1]. However, this high affinity also means that Fura-2 can become saturated during large and rapid calcium transients, potentially underestimating the true peak of the calcium signal[1]. Kinetically, Fura-2 is considered to be intrinsically slow, with a dissociation rate constant (koff) of approximately 84 s⁻¹[13].
Fluo-4: The Fast and Bright Contender
In contrast to Fura-2, Fluo-4 is a single-wavelength indicator that exhibits a dramatic increase in fluorescence intensity (over 100-fold) upon binding to calcium[7][11]. It is typically excited by the 488 nm line of an argon-ion laser, making it compatible with a wide range of common laboratory equipment, including confocal microscopes and flow cytometers[2][3].
Fluo-4 has a lower affinity for calcium than Fura-2, with a Kd of approximately 345 nM[2][3]. This lower affinity makes it less prone to saturation during large calcium spikes, allowing for the measurement of a wider range of calcium concentrations[1][7]. Kinetically, Fluo-4 is considered a "fast" indicator. Its dissociation from calcium is characterized by a biexponential decay with rate constants of about 550 s⁻¹ and 200 s⁻¹[4]. This faster off-rate allows Fluo-4 to more accurately track rapid calcium transients, especially their decay kinetics[1].
Visualizing the Cellular Machinery: Intracellular Calcium Signaling
To understand the context in which these indicators operate, it is essential to visualize the key players in intracellular calcium signaling. The following diagram, generated using the DOT language, illustrates a simplified canonical pathway.
Experimental Protocols: Measuring Calcium Binding Kinetics
Accurate determination of the kinetic parameters of calcium indicators is paramount for the correct interpretation of experimental data. Below are detailed methodologies for key experiments.
In Vitro Determination of the Dissociation Constant (Kd)
The dissociation constant (Kd) is a measure of the affinity of the indicator for calcium. A common method for its in vitro determination involves the use of calcium-EGTA buffers to create solutions with known free Ca²⁺ concentrations.
Materials:
-
Calcium indicator (Fura-2 or Fluo-4, salt form)
-
Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM K₂EGTA in calcium-free buffer with a known concentration of CaCl₂)
-
Spectrofluorometer
Procedure:
-
Prepare a series of calibration buffers with precisely known free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in different ratios.
-
Add a small, constant amount of the calcium indicator to each calibration buffer.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer.
-
For Fura-2, measure the fluorescence emission at ~510 nm while exciting at both 340 nm and 380 nm.
-
For Fluo-4, measure the fluorescence emission at ~515 nm with excitation at ~494 nm.
-
-
Determine the fluorescence in the absence of calcium (Fmin) and at saturating calcium concentrations (Fmax).
-
Plot the fluorescence intensity (or the 340/380 ratio for Fura-2) as a function of the free Ca²⁺ concentration.
-
Fit the data to the following equation to determine the Kd: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] (for single-wavelength indicators) [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) (for ratiometric indicators)
Determination of On- and Off-Rates using Stopped-Flow Spectrofluorimetry
Stopped-flow spectrofluorimetry is a technique used to measure the kinetics of rapid reactions in solution. It is ideal for determining the association (kon) and dissociation (koff) rates of calcium indicators.
Experimental Workflow for Stopped-Flow Kinetics
Protocol for Measuring the Dissociation Rate (koff):
-
Solution Preparation:
-
Syringe A: Prepare a solution containing the calcium indicator (e.g., 1 µM Fura-2 or Fluo-4) and a concentration of CaCl₂ sufficient to saturate the indicator in a suitable buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).
-
Syringe B: Prepare a solution containing a high concentration of a strong calcium chelator, such as EGTA (e.g., 10 mM), in the same buffer.
-
-
Instrument Setup:
-
Set up the stopped-flow spectrofluorometer with the appropriate excitation and emission wavelengths for the indicator being tested.
-
Ensure the temperature of the system is controlled, as binding kinetics are temperature-dependent.
-
-
Data Acquisition:
-
Rapidly mix the contents of Syringe A and Syringe B. The excess EGTA will rapidly chelate the free calcium, causing the calcium to dissociate from the indicator.
-
Record the decrease in fluorescence intensity over time as the calcium dissociates from the indicator.
-
-
Data Analysis:
-
The resulting kinetic trace (fluorescence vs. time) will show an exponential decay.
-
Fit the decay curve to a single or multi-exponential function to determine the dissociation rate constant(s) (koff).
-
Protocol for Estimating the Association Rate (kon): Direct measurement of the association rate (kon) is often challenging as it is typically diffusion-limited and too fast to be resolved by conventional stopped-flow instruments. However, it can be estimated from the experimentally determined Kd and koff values using the following relationship: kon = koff / Kd.
Choosing the Right Tool for the Job
The choice between Fura-2 and Fluo-4 ultimately depends on the specific requirements of the experiment.
-
For precise quantification of resting and low-level calcium concentrations, and for experiments where minimizing artifacts from dye loading and photobleaching is critical, the ratiometric properties of Fura-2 make it an excellent choice.
-
For studying rapid, large-amplitude calcium transients, such as those seen in excitable cells, the fast kinetics and high dynamic range of Fluo-4 are advantageous. Its compatibility with common laser lines also makes it a convenient option for many researchers.
By carefully considering the kinetic and spectral properties of these two powerful calcium indicators, researchers can ensure they are selecting the most appropriate tool to unravel the complex and fascinating world of intracellular calcium signaling.
References
- 1. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. The kinetics of calcium binding to fura-2 and indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edinst.com [edinst.com]
- 9. hellobio.com [hellobio.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stopped Flow FAQs [photophysics.com]
- 12. hellobio.com [hellobio.com]
- 13. oertner.com [oertner.com]
Choosing the Right Tool for Intracellular Calcium Measurement: Fura-2 Pentapotassium Salt vs. Fura-2 AM
For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of cellular processes, from signal transduction to muscle contraction and neurotransmission. Fura-2 (B149405), a ratiometric fluorescent indicator, has long been a cornerstone for quantifying these dynamic changes. However, the choice between its two primary forms, the membrane-impermeant Fura-2 pentapotassium salt and the membrane-permeant Fura-2 acetoxymethyl (AM) ester, is a critical decision that dictates the experimental approach and can influence the quality of the data.
This guide provides an objective comparison of this compound salt and Fura-2 AM, presenting their distinct characteristics, advantages, and limitations. We will delve into their performance, provide supporting data from the literature, and detail experimental protocols to aid in selecting the appropriate tool for your research needs.
At a Glance: Key Distinctions
The fundamental difference between this compound salt and Fura-2 AM lies in their cell permeability. Fura-2 AM, with its acetoxymethyl ester groups, is lipophilic and can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave these AM esters, trapping the now cell-impermeant Fura-2 dye in the cytoplasm.[1][2] In contrast, this compound salt is a charged molecule that cannot passively diffuse across the cell membrane and must be introduced into the cell through more invasive techniques.[3][4]
This key difference in loading strategy has significant implications for the types of experiments for which each dye is best suited, as well as potential artifacts and throughput.
Performance Comparison: A Qualitative and Quantitative Overview
| Feature | This compound Salt | Fura-2 AM |
| Cell Permeability | Membrane Impermeant[3][4] | Membrane Permeant[1][2] |
| Loading Method | Microinjection, electroporation, patch pipette[4] | Incubation[1][2] |
| Loading Efficiency | 100% for targeted cell(s); low throughput | High; suitable for cell populations and high-throughput screening[5] |
| Dye Localization | Primarily cytosolic, defined by delivery method | Predominantly cytosolic, but can compartmentalize in organelles (e.g., mitochondria, ER)[6] |
| Potential for Artifacts | Cell damage from loading procedure; dye leakage from impalement site | Incomplete de-esterification; compartmentalization leading to non-cytosolic signals[6] |
| Signal-to-Noise Ratio | Generally high in the targeted cell | Can be high, but may be affected by background from extracellular or compartmentalized dye[7] |
| Cellular Environment | More direct measurement of cytosolic Ca²⁺ | Measurement can be an average of cytosolic and organellar Ca²⁺ if compartmentalization occurs |
| Typical Applications | Single-cell studies requiring precise dye concentration and localization; electrophysiology | Population-level studies; high-throughput screening; studies in cells sensitive to microinjection[1][5] |
Signaling Pathway: GPCR-Mediated Intracellular Calcium Release
A common application for Fura-2 is the study of G protein-coupled receptor (GPCR) signaling. The following diagram illustrates the Gαq pathway, which leads to an increase in intracellular calcium.
Caption: GPCR Gαq signaling pathway leading to intracellular calcium release.
Experimental Protocols
Fura-2 AM Loading Protocol for Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Fura-2 AM
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH and then dilute to a working concentration in HBSS.
-
-
Prepare Loading Buffer:
-
For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution in HBSS.
-
To aid in dye solubilization, you can pre-mix the Fura-2 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting in HBSS. The final Pluronic® F-127 concentration should be around 0.02-0.04%.
-
If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Grow cells to the desired confluency on coverslips or in a microplate.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells two to three times with pre-warmed HBSS (containing probenecid if used during loading).
-
Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging, alternating excitation wavelengths between approximately 340 nm (calcium-bound) and 380 nm (calcium-free), while measuring emission at ~510 nm.
-
This compound Salt Loading Protocol via Microinjection
This protocol requires specialized equipment and expertise.
Materials:
-
This compound salt
-
Intracellular buffer (e.g., KCl-based solution)
-
Microinjection system (micromanipulator, microinjector, and microscope)
-
Micropipettes
Procedure:
-
Prepare Dye Solution:
-
Dissolve this compound salt in the intracellular buffer to a final concentration of 50-100 µM.[4]
-
-
Prepare Micropipettes:
-
Pull glass capillaries to create micropipettes with a fine tip.
-
Backfill the micropipette with the this compound salt solution.
-
-
Microinjection:
-
Mount the cells on the microscope stage.
-
Using the micromanipulator, carefully guide the micropipette to the surface of a target cell.
-
Gently penetrate the cell membrane with the micropipette tip.
-
Apply a small, brief pulse of pressure using the microinjector to introduce the dye into the cytoplasm.
-
-
Equilibration:
-
Allow the dye to equilibrate within the cell for several minutes before starting measurements.
-
-
Imaging:
-
Perform ratiometric imaging as described for Fura-2 AM.
-
Decision-Making Workflow
The choice between this compound salt and Fura-2 AM depends on the specific experimental goals. The following diagram provides a logical workflow for making this decision.
Caption: Decision workflow for choosing between this compound salt and Fura-2 AM.
Experimental Workflow Diagrams
Fura-2 AM Experimental Workflow
Caption: Experimental workflow for using Fura-2 AM.
This compound Salt Experimental Workflow
Caption: Experimental workflow for using this compound Salt.
Conclusion
The choice between this compound salt and Fura-2 AM is a critical step in designing a successful intracellular calcium imaging experiment. Fura-2 AM offers the significant advantage of easy loading into a population of cells, making it ideal for high-throughput screening and studies where invasive procedures are not feasible.[1][5] However, researchers must be mindful of potential artifacts such as incomplete de-esterification and compartmentalization, which can complicate data interpretation.[6]
This compound salt, when delivered via microinjection or patch pipette, provides precise control over the intracellular dye concentration and ensures cytosolic localization.[4] This makes it the superior choice for single-cell studies where quantitative accuracy is paramount and the potential for loading-induced artifacts must be minimized. The trade-off is a significantly lower throughput and the requirement for specialized equipment and expertise.
By carefully considering the experimental question, the cell type, and the available resources, researchers can confidently select the appropriate form of Fura-2 to generate reliable and insightful data on the intricate dynamics of intracellular calcium.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
R-GECO vs. Fura-2: A Comparative Guide for Cardiomyocyte Calcium Studies
For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium indicators for cardiomyocyte studies, the choice between the genetically encoded R-GECO and the chemical dye Fura-2 is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
Recent studies have highlighted significant differences in how these two indicators affect cardiomyocyte function, with implications for the accuracy and interpretation of experimental results. While Fura-2 has been a long-standing tool in the field, evidence suggests that R-GECO may offer a less invasive alternative for studying cardiac muscle cell physiology.
Performance Comparison: R-GECO vs. Fura-2
Experimental data reveals key distinctions in the impact of R-GECO and Fura-2 on cardiomyocyte contractility and their performance as calcium indicators.
| Parameter | R-GECO | Fura-2 | Key Findings |
| Effect on Sarcomere Shortening | No effect on sarcomere shortening.[1][2][3] | Dose-dependent impairment of contractility.[1][2][3] | Fura-2 and other BAPTA-derived chemical dyes can suppress cardiomyocyte contractile function, an effect not observed with R-GECO.[1][2][3] |
| Effect on Acto-myosin ATPase Activity | No inhibition of in vitro acto-myosin ATPase activity.[1][2][3] | Inhibition of in vitro acto-myosin ATPase activity.[1][2][3] | The inhibitory effect of Fura-2 on this key enzyme of muscle contraction may contribute to its negative impact on contractility. |
| Interaction with Small Molecule Modulators | Did not accentuate or diminish changes in contractility and Ca2+ handling caused by small molecules.[1][2][3] | Accentuated or diminished changes in contractility and Ca2+ handling caused by small molecules like mavacamten, levosimendan, and flecainide.[1][2][3] | The presence of Fura-2 can alter the observed effects of pharmacological agents, potentially leading to misinterpretation of drug efficacy and cardiotoxicity assessments.[1][2] |
| Nature of the Indicator | Genetically encoded Ca2+ indicator (GECI).[3] | Ratiometric chemical fluorescent dye.[4][5] | R-GECO is expressed by the cells themselves, offering the potential for targeted expression in specific subcellular compartments.[3][6] Fura-2 is loaded into cells as an acetoxymethyl (AM) ester.[5][7] |
| Measurement Principle | Intensiometric (change in fluorescence intensity).[6] | Ratiometric (ratio of fluorescence intensities at two excitation wavelengths).[4][5] | Ratiometric measurements with Fura-2 can correct for variations in dye loading, cell thickness, and photobleaching.[4][5] |
| Ca2+ Affinity (Kd) | R-GECO1: ~482 nM. LAR-GECO variants have lower affinities (e.g., 12 µM and 24 µM) for high Ca2+ environments.[8] | ~140 nM - 224 nM.[4] | The higher affinity of Fura-2 may lead to saturation in environments with high calcium concentrations. |
Experimental Methodologies
R-GECO Transduction in Cardiomyocytes
The following protocol outlines the general steps for introducing R-GECO into cardiomyocytes using an adenoviral vector, a common method cited in the literature.
Diagram: R-GECO Experimental Workflow
Caption: Workflow for R-GECO expression and imaging in cardiomyocytes.
Protocol:
-
Adenovirus Production: A recombinant adenovirus expressing R-GECO is generated.[2]
-
Cardiomyocyte Culture: Primary ventricular myocytes from adult mouse or guinea pig, or human iPSC-derived cardiomyocytes are isolated and cultured.
-
Transduction: The cultured cardiomyocytes are transduced with the R-GECO adenovirus at a specific multiplicity of infection (MOI). For example, an MOI of 444 for adult guinea pig cardiomyocytes and 10 for iPSC-derived cardiomyocytes has been used.[2]
-
Incubation: Following transduction, the cells are incubated to allow for the expression of the R-GECO protein.
-
Imaging: Calcium transients are then recorded using fluorescence microscopy, with excitation and emission wavelengths appropriate for the red fluorescent protein.
Fura-2 Loading in Cardiomyocytes
This protocol describes the standard method for loading cardiomyocytes with the chemical indicator Fura-2 AM.
Diagram: Fura-2 Loading Workflow
Caption: Workflow for loading and imaging with Fura-2 AM.
Protocol:
-
Fura-2 AM Stock Solution: Dissolve Fura-2 AM powder in anhydrous DMSO to create a stock solution (e.g., 1 mM).[7]
-
Loading Solution: Dilute the Fura-2 AM stock solution in a suitable buffer (e.g., Tyrode-HEPES buffer) to the desired final concentration (e.g., 0.2, 1, or 5 µM).[2]
-
Cell Incubation: Incubate the isolated cardiomyocytes with the Fura-2 AM loading solution for a specific duration (e.g., 5 minutes).[2][7]
-
Washing: After incubation, wash the cells sequentially with buffers containing increasing concentrations of calcium to remove the extracellular dye.[2][7]
-
De-esterification: Allow sufficient time for intracellular esterases to cleave the AM ester group, trapping the active Fura-2 inside the cells.[5][7]
-
Ratiometric Imaging: Measure intracellular calcium by exciting the cells alternately at 340 nm and 380 nm and recording the emission at ~510 nm.[5][9]
Signaling Pathway: Cardiomyocyte Calcium Cycling
The following diagram illustrates the key steps in excitation-contraction coupling in a cardiomyocyte, the fundamental process that both R-GECO and Fura-2 are used to study.
Diagram: Cardiomyocyte Excitation-Contraction Coupling
Caption: Key events in cardiomyocyte excitation-contraction coupling.
Conclusion and Recommendations
The choice between R-GECO and Fura-2 for cardiomyocyte calcium studies depends on the specific experimental goals and potential concerns about experimental artifacts.
R-GECO is recommended for:
-
Studies focused on contractility: Its lack of interference with sarcomere shortening and acto-myosin ATPase activity makes it a superior choice for accurately assessing contractile function.[1][2][3]
-
Pharmacological screening: R-GECO provides a more neutral background for evaluating the effects of small molecule modulators on calcium handling and contractility, reducing the risk of misleading results.[1][2][3]
-
Long-term and targeted studies: As a genetically encoded indicator, R-GECO can be stably expressed and targeted to specific subcellular compartments, enabling more sophisticated experimental designs.[3][6]
Fura-2 may still be considered for:
-
Endpoint studies where contractility is not the primary readout: Its ratiometric nature provides robust and quantifiable calcium measurements that are less prone to certain artifacts like photobleaching and variations in indicator concentration.[4][5]
-
Experiments in cell types that are difficult to transfect/transduce: Chemical dyes offer a straightforward loading protocol that does not require genetic modification.
-
Measuring resting calcium levels: High-affinity indicators like Fura-2 are well-suited for accurately measuring basal calcium concentrations.[4]
Researchers should exercise caution when using Fura-2 and other BAPTA-based dyes in studies where contractility is a key parameter or when assessing the effects of cardioactive compounds.[1][2] The potential for these dyes to introduce experimental artifacts that alter the very processes being measured underscores the importance of selecting the appropriate tool for the research question at hand. The development of genetically encoded indicators like R-GECO represents a significant advancement, offering a less invasive window into the intricate calcium dynamics of the heart.
References
- 1. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionoptix.com [ionoptix.com]
- 8. Red fluorescent genetically encoded Ca2+ indicators for use in mitochondria and endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated analysis of contractile force and Ca2+ transients in engineered heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fura-2 Pentapotassium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Fura-2 pentapotassium salt, a widely used ratiometric fluorescent indicator for intracellular calcium. Adherence to these protocols is vital for ensuring personnel safety, environmental protection, and regulatory compliance.
This compound salt, while a valuable tool in cellular biology and drug discovery, requires careful management as a chemical waste product. Although a comprehensive hazard profile has not been fully established, it is prudent to handle this compound with caution.[1] Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
All handling of this compound salt, including the preparation of solutions and the disposal of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust particles.
Quantitative Data Summary
For the preparation of stock solutions and experimental use, refer to the following table for solubility information. Proper preparation minimizes waste.
| Property | Value |
| Molecular Weight | 831.99 g/mol |
| Solubility | Soluble in water and DMSO |
| Storage | Store at -20°C, protected from light and moisture.[2] |
Aqueous solutions of Fura-2 salts should be stored at 2-6°C and are best used within three months; they should not be frozen.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound salt and materials contaminated with it is through your institution's accredited chemical waste management program. Do not dispose of this compound salt down the drain or in regular solid waste. [1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound salt powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect all aqueous solutions containing this compound salt in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
Contaminated Materials: Any materials that have come into contact with this compound salt, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed plastic bag or container clearly marked as chemical waste.
2. Waste Container Labeling: Properly label all waste containers with the following information:
-
The words "Hazardous Waste" or "Chemical Waste".
-
The full chemical name: "Fura-2, pentapotassium salt".
-
The CAS Number: 113694-64-7.
-
An approximate concentration and volume of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
3. Storage of Waste:
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent spills or evaporation.
-
Store Fura-2 waste away from incompatible materials. While specific incompatibilities are not well-documented, a general best practice is to store it separately from strong acids, bases, and oxidizing agents.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound salt waste.
Caption: Workflow for the proper disposal of this compound salt waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound salt, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: Essential Protocols for Handling Fura-2 Pentapotassium Salt
Researchers and drug development professionals utilizing Fura-2 pentapotassium salt for intracellular calcium imaging must adhere to stringent safety and handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this valuable fluorescent indicator.
Personal Protective Equipment (PPE)
When handling this compound salt, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following personal protective equipment is required.[1]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tight-sealing to protect against dust and splashes.[2][3] |
| Face Shield | To be worn in addition to safety goggles when there is a significant splash hazard.[2][3] | |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate gloves to prevent skin contact.[4] |
| Body Protection | Protective Clothing | A lab coat is the minimum requirement.[1][2][4] |
| Long pants and closed-toe shoes are also mandatory.[1] | ||
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded or if irritation occurs. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[2] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound salt, from receiving and storage to disposal. Adherence to these steps is critical for safe laboratory practice.
Step-by-Step Handling and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, store this compound salt in a tightly sealed container in a dry, cool, and well-ventilated place.[4]
-
For long-term storage, keep at -20°C to -80°C, protected from light.[5][6] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Aqueous solutions should be stored at 2-6°C, protected from light, and used within three months; do not freeze aqueous solutions.[7]
2. Preparation of Stock and Working Solutions:
-
Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation of dust.[3]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound salt. Avoid creating dust.[3][4]
-
Dissolving: The salt is soluble in aqueous buffers with a pH greater than 6.[7] It can also be dissolved in solvents like DMSO.[8] Prepare a concentrated stock solution (e.g., 1-5 mM in DMSO).[7]
-
Preparation of Working Solution: Dilute the stock solution to the final working concentration (typically 0.1 µM to 5 µM) in a suitable buffer.[7]
3. Experimental Use:
-
Follow your specific experimental protocol for cell loading, which may include methods like microinjection or scrape loading as the pentapotassium salt is membrane-impermeant.[8]
-
Avoid contact with skin, eyes, or clothing.[2][3] Do not eat, drink, or smoke when using this product.[2][3]
4. Spill Management:
-
In case of a spill, use appropriate protective equipment to clean it up promptly.[4]
-
For a powder spill, cover it with a plastic sheet to minimize spreading.[2][3]
-
Absorb liquid spills with an inert material.[4]
-
Collect all waste and place it in a suitable, labeled container for disposal.[2][4]
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical advice.[4]
-
Skin Contact: Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If symptoms arise, seek medical advice.[4]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical advice.[3][4]
6. Disposal Plan:
-
Waste Collection: Collect all waste containing this compound salt, including unused solutions and contaminated materials (e.g., pipette tips, gloves), in a designated and properly labeled hazardous waste container.
-
Disposal Regulations: Do not allow the product to enter drains, groundwater, or watercourses.[4]
-
Consult and adhere to all local, state, and national regulations for the proper disposal of chemical waste.[4] Contact your institution's environmental health and safety office for specific guidance.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fura-2, Pentapotassium Salt, cell impermeant 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. biotium.com [biotium.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
